Benzo(A)coronene
Description
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Structure
3D Structure
Properties
IUPAC Name |
octacyclo[18.6.2.02,7.08,25.011,24.014,23.017,22.021,26]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-2-4-20-19(3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22(20)28-26(18)24(16)23(15)25(17)27(21)28/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLOOOUQZYGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C2=C1)C=C8)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172454 | |
| Record name | Benzo(a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-70-5 | |
| Record name | Benzo(a)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzo[a]coronene: Structure, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of benzo[a]coronene, a fascinating polycyclic aromatic hydrocarbon (PAH). We will delve into its intricate chemical structure, explore its unique physicochemical and electronic properties, and discuss its current and potential applications in cutting-edge fields such as organic electronics and bio-imaging. This document is intended to be a valuable resource for researchers and professionals seeking a deeper understanding of this intriguing molecule.
Unveiling the Structure of Benzo[a]coronene
Benzo[a]coronene is a large, planar PAH with the chemical formula C₂₈H₁₄ and a molecular weight of 350.4108 g/mol .[1] Its structure consists of a central coronene core fused with an additional benzene ring, resulting in a highly conjugated system of nine fused rings. This extensive π-system is the primary determinant of its unique electronic and photophysical properties.
Key Identifiers:
| Identifier | Value |
| CAS Number | 190-70-5[1] |
| IUPAC Name | Benzo[a]coronene[1] |
| Molecular Formula | C₂₈H₁₄[1] |
| Molecular Weight | 350.4108[1] |
The planarity of the benzo[a]coronene molecule allows for efficient π-π stacking interactions in the solid state, a crucial factor for its application in organic electronics.
Caption: 2D Chemical Structure of Benzo[a]coronene.
Synthesis of Benzo[a]coronene and its Derivatives
General Synthetic Strategies
Two primary approaches have been successfully employed for the synthesis of coronene-based structures:
-
Diels-Alder Reaction followed by Oxidative Cyclodehydrogenation: This classic approach involves the [4+2] cycloaddition of a diene and a dienophile to construct a key precursor, which is then subjected to an oxidative cyclodehydrogenation reaction (e.g., using FeCl₃ or AlCl₃) to achieve the final planar, fully aromatic system.
-
Scholl Reaction: The Scholl reaction is an acid-catalyzed intramolecular or intermolecular aromatic substitution reaction that forms a new carbon-carbon bond between two aromatic rings. This method is widely used for the synthesis of complex PAHs from smaller aromatic precursors.
Representative Experimental Protocol: Synthesis of a Substituted Tribenzo[a,d,g]coronene
The following protocol, adapted from the synthesis of a substituted tribenzo[a,d,g]coronene, illustrates a potential pathway that could be modified for the synthesis of benzo[a]coronene.[2]
Workflow for the Synthesis of Coronene Derivatives
Caption: Generalized workflow for the synthesis of coronene derivatives.
Step-by-Step Methodology:
-
Diels-Alder Reaction: A substituted cyclopenta[e]pyren-10-one (diene) is reacted with a substituted 2-aminobenzoic acid (dienophile) in the presence of isopentyl nitrite in degassed 1,2-dichloroethane. The reaction mixture is heated to reflux for several hours.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and dichloromethane) to yield the intermediate cycloadduct.
-
Oxidative Cyclodehydrogenation (Scholl Reaction): The purified intermediate is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled in an ice bath. An excess of an oxidizing agent, such as iron(III) chloride (FeCl₃), is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for an extended period.
-
Quenching and Extraction: The reaction is quenched by the addition of methanol. The resulting mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Final Purification: The crude product is further purified by column chromatography on silica gel to afford the final substituted benzo[a]coronene derivative.
Self-Validation and Causality: The success of this synthesis relies on the precise control of reaction conditions. The Diels-Alder reaction requires an inert atmosphere and degassed solvents to prevent side reactions. The choice of isopentyl nitrite as a diazotizing agent is crucial for the in situ generation of the aryne dienophile. The Scholl reaction is a powerful but often aggressive method; careful control of temperature and the slow addition of the oxidizing agent are necessary to avoid unwanted side reactions and polymerization. The multi-step purification process, involving column chromatography, is essential to isolate the desired product in high purity, which is critical for its subsequent characterization and application.
Physicochemical and Electronic Properties
The extensive π-conjugation in benzo[a]coronene gives rise to a unique set of physicochemical and electronic properties.
Physical Properties
| Property | Value | Source |
| Melting Point | 282-294.5 °C | [1] |
| Solubility | Sparingly soluble in common organic solvents like THF, chloroform, and toluene. | General knowledge for large PAHs |
The low solubility of benzo[a]coronene in common organic solvents is a significant challenge for its processing and characterization. Functionalization of the coronene core with solubilizing groups, such as long alkyl chains, is a common strategy to improve its solubility.
Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy: Due to the high symmetry of the coronene core, the NMR spectra of its derivatives can be complex. The ¹H NMR spectrum of a substituted tribenzo[a,d,g]coronene shows signals in the aromatic region (δ = 7.0-8.5 ppm).[2] The ¹³C NMR spectrum of the same compound displays a multitude of signals corresponding to the numerous non-equivalent carbon atoms in the large aromatic system (δ = 120-150 ppm).[2]
UV-Vis Absorption and Fluorescence Spectroscopy: Benzo[a]coronene and its derivatives exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. The UV-vis absorption spectrum of a substituted tribenzo[a,d,g]coronene derivative in dichloromethane shows characteristic absorption bands.[2] These compounds are also highly fluorescent, typically emitting in the green region of the visible spectrum. The fluorescence quantum yields of some substituted tribenzo[a,d,g]coronene derivatives have been reported to be in the range of 0.45 to 0.77.[2]
| Spectroscopic Property | Wavelength (nm) | Details |
| UV-Vis Absorption | ~350-450 | For substituted tribenzo[a,d,g]coronenes[2] |
| Fluorescence Emission | ~480-520 | For substituted tribenzo[a,d,g]coronenes[2] |
Electrochemical Properties
Cyclic voltammetry is a powerful technique to investigate the redox behavior of molecules and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For substituted tribenzo[a,d,g]coronene derivatives, reversible oxidation waves are observed, indicating the formation of stable radical cations.[2] The HOMO energy levels, calculated from the onset of the first oxidation potential, are typically in the range of -5.4 to -5.5 eV.[2] These values are crucial for designing and fabricating organic electronic devices, as they determine the efficiency of charge injection and transport.
Electrochemical Workflow for HOMO/LUMO Determination
Caption: Workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.
Applications in Advanced Materials and Drug Development
The unique electronic and photophysical properties of benzo[a]coronene and its derivatives make them promising candidates for a range of applications, from organic electronics to potential roles in biomedical research.
Organic Electronics
The ability of benzo[a]coronene to self-assemble into ordered structures through π-π stacking makes it an attractive material for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
-
OFETs: In OFETs, the ordered stacking of planar benzo[a]coronene molecules can facilitate efficient charge transport, leading to high charge carrier mobilities. The performance of OFETs is highly dependent on the molecular packing and the interface between the organic semiconductor and the dielectric layer.
-
OLEDs: The high fluorescence quantum yields of benzo[a]coronene derivatives make them suitable as emissive materials or dopants in the emissive layer of OLEDs. By tuning the chemical structure of the benzo[a]coronene core, the emission color can be modulated.
Molecular Probes and Bio-imaging
The strong fluorescence of coronene derivatives has led to their exploration as fluorescent probes for various applications, including sensing and bio-imaging.[3] Water-soluble coronene derivatives have been shown to act as "turn-on" fluorogenic sensors for the detection of nitroaromatic explosives in aqueous media.[4] While the direct application of benzo[a]coronene in bio-imaging is not yet well-established, the development of functionalized, water-soluble, and biocompatible derivatives could open up new possibilities in this area.
Relevance to Drug Development
The field of drug development is increasingly interested in novel molecular scaffolds. While benzo[a]coronene itself is not a therapeutic agent, its rigid, planar structure could serve as a core for the design of new molecules with specific biological activities. The cytotoxicity of some coronene derivatives has been investigated, which is a crucial first step in assessing their potential for anticancer applications.[5][6] Further research into the structure-activity relationships of functionalized benzo[a]coronene derivatives is needed to explore their potential in drug discovery.
Conclusion and Future Outlook
Benzo[a]coronene is a captivating molecule with a rich array of properties stemming from its extended π-conjugated system. While challenges remain in its synthesis and processing, ongoing research into its functionalization and the development of novel synthetic methodologies is paving the way for its broader application. The insights gained from studying its derivatives have already demonstrated the potential of the coronene core in organic electronics and sensing. As our ability to manipulate these complex aromatic structures at the molecular level improves, we can expect to see benzo[a]coronene and its analogues playing an increasingly important role in the development of next-generation materials and technologies.
References
-
Clar, E.; Schmidt, W. Correlations between photoelectron and ultraviolet absorption spectra of polycyclic hydrocarbons. The perylene, coronene and bisanthene series. Tetrahedron. 1977 , 33, 2093. [Link]
-
Wu, D. et al. Functionalized Coronenes: Synthesis, Solid Structure, and Properties. The Journal of Organic Chemistry. 2012 , 77 (24), 11319-11324. [Link]
-
Shen, Y. et al. A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application. Chemical Communications. 2017 , 53 (76), 10568-10571. [Link]
-
National Institute of Standards and Technology. Benzo[a]coronene. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
Feng, X., et al. Hexa-peri-hexabenzocoronene (HBC) as a Discotic Mesogen. Chemistry of Materials. 2007 , 19 (25), 6293-6304. [Link]
-
García, F. et al. Self-Assembly of Hydrosoluble Coronenes: A Rich Source of Supramolecular Turn-On Fluorogenic Sensing Materials in Aqueous Media. Organic Letters. 2021 , 23 (22), 8823-8827. [Link]
-
Aree, T. et al. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. BMC Chemistry. 2019 , 13 (1), 1-11. [Link]
-
Hadizadeh, F. et al. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research. 2013 , 12 (4), 695-703. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Synthesis of Benzo[a]coronene: A Technical Guide for Advanced Research
Introduction
Benzo[a]coronene is a polycyclic aromatic hydrocarbon (PAH) composed of a central coronene core fused with an additional benzene ring. This extension of the π-system imparts unique photophysical and electronic properties, making it a molecule of significant interest in materials science, organic electronics, and as a potential building block in drug development. This guide provides an in-depth exploration of the synthetic pathways to benzo[a]coronene, offering a critical analysis of the strategic considerations and experimental protocols for its preparation. The focus is on robust and scalable solution-phase methodologies, while also acknowledging alternative approaches such as on-surface and gas-phase synthesis.
Strategic Approaches to the Benzo[a]coronene Core
The construction of the benzo[a]coronene scaffold is a significant synthetic challenge due to its large, rigid, and highly conjugated structure. Successful synthesis hinges on a strategy that either builds the polycyclic framework piece by piece or employs a powerful final cyclization step to stitch together a pre-assembled precursor. The most prominent and effective strategies in the synthesis of large PAHs like benzo[a]coronene are:
-
Convergent Synthesis via Cyclization of a Pre-formed Polycyclic Precursor: This is often the most effective approach. A large, complex, but not fully cyclized, precursor molecule is first synthesized through a series of cross-coupling and annulation reactions. The final, and often most challenging, step is an intramolecular cyclodehydrogenation (Scholl reaction) to form the final coronene core. This strategy allows for greater control and often leads to higher overall yields.
-
Linear Annulation Strategies: This approach involves the stepwise addition of benzene rings to a smaller PAH core. While conceptually straightforward, this method can be lengthy and suffer from low yields in the later stages.
-
Gas-Phase and On-Surface Synthesis: These cutting-edge techniques offer pathways to novel carbon nanostructures but are generally less suited for the bulk synthesis required for many research and development applications. Gas-phase synthesis often involves high-temperature reactions of radical species, while on-surface synthesis utilizes a metallic substrate to catalyze the formation of planar PAHs from molecular precursors.
This guide will focus primarily on a convergent, solution-phase synthetic strategy, as it represents the most practical and adaptable approach for the intended audience.
Proposed Convergent Synthesis of Benzo[a]coronene
A logical and efficient retrosynthetic analysis of benzo[a]coronene points to dibenzo[a,j]perylene as a key penultimate precursor. The final ring closure to form the coronene core can be achieved via a Scholl reaction. The synthesis of dibenzo[a,j]perylene can, in turn, be approached from more readily available starting materials.
Caption: Retrosynthetic analysis of Benzo[a]coronene.
Experimental Protocols
Part 1: Synthesis of Dibenzo[a,j]perylene-8,16-dione via Scholl Reaction
The Scholl reaction is a powerful tool for the synthesis of large PAHs through intramolecular or intermolecular oxidative C-C bond formation. In this step, a suitable naphthoic acid derivative is cyclized to form the dibenzo[a,j]perylene-8,16-dione core. An improved method for this synthesis has been reported, providing a solid foundation for this initial step.
Protocol:
-
Reactant Preparation: A mixture of the chosen naphthoic acid precursor, a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), and a high-boiling point solvent (e.g., dichlorobenzene) is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.
-
Reaction Execution: The mixture is heated to a high temperature (typically > 150 °C) to initiate the Scholl reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl). The crude product is then extracted with an organic solvent, washed, dried, and purified by column chromatography on silica gel to yield the dibenzo[a,j]perylene-8,16-dione.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The strong Lewis acid is crucial for promoting the electrophilic aromatic substitution that drives the C-C bond formation. It polarizes the carbonyl groups and facilitates the intramolecular cyclization.
-
High Temperature: The Scholl reaction typically requires significant thermal energy to overcome the activation barrier for C-C bond formation and subsequent aromatization.
-
Solvent Choice: A high-boiling, inert solvent is necessary to achieve the required reaction temperature and to dissolve the starting materials and intermediates.
Part 2: Reduction of Dibenzo[a,j]perylene-8,16-dione to Dibenzo[a,j]perylene
The carbonyl groups of the dione must be removed to yield the parent hydrocarbon, dibenzo[a,j]perylene. A standard Wolff-Kishner reduction is a suitable and effective method for this transformation.
Protocol:
-
Reactant Mixture: Dibenzo[a,j]perylene-8,16-dione is mixed with hydrazine hydrate in a high-boiling polar solvent such as diethylene glycol. A strong base, typically potassium hydroxide (KOH), is added to the mixture.
-
Reaction Conditions: The mixture is heated to a high temperature (around 180-200 °C) under reflux. The progress of the reaction is monitored by TLC.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed thoroughly, and dried. The crude dibenzo[a,j]perylene can be further purified by recrystallization or sublimation.
Causality of Experimental Choices:
-
Hydrazine Hydrate: This is the reducing agent that, in the presence of a strong base, converts the carbonyl groups into methylene groups.
-
Potassium Hydroxide: The strong base is essential for the deprotonation steps in the Wolff-Kishner mechanism.
-
High-Boiling Solvent: A high temperature is required to drive the reaction to completion. Diethylene glycol is an excellent choice due to its high boiling point and ability to dissolve the reactants.
Part 3: Final Cyclization to Benzo[a]coronene via Scholl Reaction
The final and most critical step is the intramolecular cyclodehydrogenation of dibenzo[a,j]perylene to form the benzo[a]coronene core. This is another application of the Scholl reaction, requiring a strong oxidizing agent and a Lewis acid.
Protocol:
-
Reactant Setup: Dibenzo[a,j]perylene is dissolved in an inert solvent like dichloromethane. A Lewis acid, such as iron(III) chloride (FeCl₃), is added as the oxidizing agent.
-
Reaction Execution: The reaction is typically carried out at room temperature or with gentle heating, with vigorous stirring. The reaction is monitored by UV-Vis or fluorescence spectroscopy, looking for the characteristic spectral changes associated with the formation of the larger, more conjugated benzo[a]coronene system.
-
Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification of the final product is often challenging due to its low solubility and strong aggregation tendency. Column chromatography followed by recrystallization or sublimation are common methods.
Causality of Experimental Choices:
-
Iron(III) Chloride (FeCl₃): In this context, FeCl₃ acts as both a Lewis acid and an oxidizing agent to facilitate the final C-H activation and C-C bond formation required for the cyclization.
-
Solvent: Dichloromethane is a common solvent for Scholl reactions as it is relatively inert and can dissolve the PAH precursor.
Caption: Proposed workflow for the synthesis of Benzo[a]coronene.
Alternative Synthetic Pathways
While the proposed convergent, solution-phase synthesis is a robust method, other approaches have been explored for the synthesis of coronene and its derivatives, which could potentially be adapted for benzo[a]coronene.
Gas-Phase Synthesis
The gas-phase synthesis of coronene has been achieved through a series of aryl radical-mediated ring annulation reactions.[1] This "bottom-up" approach involves the reaction of smaller PAHs and hydrocarbon radicals at high temperatures, mimicking conditions in combustion or astrochemistry. While mechanistically insightful, this method is not practical for the targeted synthesis of specific, larger PAHs in a laboratory setting for materials or drug development research.
On-Surface Synthesis
On-surface synthesis has emerged as a powerful technique for creating well-defined carbon nanostructures, including coronene-based networks.[2] This method involves the deposition of molecular precursors onto a metallic surface, typically gold (Au(111)), followed by thermal annealing. The surface catalyzes the cyclodehydrogenation and intermolecular coupling reactions. This technique provides exceptional control over the final structure at the atomic level but is limited to the production of very small quantities of material on a surface.
Physicochemical and Spectroscopic Data of Benzo[a]coronene
A thorough understanding of the properties of benzo[a]coronene is essential for its application.
| Property | Value | Source |
| Molecular Formula | C₂₈H₁₄ | NIST[2] |
| Molecular Weight | 350.41 g/mol | NIST[2] |
| CAS Number | 190-70-5 | NIST[2] |
| Melting Point | 282-294.5 °C | NIST[2] |
| Appearance | Yellowish solid | General observation for large PAHs |
| Solubility | Poor in common organic solvents | General property of large, planar PAHs |
Spectroscopic Data:
-
UV-Vis Absorption: The UV-Vis spectrum of benzo[a]coronene is expected to be complex, with multiple absorption bands in the UV and visible regions, characteristic of its extended π-conjugated system.
-
Fluorescence Emission: As a large, rigid PAH, benzo[a]coronene is expected to be highly fluorescent, with emission in the visible range.
-
Infrared (IR) Spectrum: The IR spectrum will show characteristic C-H and C-C stretching and bending vibrations of the aromatic rings.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation, although obtaining high-resolution spectra can be challenging due to the low solubility of the compound.
Conclusion
The synthesis of benzo[a]coronene is a challenging but achievable goal for experienced synthetic chemists. The most practical and scalable approach is a convergent, solution-phase synthesis that utilizes the power of the Scholl reaction for the final cyclization step. By carefully selecting and preparing a suitable precursor, such as dibenzo[a,j]perylene, researchers can access this valuable molecule for further investigation and application in materials science and drug development. The alternative gas-phase and on-surface synthetic methods, while not suitable for bulk synthesis, provide important insights into the fundamental chemistry of large PAHs and offer pathways to novel nanostructures. This guide provides a comprehensive overview of the key synthetic strategies and a detailed, plausible experimental pathway to empower researchers in their pursuit of this fascinating and important molecule.
References
-
NIST. (n.d.). Benzo[a]coronene. In NIST Chemistry WebBook. Retrieved from [Link]
- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press.
- Goettl, S. J., et al. (2023). Gas-Phase Synthesis of Coronene through Stepwise Directed Ring Annulation. Journal of the American Chemical Society.
Sources
Spectroscopic properties of Benzo(A)coronene
An In-Depth Technical Guide to the Spectroscopic Properties of Benzo[a]coronene
This guide provides a detailed exploration of the spectroscopic properties of Benzo[a]coronene (C₂₈H₁₄), a significant polycyclic aromatic hydrocarbon (PAH). As a less symmetric derivative of the well-studied coronene, Benzo[a]coronene presents unique photophysical characteristics that are of considerable interest to researchers in materials science, astrophysics, and environmental science. This document synthesizes theoretical and experimental findings to offer a comprehensive resource for scientists and drug development professionals.
Introduction to Benzo[a]coronene
Benzo[a]coronene is a large, peri-fused polycyclic aromatic hydrocarbon. Structurally, it can be visualized as a coronene molecule with an additional benzene ring fused to one of its bays, which reduces its high D₆h symmetry. This structural perturbation has profound effects on its electronic and vibrational properties, distinguishing it from its parent compound. Understanding these properties is crucial for applications ranging from molecular electronics to the development of novel sensing probes. This guide will delve into its electronic absorption, photoluminescence, and vibrational characteristics, grounding the discussion in both computational and experimental data where available.
Electronic Absorption (UV-Vis) Spectroscopy
The electronic absorption spectrum of a PAH is dictated by the π-π* transitions between its molecular orbitals. The size, shape, and symmetry of the conjugated system determine the energy and intensity of these transitions.
Theoretical Absorption Profile
Computational studies utilizing the Pariser–Parr–Pople model with multi-reference singles-doubles configuration interaction (PPP-MRSDCI) have provided the primary insights into the absorption spectrum of Benzo[a]coronene.[1][2] These calculations predict a complex spectrum with multiple absorption bands spanning the ultraviolet and visible regions.
The computed spectrum shows several key transitions. The overall profile is a result of numerous electronic transitions, with the polarization of the absorbed photon playing a key role in whether a transition is allowed.[1][2] The reduction in symmetry compared to coronene leads to a more complex and feature-rich spectrum.
Table 1: Predicted Major Electronic Absorption Peaks for Benzo[a]coronene
| Predicted Peak Position (eV) | Description |
|---|---|
| ~2.8 eV | Lowest energy absorption band, corresponding to the HOMO-LUMO transition. |
| ~3.5 - 4.5 eV | A series of intense, closely spaced peaks forming a strong absorption band. |
| > 4.5 eV | High-energy transitions contributing to the far-UV absorption profile. |
Data derived from computational analysis presented in scientific literature.[1][2]
Experimental Protocol: UV-Vis Spectroscopy
A robust protocol for experimentally verifying the theoretical absorption spectrum involves high-resolution spectrophotometry.
Objective: To measure the electronic absorption spectrum of Benzo[a]coronene in a non-polar solvent.
Materials:
-
Benzo[a]coronene sample (high purity)
-
Spectroscopic grade cyclohexane or similar non-polar, UV-transparent solvent
-
Dual-beam UV-Vis spectrophotometer
-
Matched 1 cm path length quartz cuvettes
Methodology:
-
Sample Preparation: Prepare a stock solution of Benzo[a]coronene in cyclohexane of a known concentration (e.g., 10⁻⁵ M). Perform serial dilutions to obtain a range of concentrations to ensure absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 A.U.).
-
Instrument Setup: Calibrate the spectrophotometer using a solvent blank (cyclohexane in both the reference and sample cuvettes) to establish a baseline.
-
Data Acquisition:
-
Rinse the sample cuvette with the Benzo[a]coronene solution before filling.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a pre-determined wavelength range (e.g., 250 nm to 600 nm).
-
-
Data Analysis: Subtract the baseline from the sample spectrum. If necessary, correct for scattering effects. Plot absorbance versus wavelength (nm). The molar extinction coefficients (ε) can be calculated at key peaks using the Beer-Lambert law (A = εcl).
Photoluminescence Spectroscopy
Photoluminescence provides deep insights into the excited-state properties of a molecule, including its emissive decay pathways from the singlet (fluorescence) and triplet (phosphorescence) excited states.
Fluorescence Spectroscopy & Solvatochromism
The most significant experimental work on Benzo[a]coronene has focused on its unique fluorescence properties, particularly its response to the local solvent environment.[3]
Causality of Solvent Effects: In many fluorophores, an increase in solvent polarity stabilizes the excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum.[4] For PAHs like Benzo[a]coronene, the effect is more nuanced and manifests as a change in the relative intensities of the vibronic bands in the emission spectrum.
A study by Waris et al. demonstrated that the fluorescence emission intensities of Benzo[a]coronene (BCo) are highly dependent on solvent polarity.[3] This led to the definition of the "BCo scale," which is the ratio of the fluorescence intensity of the first vibronic peak (Band I) to that of the third (Band III). This ratio serves as a sensitive probe of the surrounding solvent's polarity.
Table 2: BCo Scale (Fluorescence Intensity Ratio of Band I / Band III) in Various Solvents
| Solvent | Polarity Index | I₁ / I₃ Ratio |
|---|---|---|
| n-Hexane | 0.1 | 0.85 |
| Cyclohexane | 0.2 | 0.88 |
| Carbon Tetrachloride | 1.6 | 1.05 |
| Toluene | 2.4 | 1.15 |
| Dichloromethane | 3.1 | 1.43 |
| Acetone | 5.1 | 1.60 |
| Acetonitrile | 5.8 | 1.65 |
Data adapted from Waris, R., et al., Analyst, 1989.[3]
Experimental Protocol: Measuring the BCo Scale
Objective: To determine the BCo scale for Benzo[a]coronene in a solvent of interest.
Materials:
-
Benzo[a]coronene sample
-
A series of spectroscopic grade solvents of varying polarity (see Table 2)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz fluorescence cuvettes (4-sided polished)
Methodology:
-
Solution Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) of Benzo[a]coronene in each solvent.
-
Instrument Configuration:
-
Set the excitation wavelength to a value on the rising edge of the lowest energy absorption band (e.g., ~380-390 nm) to minimize scattering.
-
Set the excitation and emission slit widths to achieve adequate signal-to-noise without sacrificing spectral resolution (e.g., 2-5 nm).
-
-
Spectrum Acquisition:
-
Record the emission spectrum for each solvent, scanning a range that covers the entire fluorescence profile (e.g., 400 nm to 600 nm).
-
Record a solvent blank for each solvent to check for background fluorescence or Raman scattering.
-
-
Data Analysis:
-
Subtract the corresponding solvent blank from each sample spectrum.
-
Identify the intensity maxima of the first (Band I) and third (Band III) vibronic peaks in the corrected emission spectrum.
-
Calculate the ratio of these intensities (I₁ / I₃) to determine the BCo scale value.
-
Phosphorescence
No direct experimental studies on the phosphorescence of Benzo[a]coronene were identified. However, based on the principles of PAH photophysics, we can infer its likely characteristics. Phosphorescence is emission from the triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence. For Benzo[a]coronene, intersystem crossing (ISC) from the S₁ state to the T₁ state is expected to occur, competing with fluorescence. The efficiency of ISC is often enhanced by the presence of heavy atoms in the solvent (e.g., bromoethane or iodomethane), which increases spin-orbit coupling.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular motions of a compound, providing a structural fingerprint. No specific, published IR or Raman spectra for Benzo[a]coronene were found. However, its spectrum can be predicted to contain characteristic features of large, peri-fused PAHs.
-
Aromatic C-H Stretching: Expected in the 3000-3100 cm⁻¹ region.
-
Aromatic C=C Stretching: A series of sharp bands between 1400-1650 cm⁻¹.
-
In-plane C-H Bending: Found in the 1000-1300 cm⁻¹ region.
-
Out-of-plane C-H Bending: Strong bands in the 650-900 cm⁻¹ region, whose exact positions are sensitive to the number of adjacent hydrogen atoms on the aromatic rings.
A Model for Excited-State Dynamics
The photophysical processes of Benzo[a]coronene can be visualized using a Jablonski diagram. This model illustrates the sequence of events following the absorption of a photon, including vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence. The relative efficiencies of these competing pathways (i.e., their quantum yields and lifetimes) have not been experimentally determined for Benzo[a]coronene but are a critical area for future research. For related molecules like benzo[a]pyrene, the fluorescence quantum yield and lifetime are sensitive to quenching by molecular oxygen, and a triplet quantum yield of ~0.23 has been measured, indicating that intersystem crossing is a significant deactivation pathway.[5]
Conclusion and Future Directions
The spectroscopic profile of Benzo[a]coronene is that of a complex and environmentally sensitive polycyclic aromatic hydrocarbon. While computational studies have provided a foundational understanding of its electronic absorption, experimental work has primarily highlighted its utility as a fluorescent probe for solvent polarity.[1][2][3] Significant gaps remain in our understanding, particularly concerning its vibrational modes, phosphorescence characteristics, and quantitative excited-state dynamics (e.g., quantum yields and lifetimes). Further empirical investigation is necessary to fully characterize this molecule and unlock its potential for advanced applications in materials science and analytical chemistry.
References
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Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. OiPub. Available at: [Link]
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Waris, R., Rembert, M. A., Sellers, D. M., Acree, W. E., Street, K. W., & Fetzer, J. C. (1989). Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. Analyst, 114, 195-199. Available at: [Link]
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The linear optical absorption spectrum of benzo[a]coronene (C 28 H 14 ) computed by employing our PPP-MRSDCI methodology. ResearchGate. Available at: [Link]
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Synthesis, Structure, and Photophysical Properties of BN-Embedded Analogue of Coronene. (2022). American Chemical Society. Available at: [Link]
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Pariser–Parr–Pople Model Based Configuration-Interaction Study of Linear Optical Absorption in Lower-Symmetry Polycyclic Aromatic Hydrocarbon Molecules. ResearchGate. Available at: [Link]
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Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue. (2022). Royal Society of Chemistry. Available at: [Link]
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Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
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Chen, Q.-R., et al. (2023). Synthesis and photophysical properties of BN-benzo[b]triphenylene. ResearchGate. Available at: [Link]
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Effect of solvent polarity on the fluorescence emission spectra of compound 1 (A) and compound 2 (B) at maximum excitation wavelength corresponding to each solvent (Table S3). ResearchGate. Available at: [Link]
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Bermudez, G., & Chan, I. Y. (1986). Excitation and fluorescence spectra of coronene in a jet. The Journal of Physical Chemistry. Available at: [Link]
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UV spectra of Chrysene, Benzo[a]anthracene, 6-Nitrochrysene and 7-Nitro-benzo[a]anthracene. ResearchGate. Available at: [Link]
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Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. (2023). PubMed Central. Available at: [Link]
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Navigating the Complex World of Large Polycyclic Aromatic Hydrocarbons: A Technical Guide to the Solubility of Benzo[a]coronene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[a]coronene, a large polycyclic aromatic hydrocarbon (PAH), presents significant challenges in pharmaceutical and materials science applications due to its inherent low solubility. This technical guide provides a comprehensive overview of the principles governing the solubility of benzo[a]coronene in organic solvents. While direct quantitative solubility data for benzo[a]coronene is scarce in publicly available literature, this guide leverages data from the structurally analogous and well-studied PAH, coronene, to provide a robust framework for understanding and predicting solubility behavior. We delve into the theoretical underpinnings of PAH solubility, detail experimental methodologies for its determination, and explore the critical factors influencing the dissolution process. This guide is intended to be an essential resource for researchers working with large PAHs, enabling informed solvent selection and optimization of experimental conditions.
Introduction: The Challenge of Large Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings.[1] As the number of fused rings increases, their molecular weight, melting point, and hydrophobicity rise, while their vapor pressure and solubility in both aqueous and organic media tend to decrease.[2] Benzo[a]coronene, with its extensive π-conjugated system, exemplifies the solubility challenges associated with large PAHs. Understanding and overcoming these solubility limitations is crucial for a variety of applications, including as advanced materials, organic electronics, and as reference standards in environmental and toxicological studies.
This guide will provide a detailed exploration of the factors governing the solubility of benzo[a]coronene in organic solvents, offering both theoretical insights and practical guidance for the laboratory setting.
Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a solid in a liquid is fundamentally governed by the thermodynamics of the dissolution process. For a compound like benzo[a]coronene, this involves overcoming the strong intermolecular forces in the crystal lattice and establishing favorable interactions with the solvent molecules. The principle of "like dissolves like" is a useful starting point; nonpolar solutes like PAHs are generally more soluble in nonpolar solvents.[1]
The overall Gibbs free energy of solution (ΔGsol) dictates the spontaneity of the dissolution process and is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the following equation:
ΔGsol = ΔHsol - TΔSsol
For dissolution to be favorable, ΔGsol must be negative. The enthalpy of solution can be considered as the sum of the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy released upon forming solute-solvent interactions. For large PAHs like benzo[a]coronene, the high lattice energy presents a significant enthalpic barrier to dissolution.
Key Physicochemical Properties Influencing Solubility:
-
Molecular Structure: The large, planar, and rigid structure of benzo[a]coronene leads to strong π-π stacking interactions in the solid state, contributing to a high lattice energy that must be overcome for dissolution.
-
Polarity: As a nonpolar hydrocarbon, benzo[a]coronene is expected to have very low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[1]
-
Solvent Properties: The ability of a solvent to dissolve benzo[a]coronene will depend on its polarity, aromaticity, and the strength of its intermolecular forces. Aromatic solvents are often effective due to the potential for π-π interactions with the solute.
Expected Solubility of Benzo[a]coronene in Common Organic Solvents: Insights from Coronene
Due to the limited availability of direct experimental solubility data for benzo[a]coronene, we can infer its likely behavior from data on coronene, a structurally similar large PAH. Coronene (C24H12) consists of six peri-fused benzene rings, presenting a highly condensed and planar aromatic system analogous to benzo[a]coronene.
Based on data for coronene, the solubility of benzo[a]coronene is expected to follow these general trends:
-
High Solubility in Aromatic Solvents: Solvents like benzene and toluene are anticipated to be the most effective due to their ability to engage in favorable π-π stacking interactions with the large aromatic system of benzo[a]coronene.[3][4]
-
Moderate Solubility in Halogenated and Other Nonpolar Solvents: Dichloromethane and chloroform are expected to be reasonably good solvents.[3][4] Non-aromatic, nonpolar solvents like hexane and other aliphatic hydrocarbons will likely exhibit lower, but still measurable, solubility.[4]
-
Low to Negligible Solubility in Polar Solvents: Polar solvents such as ethanol, methanol, and acetone are predicted to be poor solvents for benzo[a]coronene due to the significant mismatch in polarity and the inability to form strong solute-solvent interactions.[4][5]
The following table summarizes the expected solubility of benzo[a]coronene based on reported data for coronene.
Table 1: Expected Solubility of Benzo[a]coronene in Various Organic Solvents (Based on Coronene Data)
| Solvent | Solvent Type | Expected Solubility of Benzo[a]coronene | Reference for Coronene Data |
| Benzene | Aromatic | Very Good | [3][4][6] |
| Toluene | Aromatic | Very Good | [3][4][6] |
| Dichloromethane | Halogenated | Good | [3][4] |
| Chloroform | Halogenated | Good | [4][6] |
| Hexane | Aliphatic | Moderate to Low | [4][6] |
| Ethers | Ether | Moderate | [4][6] |
| Ethanol | Polar Protic | Sparingly Soluble | [4] |
Experimental Determination of Benzo[a]coronene Solubility
Accurate determination of solubility is critical for any application. The following section outlines a robust, self-validating protocol for measuring the solubility of benzo[a]coronene in an organic solvent.
The Shake-Flask Method: A Reliable Approach
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. The methodology relies on creating a saturated solution and then accurately measuring the concentration of the dissolved solute.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining benzo(a)coronene solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid benzo[a]coronene to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath or on a magnetic stirrer in a temperature-controlled environment.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Concentration Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of benzo[a]coronene in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. A calibration curve prepared with known concentrations of benzo[a]coronene in the same solvent is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L).
-
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the quantification of PAHs.
Diagram 2: HPLC-UV Analysis Workflow
Caption: HPLC-UV analysis workflow.
Key Considerations for HPLC Method Development:
-
Column: A C18 reversed-phase column is typically suitable for the separation of PAHs.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio can be optimized to achieve good separation and a reasonable retention time for benzo[a]coronene.
-
Detection Wavelength: Benzo[a]coronene, like other PAHs, exhibits strong UV absorbance. The optimal detection wavelength should be determined by acquiring a UV spectrum of a standard solution.
-
Calibration: A multi-point calibration curve should be generated using a series of standard solutions of known concentrations to ensure linearity and accuracy of the quantification.
Factors Influencing Benzo[a]coronene Solubility
Several factors can significantly impact the solubility of benzo[a]coronene in organic solvents. Understanding and controlling these factors is essential for obtaining reproducible results and for designing effective dissolution processes.
Diagram 3: Factors Influencing Solubility
Caption: Key factors influencing solubility.
-
Temperature: The solubility of most solids in liquids, including PAHs, increases with temperature. This is because the dissolution process is typically endothermic (ΔHsol > 0). The van't Hoff equation can be used to describe the relationship between the equilibrium constant (related to solubility) and temperature. For practical purposes, conducting solubility experiments at a well-controlled and recorded temperature is crucial.
-
Solvent Polarity and Aromaticity: As previously discussed, the choice of solvent is paramount. A good solvent for benzo[a]coronene will have similar intermolecular forces, allowing for effective solvation. Aromatic solvents that can participate in π-π interactions are generally superior.
-
Purity of Solute and Solvent: Impurities in either the benzo[a]coronene or the solvent can affect the measured solubility. Impurities in the solute can disrupt the crystal lattice, potentially increasing solubility, while impurities in the solvent can alter its solvating properties. It is therefore essential to use high-purity materials for accurate solubility determinations.
Conclusion
References
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Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Grokipedia. (n.d.). Coronene. Retrieved from [Link]
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Wikipedia contributors. (2023). Coronene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Chemistry Wiki. (2025). Coronene. Retrieved from [Link]
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chemeurope.com. (n.d.). Coronene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzo[a]coronene (CAS 190-70-5). Retrieved from [Link]
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PubChem. (n.d.). Chrysene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzo[a]pyrene. In NIST Chemistry WebBook. Retrieved from [Link]
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Unveiling the Electronic Landscape of Benzo(a)coronene: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo(a)coronene, a polycyclic aromatic hydrocarbon (PAH) formed by the fusion of a benzene ring to the coronene core, presents a fascinating case study in the electronic behavior of extended π-systems. As a structural motif found in more complex graphene-like molecules and a potential, albeit less studied, environmental pollutant, understanding its fundamental electronic structure is paramount. This technical guide provides a comprehensive theoretical exploration of this compound's electronic properties, leveraging established computational chemistry methodologies. We will delve into the molecule's ground-state electronic configuration, frontier molecular orbitals, aromaticity, and predict its spectroscopic behavior. This guide is intended to serve as a foundational resource for researchers investigating the properties and potential applications of this compound and related PAHs.
Introduction: The Significance of this compound
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules characterized by their fused aromatic rings. Their planar structure and delocalized π-electron systems endow them with unique electronic and optical properties, making them relevant in materials science, astrophysics, and toxicology.[1][2] Coronene, a highly symmetric PAH, has been extensively studied as a model for graphene fragments.[3][4] The addition of a benzene ring to form this compound breaks this high symmetry, leading to significant alterations in its electronic landscape.
The study of this compound's electronic structure is crucial for several reasons:
-
Fundamental Understanding: It provides insights into how the extension of π-conjugation through benzo-annulation affects the electronic properties of larger PAHs.[5]
-
Materials Science: The electronic properties of PAHs are directly linked to their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[6][7]
-
Toxicology and Drug Development: While less studied than its notorious relative, benzo(a)pyrene, understanding the electronic properties of this compound is a prerequisite for assessing its potential biological activity and for designing molecules that may interact with biological systems. The reactivity of PAHs and their metabolites is intimately linked to their electronic structure.[8][9]
This guide will employ a theoretical and computational approach, primarily relying on Density Functional Theory (DFT), to elucidate the electronic characteristics of this compound.
Theoretical Methodology: A Computational Chemist's Toolkit
The investigation of the electronic structure of molecules like this compound is largely reliant on computational quantum chemistry methods. These in silico experiments provide a powerful and cost-effective means to predict and understand molecular properties.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[10] The core principle of DFT is that the electronic energy of a system can be determined from its electron density.
Experimental Protocol: Ground-State Geometry Optimization and Electronic Structure Calculation
-
Molecular Structure Input: The initial 3D coordinates of the this compound molecule are generated.
-
Functional and Basis Set Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for PAHs, offering a good description of electronic structure and thermochemistry.[8]
-
Basis Set: The 6-311+G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the valence electrons, includes diffuse functions (+) to account for the extended π-system, and polarization functions (d,p) to allow for anisotropic electron distribution.[11]
-
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy structure of the molecule. This ensures that all subsequent calculations are performed on a realistic molecular geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed using the optimized geometry to obtain detailed information about the electronic structure, including molecular orbital energies and electron density distribution.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties and predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which are crucial for understanding how the molecule interacts with light.[2][3]
Experimental Protocol: Calculation of Electronic Excitation Spectra
-
Ground-State Calculation: A prerequisite is a well-converged ground-state DFT calculation as described above.
-
TD-DFT Calculation: A TD-DFT calculation is then performed, typically requesting the calculation of a number of excited states (e.g., the first 10-20 singlet excited states).
-
Spectral Analysis: The output provides the excitation energies (often in eV) and the corresponding oscillator strengths for each electronic transition. The oscillator strength is a measure of the probability of a given transition occurring. This data is used to simulate the UV-Vis absorption spectrum.
Results and Discussion: The Electronic Portrait of this compound
Molecular Geometry and Aromaticity
This compound, with the chemical formula C₂₈H₁₄, is a planar molecule.[10] The fusion of the additional benzene ring elongates the coronene core in one dimension.
The aromaticity of a PAH is a key determinant of its stability and reactivity. While coronene possesses a high degree of aromaticity, the benzo-annulation in this compound introduces perturbations. Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity. It is expected that the peripheral rings of this compound will exhibit strong aromatic character, while the central ring's aromaticity might be slightly altered compared to pristine coronene.[12]
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability and its optical and electronic properties.[5]
A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable and potentially more reactive. For PAHs, increasing the extent of π-conjugation typically leads to a decrease in the HOMO-LUMO gap.[11] Therefore, this compound is predicted to have a slightly smaller HOMO-LUMO gap compared to coronene.
Table 1: Predicted Electronic Properties of this compound (B3LYP/6-311+G(d,p))
| Property | Predicted Value | Comparison with Coronene |
| HOMO Energy | Lower than Coronene | More easily oxidized |
| LUMO Energy | Lower than Coronene | More easily reduced |
| HOMO-LUMO Gap | Smaller than Coronene | Red-shifted absorption |
Note: The exact values would be obtained from the DFT calculations. The qualitative trends are based on established principles of PAH electronic structure.
Predicted Electronic Absorption Spectrum
The electronic absorption spectrum of this compound is expected to be characteristic of large PAHs, with multiple absorption bands in the UV-Vis region. These bands arise from π-π* electronic transitions. Based on TD-DFT calculations, we can predict the major absorption peaks and their corresponding electronic transitions. The HOMO to LUMO transition will likely be a major contributor to the lowest energy absorption band. Due to the reduced symmetry compared to coronene, some electronically forbidden transitions in coronene may become allowed in this compound, leading to a more complex spectrum.[13]
Implications for Drug Development and Materials Science
The theoretical understanding of this compound's electronic structure has tangible implications:
-
Predicting Reactivity and Metabolism: The distribution of electron density and the energies of the frontier orbitals can help predict the most likely sites for electrophilic or nucleophilic attack. This is crucial for understanding the metabolic activation of PAHs, a key step in their carcinogenic activity.[9] For instance, regions of high HOMO density are often susceptible to oxidation.
-
Designing Novel Materials: By understanding how benzo-annulation modifies the electronic properties of coronene, scientists can rationally design new PAHs with tailored HOMO-LUMO gaps and absorption characteristics for applications in organic electronics.[6] For example, further extending the π-system could lead to materials that absorb light at longer wavelengths, which is desirable for organic photovoltaics.
Conclusion
This technical guide has provided a theoretical framework for understanding the electronic structure of this compound. Through the application of Density Functional Theory and Time-Dependent Density Functional Theory, we can predict its geometry, aromaticity, frontier molecular orbital energies, and electronic absorption spectrum. The key takeaway is that the fusion of a benzene ring to the coronene core leads to a reduction in symmetry and a smaller HOMO-LUMO gap, which has profound implications for the molecule's reactivity and its potential applications. The computational protocols outlined herein serve as a robust starting point for further in-depth investigations into this and other complex polycyclic aromatic hydrocarbons.
References
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- Mocci, P., Cardia, R., & Cappellini, G. (2019). A computational investigation on the electronic and optical properties of Coronene and its Boron-Nitride and perfluorinated counterparts. Journal of Physics: Conference Series, 1226, 012016.
- Mocci, P., Cardia, R., & Cappellini, G. (2019).
- Yeh, C. H., Wu, C. Y., Su, H. Y., & Chai, J. D. (2018). Electronic properties of the coronene series from thermally-assisted-occupation density functional theory. RSC Advances, 8(60), 34350-34358.
- Chai, J. D. (2012). Thermally-assisted-occupation density functional theory. The Journal of Chemical Physics, 136(15), 154104.
- da Silva, J. B., & da Silva, A. B. (2022). Study of the Electronic Structure of Coronene Doped with Nitrogen Atoms and Its Effect on CO2 Capture. ACS Omega, 7(33), 29283-29294.
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The Discovery and History of Benzo[a]coronene: A Technical Guide for Researchers
Introduction
Benzo[a]coronene (C₂₈H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of a coronene core fused with an additional benzene ring. As a member of the extensive family of PAHs, it has been a subject of interest in the fields of organic chemistry, materials science, and environmental science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for this unique molecule, tailored for researchers, scientists, and drug development professionals. The narrative emphasizes the pioneering work of early chemists, the fundamental principles governing the stability of such compounds, and the modern synthetic methodologies that have enabled a deeper understanding of its properties and potential applications.
The Dawn of Polycyclic Aromatic Hydrocarbon Chemistry: The Pioneering Work of Erich Clar
The story of Benzo[a]coronene is intrinsically linked to the monumental contributions of the Austrian chemist Erich Clar, who is widely regarded as the "father" of modern polycyclic aromatic hydrocarbon chemistry.[1][2] His systematic investigations into the synthesis and properties of PAHs throughout the mid-20th century laid the theoretical and experimental groundwork for the entire field. Clar's seminal two-volume work, "Aromatische Kohlenwasserstoffe" (Aromatic Hydrocarbons), first published in 1941, became the definitive resource, meticulously documenting the syntheses, properties, and UV-visible absorption spectra of hundreds of PAHs.[1]
Clar's research was not merely a catalog of new compounds; he sought to understand the fundamental principles governing their stability and reactivity. This led to the formulation of his most enduring contribution, the "aromatic sextet theory," now famously known as Clar's rule .[3] This empirical rule posits that the resonance structure of a PAH with the largest number of disjoint aromatic π-sextets (benzene-like rings) is the most significant contributor to its overall stability and properties.[3] This concept proved to be a powerful predictive tool for understanding the electronic structure and chemical behavior of complex PAHs like Benzo[a]coronene.
The First Synthesis of Benzo[a]coronene: A Historical Perspective
One of the key early methods for the synthesis of complex PAHs, including those in the coronene family, was the Scholl reaction . This acid-catalyzed cyclization and dehydrogenation of aryl-aryl bonds provided a pathway to larger, more condensed aromatic systems. It is highly probable that the initial synthesis of Benzo[a]coronene was achieved through a multi-step process culminating in a Scholl-type reaction or a similar high-temperature cyclodehydrogenation of a suitably designed precursor.
The discovery and characterization of new PAHs in Clar's era relied heavily on classical analytical techniques. The primary methods for structural elucidation included:
-
Elemental Analysis: To determine the empirical formula (C₂₈H₁₄ for Benzo[a]coronene).
-
UV-Visible Spectroscopy: The characteristic absorption spectra of PAHs, often referred to as their "fingerprints," were crucial for identification and comparison with known compounds. Clar's extensive documentation of these spectra was instrumental in this regard.[1]
-
Melting Point Determination: A sharp and consistent melting point was a key indicator of a compound's purity.
Evolution of Synthetic Methodologies
The early synthetic routes to Benzo[a]coronene and other large PAHs were often low-yielding and required harsh reaction conditions. However, the foundational work of chemists like Clar paved the way for the development of more sophisticated and efficient synthetic strategies in the subsequent decades. Modern synthetic organic chemistry offers a diverse toolkit for the construction of complex aromatic systems with greater control and in higher yields.
Modern Synthetic Approaches
Contemporary methods for the synthesis of benzocoronenes and related structures often employ transition-metal-catalyzed cross-coupling reactions to construct the carbon skeleton, followed by a final cyclization step. Some of the key modern strategies include:
-
Suzuki and Stille Couplings: These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds between aromatic rings, allowing for the assembly of complex precursors.
-
Diels-Alder Reactions: This cycloaddition reaction can be employed to build the polycyclic framework in a controlled manner.
-
Oxidative Photocyclization: This method uses light to induce the cyclization and formation of new aromatic rings.
These modern techniques offer significant advantages over the classical methods, including milder reaction conditions, greater functional group tolerance, and the ability to introduce specific substituents onto the aromatic core, thereby tuning the molecule's electronic and physical properties.
Spectroscopic and Physicochemical Properties
The structural rigidity and extensive π-conjugation of Benzo[a]coronene give rise to distinct spectroscopic and physical properties.
| Property | Value/Description |
| Molecular Formula | C₂₈H₁₄ |
| Molecular Weight | 350.42 g/mol |
| Appearance | Typically a yellow or orange crystalline solid |
| Solubility | Sparingly soluble in common organic solvents |
| UV-Visible Absorption | Exhibits characteristic strong absorption bands in the UV and visible regions, a hallmark of large PAHs. |
| Fluorescence | Often displays fluorescence, a property that is exploited in various applications. |
Data compiled from various sources.
Experimental Protocols: A Representative Classical Synthesis
While modern methods are now prevalent, understanding the historical context requires an appreciation for the classical synthetic approaches. Below is a representative, generalized protocol for a Scholl-type reaction that could have been employed for the final cyclization step in an early synthesis of Benzo[a]coronene.
Protocol: Scholl Reaction for Aromatic Cyclodehydrogenation
Objective: To induce intramolecular aryl-aryl coupling and dehydrogenation to form a new aromatic ring.
Materials:
-
A suitable polycyclic aromatic precursor (e.g., a molecule containing two strategically positioned phenyl groups that can undergo cyclization).
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, ferric chloride).
-
High-boiling point solvent (e.g., dichlorobenzene, nitrobenzene) or a molten salt medium.
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Reactant Preparation: The aromatic precursor is thoroughly dried and dissolved or suspended in the chosen high-boiling solvent in a reaction vessel equipped with a reflux condenser and a means for maintaining an inert atmosphere.
-
Catalyst Addition: The Lewis acid catalyst is added portion-wise to the reaction mixture with stirring. The reaction is often exothermic.
-
Heating: The reaction mixture is heated to a high temperature (typically >150 °C) and maintained at this temperature for several hours to drive the cyclization and dehydrogenation.
-
Work-up: After cooling, the reaction mixture is quenched by carefully adding an aqueous acid solution (e.g., dilute HCl) to decompose the catalyst.
-
Extraction: The organic product is extracted into a suitable solvent (e.g., toluene, chloroform).
-
Purification: The crude product is purified by a combination of techniques such as column chromatography on alumina or silica gel, followed by recrystallization to obtain the pure polycyclic aromatic hydrocarbon.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid is crucial for promoting the electrophilic aromatic substitution reaction that initiates the aryl-aryl bond formation.
-
High Temperature: The high temperature provides the necessary activation energy for both the cyclization and the subsequent dehydrogenation steps, which are often thermodynamically demanding.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent oxidation of the starting materials and products at the high reaction temperatures.
Visualization of Key Concepts
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified workflow of the classical Scholl reaction for the synthesis of polycyclic aromatic hydrocarbons.
Conclusion and Future Directions
The discovery and history of Benzo[a]coronene are deeply rooted in the foundational era of polycyclic aromatic hydrocarbon chemistry, with the indelible mark of Erich Clar's pioneering research. From its likely first synthesis using classical, high-temperature methods to the sophisticated, controlled syntheses of the modern era, the journey of this molecule reflects the broader advancements in organic chemistry.
For contemporary researchers, scientists, and drug development professionals, understanding this historical context provides a valuable perspective. The principles of aromaticity and stability, as articulated by Clar, continue to guide the design and synthesis of novel PAHs with tailored properties. Future research in this area will likely focus on:
-
Functionalized Derivatives: The development of synthetic routes to install various functional groups on the Benzo[a]coronene core to modulate its electronic, optical, and biological properties.
-
Materials Science Applications: The exploration of Benzo[a]coronene and its derivatives as components in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
-
Supramolecular Chemistry: The use of Benzo[a]coronene as a building block for the construction of complex, self-assembled nanostructures.
-
Biological Evaluation: Further investigation into the biological activity of Benzo[a]coronene and its derivatives, moving beyond its classification as a PAH to explore potential therapeutic applications.
By building upon the rich history of discovery and the ever-expanding toolkit of synthetic chemistry, the scientific community is well-positioned to unlock the full potential of Benzo[a]coronene and the vast and fascinating world of polycyclic aromatic hydrocarbons.
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Clar, E. (1941). Aromatische Kohlenwasserstoffe: Polycyclische Systeme. Springer-Verlag. [Link]
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Benzo(A)coronene and its role in polycyclic aromatic hydrocarbon research
An In-Depth Technical Guide to Benzo[a]coronene for Advanced PAH Research
Foreword: Beyond the Hexagon – The Subtle Complexity of Benzo[a]coronene
In the vast landscape of polycyclic aromatic hydrocarbon (PAH) research, scientists are driven by the intricate relationship between molecular structure and emergent electronic and photophysical properties. While highly symmetric molecules like coronene and hexa-peri-hexabenzocoronene (HBC) have served as foundational models, the next frontier lies in understanding the nuanced effects of asymmetry and specific edge topologies. It is in this context that Benzo[a]coronene emerges as a molecule of critical importance.
This guide eschews a conventional overview, instead adopting the perspective of a field scientist to delve into the core of why Benzo[a]coronene is more than just another PAH. It is a fundamental building block for understanding the properties of more complex, next-generation materials like graphene nanoribbons (GNRs). The fusion of a single benzene ring onto the coronene core breaks its D6h symmetry, introducing a subtle yet profound perturbation that creates unique "cove" and "zigzag" edge features. This structural change is the key to unlocking new electronic behaviors. We will explore its synthesis, its defining characteristics, and its pivotal role as a model system for designing advanced organic electronic materials.
Molecular Structure and Physicochemical Properties
Benzo[a]coronene (C₂₈H₁₄) is a pericondensed PAH where a benzene ring is annulated onto the 'a' face of the coronene core. This seemingly simple addition has profound implications for its geometry, aromaticity, and electronic structure.
Structural and Electronic Perturbation
Unlike the perfectly planar and highly symmetric coronene, the introduction of the benzo group creates steric strain in the "cove" region—the concave pocket formed by the fused rings. This can lead to a slight deviation from planarity, a phenomenon observed in larger cove-edged GNRs and other non-planar PAHs.[1][2][3] This structural distortion, combined with the altered π-electron system, modifies the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The key takeaway for the researcher is causality: the fusion of the benzene ring is not merely additive. It actively reshapes the electron distribution across the entire molecule. This is foundational to understanding why derivatives of symmetric PAHs often possess more desirable properties for electronic applications, such as narrowed bandgaps.[4]
Core Physicochemical Data
Quantitative data for Benzo[a]coronene provides a baseline for experimental design. The following table summarizes its fundamental properties.
| Property | Value | Source |
| Chemical Formula | C₂₈H₁₄ | [5] |
| Molecular Weight | 350.41 g/mol | [5] |
| CAS Registry No. | 190-70-5 | [5] |
| Appearance | Solid (Typical for PAHs) | [5] |
| Melting Point | 282-294.5 °C | [5] |
This data, particularly the CAS number, provides an unambiguous identifier for sourcing and literature searches.
Spectroscopic Signature
The reduced symmetry of Benzo[a]coronene relative to coronene results in a more complex spectroscopic profile, which is critical for its unambiguous identification.
-
UV-Vis Absorption: The electronic absorption spectrum is expected to be red-shifted compared to coronene. The introduction of zigzag and cove edges in related, larger systems consistently leads to a smaller HOMO-LUMO gap, pushing absorption to longer wavelengths.[4] For example, model compounds for cove-edged GNRs show significant red-shifts as the conjugated system extends.[6]
-
Fluorescence Spectroscopy: As with other large PAHs, Benzo[a]coronene is expected to be highly fluorescent. Its emission spectrum would be characteristic of its specific electronic structure, making fluorescence a sensitive tool for detection.
-
NMR Spectroscopy: The ¹H NMR spectrum of Benzo[a]coronene will be significantly more complex than that of coronene, which famously shows a single peak due to the magnetic equivalence of all its protons. The 14 protons of Benzo[a]coronene are chemically distinct, leading to a unique and complex splitting pattern that serves as a definitive structural fingerprint.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a clear molecular ion peak at m/z ≈ 350.41, confirming the molecular formula.[5]
Synthesis and Characterization: A Proposed Workflow
While a dedicated, gram-scale synthesis for Benzo[a]coronene is not widely published, its preparation can be logically inferred from modern "bottom-up" synthetic strategies for large PAHs and GNRs.[2][7] The core principle is the creation of a suitable polyphenylene precursor followed by an intramolecular cyclodehydrogenation step.
Proposed Synthetic Pathway via Scholl Reaction
The Scholl reaction is a powerful acid-catalyzed oxidative cyclodehydrogenation method for fusing aromatic rings. It is the cornerstone of many modern PAH syntheses. The causality here is the use of a Lewis acid (e.g., FeCl₃) to generate radical cations from a sterically crowded precursor, which then undergo intramolecular C-C bond formation and subsequent aromatization.
Below is a diagram illustrating a plausible, generalized synthetic route.
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Introduction: Situating Benzo(a)coronene in the Landscape of Polycyclic Aromatic Hydrocarbons
An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzo(a)coronene
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. As a Senior Application Scientist, the following sections are structured to deliver not just technical data, but also to provide insights into the causality behind its properties and the experimental methodologies used for its characterization.
This compound is a large polycyclic aromatic hydrocarbon (PAH) composed of a coronene core with an additional fused benzene ring.[1][2] PAHs are a class of organic compounds that are of significant interest due to their unique electronic properties and their prevalence as byproducts of incomplete combustion.[2][3] Understanding the specific characteristics of this compound is crucial for researchers in materials science, environmental science, and toxicology. Its extended π-system suggests potential applications in organic electronics, while its classification as a PAH necessitates a thorough understanding of its environmental fate and toxicological profile.
Molecular Structure and Identification
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
Caption: Molecular Structure of this compound (C28H14).
| Identifier | Value | Reference |
| Molecular Formula | C28H14 | [1][4][5][6] |
| Molecular Weight | 350.41 g/mol | [1][4][5][6] |
| CAS Registry Number | 190-70-5 | [1][4][5][6] |
| IUPAC Name | octacyclo[18.6.2.0²,⁷.0⁸,²⁵.0¹¹,²⁴.0¹⁴,²³.0¹⁷,²².0²¹,²⁶]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene | [4] |
Physical Properties
The physical properties of this compound are characteristic of a large, nonpolar aromatic molecule. These properties are critical for predicting its behavior in various matrices, from biological systems to environmental compartments.
| Property | Value | Unit | Reference |
| Melting Point | 292-294.5 | °C | [6] |
| Boiling Point | 604.8 | °C | [6] |
| Density | 1.467 | g/cm³ | [6] |
| Flash Point | 315.2 | °C | [6] |
| Vapor Pressure | 6.17 x 10⁻¹⁴ | mmHg at 25°C | [6] |
| Water Solubility | log10(S) = -12.35 (calculated) | mol/L | [7] |
| Octanol-Water Partition Coefficient | log(Kow) = 8.072 (calculated) | [7] | |
| Refractive Index | 2.129 | [6] |
The extremely low calculated water solubility and high octanol-water partition coefficient indicate that this compound is highly hydrophobic and lipophilic.[7] This suggests a strong tendency to associate with organic matter in the environment and to bioaccumulate in fatty tissues.[8]
Spectroscopic Characteristics
The spectroscopic signature of this compound is a direct reflection of its complex electronic and vibrational structure.
-
Infrared (IR) Spectroscopy: The IR spectrum of solid this compound, typically measured as a KBr pellet, is available through the NIST Chemistry WebBook.[1][6][9] The spectrum is expected to be dominated by C-H stretching vibrations of the aromatic rings and complex patterns of C=C stretching and bending vibrations characteristic of large PAH systems.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is also available from NIST.[1][9] It is characterized by a prominent molecular ion peak (m/z = 350.41) due to the high stability of the aromatic system.
-
Fluorescence Spectroscopy: this compound is expected to be fluorescent, a common characteristic of rigid polycyclic aromatic systems. The fluorescence of coronene has been studied at low temperatures.[12][13] For related compounds like benzo[a]pyrene, fluorescence excitation and emission are utilized for sensitive detection, with excitation maxima often in the UV region and emission in the visible region.[14][15][16]
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by its extended, electron-rich π-system.
-
Stability: As a large, fully aromatic system, this compound is a relatively stable molecule. However, like other PAHs, it is susceptible to photo-oxidation when exposed to light and air.[19][20]
-
Oxidation: The coronene ring system can undergo oxidation. For instance, coronene can be oxidized by oxygen atoms at low temperatures.[4] The oxidation of benzo[a]pyrene by ozone and sunlight is well-documented, leading to the formation of quinones.[20] Laccase enzymes, in the presence of mediators, have also been shown to oxidize benzo[a]pyrene.[21]
-
Electrophilic Aromatic Substitution: The electron-rich nature of the coronene core makes it susceptible to electrophilic attack. For coronene derivatives, reactions such as bromination, nitration, and Friedel-Crafts acylation have been demonstrated.[7]
-
Reactivity of the Coronene Core: The reactivity of the coronene core can be modulated by its structure. For instance, the strain in curved PAHs can enhance their reactivity in cycloaddition reactions.[1] The introduction of functional groups can also direct subsequent reactions.
-
Metal-Catalyzed Cross-Coupling Reactions: Functionalized coronene derivatives can participate in a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig aminations, allowing for the synthesis of more complex structures.[7]
Synthesis Strategies
The synthesis of large, complex PAHs like this compound is a significant challenge in organic chemistry. While a specific, detailed protocol for this compound is not widely published, its synthesis can be envisioned through strategies developed for related compounds like coronene and its derivatives.
A plausible synthetic approach would involve the construction of a large polycyclic precursor followed by a final cyclization step. Palladium-mediated intramolecular biarylation is a powerful tool for the formation of the final fused ring system.[5]
Caption: Generalized workflow for the synthesis of large PAHs.
Analytical Methodologies
The detection and quantification of this compound, particularly in complex environmental or biological matrices, requires sensitive and selective analytical techniques. The methods developed for other high molecular weight PAHs are directly applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is a common and highly sensitive method for PAH analysis.[14][15][22]
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Chromatographic Separation:
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on mass-to-charge ratio.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Similar extraction and cleanup steps as for HPLC are required. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for this purpose.[25]
-
-
Chromatographic Separation:
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or a specific PAH column) is suitable.[26]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is necessary to elute high-boiling point compounds like this compound.
-
-
Detection:
Caption: General analytical workflow for this compound.
Toxicological and Environmental Significance
While specific toxicological data for this compound is scarce, its structural similarity to known carcinogenic PAHs, such as benzo[a]pyrene, warrants careful handling and consideration of its potential health risks.[29] Benzo[a]pyrene is a well-established procarcinogen that is metabolically activated to diol epoxides, which can then form DNA adducts, leading to mutations.[29] Given its large, lipophilic nature, this compound is expected to be persistent in the environment and to bioaccumulate. Its formation is likely associated with high-temperature combustion processes, similar to other large PAHs.[3]
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National Institute of Standards and Technology. (n.d.). Benzo[a]coronene. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to Benzo[a]coronene Derivatives: Synthesis, Properties, and Emerging Applications
Abstract
This technical guide provides a comprehensive overview of benzo[a]coronene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs) poised at the intersection of materials science and medicinal chemistry. We delve into the synthetic strategies for accessing these complex molecular architectures, explore their unique photophysical and electronic properties, and critically evaluate their potential in burgeoning fields such as organic electronics and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these fascinating molecules. We will navigate the nuanced landscape of their properties, drawing a clear distinction from the well-documented carcinogenicity of their infamous relative, benzo[a]pyrene, and highlighting the promising avenues for future research and application.
Introduction: The Allure of the Fused Ring System
Benzo[a]coronene and its derivatives belong to the larger family of polycyclic aromatic hydrocarbons (PAHs), organic molecules composed of multiple fused aromatic rings. The parent coronene molecule, with its central benzene ring surrounded by six others, has long captivated chemists due to its high symmetry and unique electronic properties. The addition of further benzo-rings, as in benzo[a]coronene, extends the π-conjugated system, leading to a modulation of its electronic and photophysical characteristics. This fine-tuning of properties through chemical synthesis is the cornerstone of their potential applications.
It is imperative to address the shadow cast by a related PAH, benzo[a]pyrene. Benzo[a]pyrene is a potent carcinogen, a fact that has, at times, led to a generalized suspicion of all PAHs. However, the biological activity of these molecules is highly dependent on their specific structure. This guide will demonstrate that while caution is always warranted when handling novel chemical entities, the properties of benzo[a]coronene derivatives are not a simple extrapolation from those of benzo[a]pyrene. Indeed, their unique characteristics are opening doors to exciting new applications, some of which are in the realm of therapeutics.
Synthetic Strategies: Building the Benzo[a]coronene Core
The construction of the benzo[a]coronene scaffold is a significant synthetic challenge, requiring precise control over the formation of multiple carbon-carbon bonds. Several strategies have been developed for the synthesis of coronene and its derivatives, which can be adapted for benzo[a]coronene.
Oxidative Cyclodehydrogenation (Scholl Reaction)
The Scholl reaction is a powerful tool for the synthesis of large PAHs, involving the intramolecular oxidative coupling of aryl-aryl bonds. This reaction is typically carried out in the presence of a Lewis acid and an oxidizing agent.
Experimental Protocol: Synthesis of a Functionalized Tetrabenzo[1]circulene (A Benzo[a]coronene Isomer)
This protocol is adapted from the synthesis of functionalized tetrabenzo[1]circulenes, which are isomers of benzo[a]coronene.
-
Diels-Alder Reaction: A substituted diene is reacted with a dienophile to construct the pre-cyclization framework.
-
Oxidative Cyclodehydrogenation: The product from the Diels-Alder reaction is then subjected to Scholl conditions to effect the final ring closures.
-
Dissolve the precursor molecule in an inert, dry solvent such as dichloromethane.
-
Add a Lewis acid, for example, iron(III) chloride (FeCl₃), in stoichiometric excess.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Purify the product by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile and controlled approach to building the carbon skeleton of benzo[a]coronene derivatives. This method allows for the introduction of a wide range of functional groups.
Workflow for Synthesis via Suzuki-Miyaura Coupling:
Caption: Receptor-mediated endocytosis and pH-triggered drug release from a nanocarrier.
Photodynamic Therapy (PDT)
Photodynamic therapy is a promising cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. The ability of some coronene derivatives to absorb light and generate singlet oxygen makes them potential candidates for PDT. Theoretical studies on coronene-purine hybrids suggest that these molecules could be effective photosensitizers for PDT.
Organic Electronics
The excellent charge transport properties of some benzo[a]coronene derivatives make them attractive candidates for use in organic electronics. [2]They can be employed as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). [2]
Characterization Techniques
A suite of analytical techniques is employed to confirm the structure and purity of benzo[a]coronene derivatives and to elucidate their properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
UV-Visible and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties, including absorption and emission maxima, and fluorescence quantum yields.
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels and to assess the electrochemical stability of the compounds.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information about the packing of the molecules in the solid state.
Experimental Protocol: General Characterization of a Benzo[a]coronene Derivative
-
NMR Spectroscopy: Dissolve a small sample (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze it using an HRMS instrument, such as one equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
UV-Visible and Fluorescence Spectroscopy: Prepare a dilute solution of the sample in a spectroscopic grade solvent. Record the absorption spectrum using a UV-Vis spectrophotometer and the emission spectrum using a fluorometer.
-
Cyclic Voltammetry: Prepare a solution of the sample in an appropriate solvent containing a supporting electrolyte. Use a standard three-electrode setup to record the cyclic voltammogram.
Safety and Handling: A Note of Caution
Given the known carcinogenicity of some PAHs like benzo[a]pyrene, all novel benzo[a]coronene derivatives should be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling these compounds.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.
It is crucial to remember that the toxicity of a specific benzo[a]coronene derivative can only be determined through rigorous toxicological testing. The carcinogenic mechanism of benzo[a]pyrene involves its metabolic activation to a diol epoxide that forms adducts with DNA. [3]Whether a particular benzo[a]coronene derivative can undergo similar metabolic activation is a key question that must be addressed for any potential in vivo application.
Future Directions and Conclusion
The field of benzo[a]coronene derivatives is ripe with opportunity. Future research will likely focus on:
-
Developing more efficient and scalable synthetic routes to access a wider variety of functionalized derivatives.
-
Conducting thorough toxicological studies to differentiate the biological effects of these compounds from their carcinogenic relatives.
-
Exploring a broader range of therapeutic applications, including their potential as enzyme inhibitors or protein-protein interaction modulators.
-
Fine-tuning their electronic properties for the next generation of organic electronic devices.
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Navigating the Unknown: A Technical Health and Safety Guide to Benzo[a]coronene and its Class
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Data Gaps in Novel Compound Safety
In the realm of chemical research and development, we often encounter compounds for which a comprehensive toxicological profile is not yet established. Benzo[a]coronene is one such polycyclic aromatic hydrocarbon (PAH). Despite its relevance in certain research contexts, specific health and safety data, including carcinogenicity classifications and occupational exposure limits, are notably absent from major regulatory and advisory body listings.
This guide is structured to address this data gap responsibly. As such, it will provide a comprehensive safety framework for Benzo[a]coronene by leveraging the extensive data available for a closely related and well-studied compound: Benzo[a]pyrene (BaP) . BaP is a five-ring PAH that is often used as a toxicological prototype for carcinogenic PAHs.[1] Given the structural similarities and the general understanding that the toxicity of PAHs is a class effect, using BaP as a surrogate provides a conservative and precautionary approach to handling Benzo[a]coronene. This methodology is a standard practice in the absence of compound-specific data to ensure the highest level of safety in the laboratory.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. While specific experimental data for Benzo[a]coronene is limited, we can infer certain characteristics based on its structure as a large, polycyclic aromatic hydrocarbon. For a practical and conservative approach, the well-documented properties of Benzo[a]pyrene are presented below as a reliable surrogate.
| Property | Benzo[a]pyrene (Surrogate for Benzo[a]coronene) | Reference |
| Chemical Formula | C₂₀H₁₂ | [2][3] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | Pale yellow, crystalline solid or powder | [3] |
| Melting Point | 179 °C (354 °F) | [2] |
| Boiling Point | 495 °C (923 °F) | [2] |
| Water Solubility | Very low (0.2 to 6.2 µg/L) | [2] |
| Vapor Pressure | 5.49 x 10⁻⁹ mmHg at 25°C | [4] |
| log Kow (Octanol-water partition coefficient) | 6.04 | [5] |
These properties suggest that Benzo[a]coronene, like BaP, is a solid with very low volatility at room temperature and is practically insoluble in water.[6] Its high octanol-water partition coefficient indicates a strong tendency to adsorb to organic matter and a potential for bioaccumulation.[5]
Section 2: Toxicological Profile - A Surrogate-Based Hazard Assessment
The primary health concern with PAHs is their carcinogenicity, which is intrinsically linked to their metabolic activation into DNA-reactive species.[6] Benzo[a]pyrene is classified as a Group 1 carcinogen to humans by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity.[7][8] In the absence of specific data for Benzo[a]coronene, it must be handled with the same level of caution as a confirmed human carcinogen.
Mechanism of Carcinogenicity: The Diol Epoxide Pathway
The carcinogenicity of BaP is a multi-step process involving metabolic activation by cytochrome P450 enzymes.[2] This pathway is considered a general mechanism for many carcinogenic PAHs.[6]
-
Oxidation: BaP is first oxidized by cytochrome P450 enzymes (like CYP1A1 and CYP1B1) to form an epoxide.[2]
-
Hydration: Epoxide hydrolase converts the epoxide into a dihydrodiol.[2]
-
Epoxidation: A subsequent oxidation by cytochrome P450 forms a highly reactive diol epoxide.[2]
-
DNA Adduct Formation: This diol epoxide can then covalently bind to the DNA of a cell, forming a DNA adduct.[2] These adducts can lead to mutations during DNA replication, which, if not repaired, can initiate the process of carcinogenesis.[2][6]
Caption: Metabolic activation of Benzo[a]pyrene, a model for Benzo[a]coronene.
Other Toxicological Concerns
Based on the data for BaP and other PAHs, the following toxicological effects should be considered for Benzo[a]coronene:
-
Mutagenicity: As a consequence of its ability to form DNA adducts, BaP is a known mutagen.[9][10] It is reasonable to assume that Benzo[a]coronene also possesses mutagenic potential.
-
Reproductive and Developmental Toxicity: BaP has been shown to have adverse effects on reproduction and development in laboratory animals.[11]
-
Skin Sensitization and Irritation: Prolonged or repeated skin contact with PAHs can cause skin irritation and sensitization.[3]
-
Photosensitization: Exposure to sunlight after skin contact with some PAHs can lead to a more severe skin reaction.[4]
Section 3: Occupational Exposure and Risk Management
As there are no established occupational exposure limits (OELs) for Benzo[a]coronene, the limits for coal tar pitch volatiles, which are complex mixtures containing BaP and other PAHs, serve as a practical guideline.
| Regulatory Body | Exposure Limit (as Coal Tar Pitch Volatiles) | Notes |
| OSHA (PEL) | 0.2 mg/m³ (benzene-soluble fraction) - 8-hour TWA | [3][12] |
| NIOSH (REL) | 0.1 mg/m³ (cyclohexane-extractable fraction) - 10-hour TWA | [3] |
| ACGIH (TLV) | 0.2 mg/m³ (benzene-soluble fraction) - 8-hour TWA | [3] |
It is crucial to adhere to the principle of ALARA (As Low As Reasonably Achievable) when working with any potential carcinogen, including Benzo[a]coronene.
Risk Assessment Workflow
A systematic risk assessment should be conducted before any work with Benzo[a]coronene begins.
Caption: A general workflow for risk assessment of chemical hazards.
Section 4: Experimental Protocols and Safe Handling
Given the presumed carcinogenicity of Benzo[a]coronene, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Primary Containment: All work with solid Benzo[a]coronene or solutions containing it should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Double gloving is recommended.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat should be worn at all times.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.
Safe Handling and Decontamination Protocol
-
Preparation: Designate a specific area within the fume hood for handling Benzo[a]coronene. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: Weigh solid Benzo[a]coronene in a tared, sealed container to minimize the generation of airborne particles.
-
Solution Preparation: Add solvent to the container with the solid material slowly to avoid splashing.
-
Spill Management:
-
For small spills, gently cover with an absorbent material.
-
Moisten the absorbent material to prevent dusting, and carefully collect it into a sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal: All waste contaminated with Benzo[a]coronene (gloves, absorbent paper, etc.) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Section 5: Emergency Procedures
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
While specific health and safety data for Benzo[a]coronene remains elusive, a responsible and scientifically grounded approach necessitates treating it with the same level of caution as a potent, well-characterized polycyclic aromatic hydrocarbon like Benzo[a]pyrene. By understanding the established mechanisms of PAH toxicity, implementing stringent engineering and personal protective controls, and adhering to rigorous safe handling protocols, researchers can minimize the risks associated with this compound. Continuous vigilance and a commitment to the principles of chemical safety are paramount when navigating the uncertainties of working with novel chemical entities.
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SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Benzo(a)pyrene (Polynuclear Aromatic Hydrocarbons by GC-MS). [Link]
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Falk, H. L., et al. (1964). Intermediary Metabolism of Benzo[α]pyrene in the Rat. Journal of the National Cancer Institute, 32(6), 1351-1367. [Link]
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WorkSafeBC. (2006). Benzo[a]pyrene. [Link]
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Olsson, A. C., et al. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. International Journal of Molecular Sciences, 23(11), 6348. [Link]
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Mu, Q., et al. (2025). Heterogeneous reaction kinetics influencing benzo(a)pyrene global atmospheric distribution and related lifetime lung cancer risk. EGUsphere. [Link]
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Methodological & Application
Application Note: Advanced Analytical Strategies for the Ultrasensitive Detection of Benzo[a]coronene
Introduction: The Challenge of High Molecular Weight PAHs
Benzo[a]coronene (C₂₈H₁₄, MW: 350.41 g/mol ) is a high molecular weight (HMW) polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1] Like other HMW PAHs, its large, planar, and highly conjugated π-electron system raises significant toxicological concerns, as this class of compounds includes potent carcinogens such as Benzo[a]pyrene.[1] Benzo[a]coronene can be found in complex environmental and food matrices, originating from sources like industrial emissions, vehicle exhaust, and high-temperature food processing.[2][3]
The detection of Benzo[a]coronene presents a significant analytical challenge due to its low volatility, strong hydrophobicity, and tendency to co-exist with numerous isomeric and structurally similar PAHs in complex samples. This application note provides a comprehensive guide for researchers and drug development professionals on state-of-the-art analytical techniques for the reliable identification and quantification of Benzo[a]coronene.
Authoritative Insight: While standard methods for the 16 EPA priority PAHs are well-established, specific validated protocols for Benzo[a]coronene are less common. The methodologies presented herein are adapted from robust, field-proven techniques for similar HMW PAHs, ensuring scientific validity and practical applicability. We will focus on the two gold-standard techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for sensitive quantification and Gas Chromatography-Mass Spectrometry (GC-MS/MS) for unambiguous confirmation.
Core Analytical Techniques: A Dichotomy of Purpose
The choice between HPLC-FLD and GC-MS is dictated by the analytical objective. HPLC-FLD is often the preferred method for routine quantification due to its exceptional sensitivity for fluorescent compounds, while GC-MS/MS provides unparalleled selectivity and structural confirmation, which is crucial for complex matrices or regulatory submissions.[4][5]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle of Causality: HPLC-FLD is ideally suited for HMW PAHs like Benzo[a]coronene. The extensive π-conjugated system of Benzo[a]coronene absorbs light at higher wavelengths and produces strong native fluorescence, allowing for highly sensitive and selective detection.[6] By programming the excitation and emission wavelengths of the fluorescence detector, one can minimize matrix interference and achieve exceptionally low detection limits.[6]
Expertise in Practice: Benzo[a]coronene's large aromatic system suggests its optimal excitation and emission wavelengths will be red-shifted compared to smaller PAHs like Benzo[a]pyrene (which has emission peaks around 403-454 nm).[7] Based on the spectral properties of the closely related coronene, which also has a highly conjugated system, we can predict optimal detection wavelengths for Benzo[a]coronene to be in the higher range, ensuring selectivity against less-conjugated matrix components.[8]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Principle of Causality: GC-MS/MS offers superior selectivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the molecular ion of Benzo[a]coronene, m/z 350.1) is selected, fragmented, and a specific product ion is monitored.[9] This two-stage mass filtering process virtually eliminates matrix interferences and provides unambiguous confirmation of the analyte's identity, which is a significant advantage over techniques relying solely on retention time.[10]
Expertise in Practice: The primary challenge for GC analysis of Benzo[a]coronene is its very low volatility. This necessitates the use of high-temperature capillary columns (e.g., DB-5ms, Rxi-PAH) and an oven program that reaches a high final temperature (≥320°C) to ensure elution from the column. Splitless injection is required to transfer the maximum amount of analyte onto the column, maximizing sensitivity.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount for removing interfering compounds and concentrating the target analyte. The choice of technique depends heavily on the sample matrix.
Workflow Overview:
Caption: General analytical workflow for Benzo[a]coronene detection.
Extraction & Cleanup Rationale:
-
For fatty matrices (e.g., edible oils): A liquid-liquid extraction with acetonitrile and n-hexane is effective for partitioning the lipophilic PAHs from the bulk triglycerides.
-
For solid matrices (e.g., soil, sediment): Pressurized liquid extraction or ultrasonic extraction with a hexane/acetone mixture is typically employed.[11]
-
Cleanup: Solid-Phase Extraction (SPE) is a critical step. A C18 cartridge can be used for initial capture from aqueous extracts, while Florisil® or silica gel cartridges are excellent for removing polar interferences from non-polar extracts. This step is crucial as pigmented compounds in some samples can cause fluorescence quenching.
Detailed Protocols
Protocol 1: HPLC-FLD Quantification of Benzo[a]coronene in Edible Oil
This protocol is adapted from established methods for PAH analysis in fatty matrices.
1. Standard Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) of Benzo[a]coronene in toluene.
-
Perform serial dilutions in acetonitrile to create calibration standards ranging from 0.5 to 200 ng/mL. Store all solutions in amber vials at 4°C.
2. Sample Extraction & Cleanup:
-
Weigh 5 g of the oil sample into a 50 mL centrifuge tube.
-
Add 20 mL of n-hexane (acetonitrile-saturated) and 20 mL of acetonitrile (hexane-saturated).
-
Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the lower acetonitrile layer to a clean flask. Repeat the extraction on the hexane layer twice more with 10 mL of acetonitrile each time.
-
Combine the acetonitrile extracts and concentrate to near dryness using a rotary evaporator at 35°C.
-
Reconstitute the residue in 2 mL of n-hexane for SPE cleanup.
-
Condition a Florisil SPE cartridge (e.g., 500 mg/6 mL) with 5 mL of n-hexane.
-
Load the sample extract onto the cartridge. Elute the PAHs with 10 mL of n-hexane/dichloromethane (3:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the final residue in 1.0 mL of acetonitrile, filter through a 0.22 µm PTFE filter, and transfer to an HPLC vial.
3. HPLC-FLD Conditions:
| Parameter | Value | Rationale |
| Column | PAH C18 Column (e.g., 150 mm x 4.6 mm, 3 µm) | Specifically designed for PAH separation, providing excellent resolution for complex mixtures. |
| Mobile Phase A | Water | Weak solvent for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting hydrophobic PAHs. |
| Gradient Program | 0-5 min, 60% B; 5-25 min, 60-100% B; 25-35 min, 100% B | A gradient is essential to resolve lighter PAHs from the strongly retained Benzo[a]coronene. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| FLD Program | Time (min) | Ex (nm) |
| 0-15 | 260 | |
| 15-25 | 290 | |
| 25-35 | 305 |
4. Data Analysis:
-
Quantify Benzo[a]coronene concentration using the external standard calibration curve.
-
Method validation should assess linearity (R² > 0.995), accuracy (spike recovery 80-115%), precision (RSD < 15%), and determine method detection limits (MDL) and limits of quantification (LOQ).[12]
Protocol 2: GC-MS/MS Confirmation of Benzo[a]coronene in Soil
This protocol is designed for unambiguous confirmation in complex environmental matrices.
1. Standard Preparation:
-
Prepare standards as described in Protocol 1, but use hexane or isooctane as the final solvent.
-
Prepare an internal standard solution (e.g., Benzo[a]pyrene-d12) for improved quantification.
2. Sample Extraction & Cleanup:
-
Air-dry and sieve (2 mm) the soil sample.
-
Mix 10 g of soil with an equal amount of anhydrous sodium sulfate.
-
Spike with the internal standard.
-
Extract using an accelerated solvent extractor with hexane/acetone (1:1, v/v) at 100°C.
-
Concentrate the extract and perform cleanup using a silica SPE cartridge to remove polar interferences.
-
Evaporate the final eluate and reconstitute in 100 µL of isooctane for GC injection.
3. GC-MS/MS Conditions:
| Parameter | Value | Rationale |
| GC System | GC with Tandem Quadrupole MS | Required for MS/MS (MRM) analysis. |
| Column | High-Temp Low-Bleed Column (e.g., DB-5HT, 30 m x 0.25 mm x 0.1 µm) | Crucial for eluting very low-volatility compounds like Benzo[a]coronene without significant bleed. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection | 1 µL, Splitless, 320°C | Maximizes analyte transfer to the column; high temperature prevents discrimination of HMW compounds. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 340°C (hold 10 min) | The high final temperature and hold time are essential to ensure Benzo[a]coronene elutes from the column. |
| MS Source Temp | 280°C | Optimal temperature for ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization mode producing reproducible fragmentation patterns. |
| MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) |
| 350.1 | 348.1 | |
| 350.1 | 174.1 |
Data Interpretation and Validation
Trustworthy data is self-validating. A robust analytical method for Benzo[a]coronene must include the following checks:
-
Retention Time Match: The retention time of the peak in the sample must match that of an authentic standard within a narrow window (e.g., ±0.5%).
-
MRM Ratio Confirmation (GC-MS/MS): The ratio of the two MRM transitions in the sample must match the ratio observed for the standard within a specified tolerance (e.g., ±20%).
-
Spike Recovery: Analysis of a matrix spike sample should yield a recovery within acceptable limits (e.g., 70-120%), demonstrating the absence of significant matrix effects.
Caption: Logic for selecting the appropriate analytical technique.
Conclusion
The reliable detection of Benzo[a]coronene requires a thoughtful combination of meticulous sample preparation and advanced instrumental analysis. HPLC-FLD serves as a powerful tool for sensitive quantification, making it ideal for screening and routine monitoring. For absolute confirmation, particularly in complex matrices or for regulatory purposes, the selectivity of GC-MS/MS is indispensable. The protocols and insights provided in this note offer a robust framework for scientists to develop and validate methods for this challenging but important environmental contaminant.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzo[a]coronene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum (electron ionization) of Benzo[a]coronene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Gas phase ion energetics data of Benzo[a]coronene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum of Benzo[a]coronene. NIST Chemistry WebBook. Retrieved from [Link]
-
Polo-Díez, L. M., et al. (2001). Comparison of Strategies for Extraction of High Molecular Weight Polycyclic Aromatic Hydrocarbons from Drinking Waters. Digital.CSIC. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo[a]coronene. PubChem. Retrieved from [Link]
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Adeniji, A. O., et al. (2016). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review. ResearchGate. Retrieved from [Link]
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Wang, W., et al. (2007). Development of analytical methods for polycyclic aromatic hydrocarbons (PAHs) in airborne particulates: A review. SciSpace. Retrieved from [Link]
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Ghaedi, M., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. Retrieved from [Link]
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Doong, R. A., & Lin, Y. S. (1993). Determination of polycyclic aromatic hydrocarbons by high-performance liquid chromatography-particle beam-mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aggregation Enhanced Excimer Emission (AEEE) of Benzo[ghi]perylene and Coronene: Multimode Probes for Facil. RSC Publishing. Retrieved from [Link]
-
Cetin, E., & Yilmaz, G. (2022). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. Retrieved from [Link]
-
Arce-Salinas, C. A., et al. (2023). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
Yang, S. K., et al. (1978). Identification of benzo(a)pyrene metabolites by gas chromatograph-mass spectrometer. Analytical Biochemistry. Retrieved from [Link]
-
Wang, J., et al. (2015). Can Coronene and/or Benzo(a)pyrene/Coronene ratio act as unique markers for vehicle emission?. Atmospheric Environment. Retrieved from [Link]
-
ALS Environmental. (2022). Determination of PAH 16, Total PAH 17 and coronene by Gas Chromatography with flame ionisation detection. Retrieved from [Link]
-
Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Wang, Z., et al. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. MDPI. Retrieved from [Link]
-
Plant, A. L., et al. (2012). Multiphoton spectral analysis of benzo[a]pyrene uptake and metabolism in breast epithelial cell lines. Journal of Biomedical Optics. Retrieved from [Link]
-
Request PDF. (n.d.). Can Coronene and/or Benzo(a)pyrene/Coronene ratio act as unique markers for vehicle emission?. ResearchGate. Retrieved from [Link]
-
Stuppner, S., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzo(a)coronene
Introduction
Benzo(a)coronene (C₂₈H₁₄, M.W. 350.41 g/mol , CAS No. 190-70-5) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) composed of multiple fused benzene rings.[1][2][3][4] Like other PAHs, it is formed from the incomplete combustion of organic materials and is a compound of significant environmental and toxicological concern due to its potential carcinogenic properties.[5][6] Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological research.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for the analysis of PAHs due to its high sensitivity and selectivity for these compounds.[7][8] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method, designed for researchers, scientists, and professionals in drug development and environmental analysis.
Scientific Principles of the Method
The separation of this compound is achieved using reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a large, nonpolar molecule, exhibits strong hydrophobic interactions with the C18 stationary phase. The elution of this compound is modulated by a gradient of an organic solvent (acetonitrile) in water. As the concentration of the organic solvent in the mobile phase increases, the polarity of the mobile phase decreases, leading to the elution of the highly retained this compound.
Detection is performed using a fluorescence detector, which offers superior sensitivity and selectivity for fluorescent compounds like PAHs compared to UV-Vis detection.[7] The molecule is excited at a specific wavelength, and the emitted light at a longer wavelength is detected. This specificity minimizes interference from non-fluorescent matrix components.
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)
-
Solvents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
Dichloromethane (for extraction, if required)
-
-
Sample Preparation:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Florisil®)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
-
Glassware:
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber vials for standards and samples to protect from light
-
Instrumentation and Chromatographic Conditions
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Fluorescence Detector (FLD)
-
Data Acquisition and Processing Software
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity for retaining the nonpolar this compound. Columns specifically designed for PAH analysis are recommended.[5][9] |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. Acetonitrile is preferred for its UV transparency and elution strength for PAHs. |
| Gradient Program | 0-5 min: 50% B; 5-25 min: 50-100% B; 25-30 min: 100% B | A gradient elution is necessary to elute the strongly retained high molecular weight PAHs like this compound in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
| Fluorescence | Excitation: ~385 nm; Emission: ~430 nm | Note: These are estimated starting wavelengths based on the fluorescence of structurally similar PAHs. Optimization is highly recommended by acquiring the specific excitation and emission spectra of a this compound standard. |
| Data Acquisition | Monitor the emission wavelength specified above. |
Experimental Protocols
Standard Preparation
Causality: Accurate standard preparation is critical for the precise quantification of the analyte. The use of Class A volumetric glassware and a calibrated analytical balance is mandatory. Standards should be stored in amber vials to prevent photodegradation.
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve the standard in a small amount of a suitable solvent like dichloromethane or acetonitrile in a 100 mL amber volumetric flask.
-
Bring the flask to the final volume with acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation (General Protocol)
Causality: Sample preparation is a critical step to remove interfering matrix components and concentrate the analyte to a detectable level. The choice of extraction method will depend on the sample matrix. Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up environmental and biological samples.
-
Extraction:
-
Solid Samples (e.g., soil, sediment): Perform a solvent extraction (e.g., Soxhlet or accelerated solvent extraction) using a suitable solvent like dichloromethane or an acetone/hexane mixture.
-
Liquid Samples (e.g., water): Perform a liquid-liquid extraction with a non-polar solvent or use Solid Phase Extraction (SPE).
-
-
Solid Phase Extraction (SPE) - C18 Cartridge:
-
Conditioning: Condition the C18 SPE cartridge by passing methanol followed by HPLC grade water through it.
-
Loading: Load the sample extract (dissolved in a polar solvent) or the aqueous sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a small volume of a non-polar solvent (e.g., dichloromethane or acetonitrile).
-
-
Solvent Exchange and Concentration:
-
Evaporate the elution solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile (the mobile phase).
-
-
Filtration:
-
Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter that could damage the column.
-
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Data Analysis and System Suitability
-
Calibration: Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. A linear regression with a correlation coefficient (r²) of ≥0.995 is typically required.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before running the sample sequence, inject a mid-level standard multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This ensures the stability and reproducibility of the HPLC system.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: A method blank (a sample without the analyte that is processed through the entire sample preparation and analysis procedure) should be analyzed with each batch of samples to check for contamination.
-
Spike Recovery: A known amount of this compound standard should be added to a sample matrix (matrix spike) and processed to assess the accuracy of the method. The recovery should typically be within 80-120%.
-
Duplicate Analysis: Analyzing a sample in duplicate provides an indication of the method's precision.
Conclusion
This application note details a robust and sensitive HPLC method with fluorescence detection for the determination of this compound. The provided protocol, including sample preparation and chromatographic conditions, serves as a comprehensive guide for researchers and scientists. Adherence to the principles of method validation and quality control will ensure the generation of accurate and reliable data for this important environmental and toxicological analyte.
References
-
Separation Methods Technologies Inc. (1996). HPLC Separation Guide: Analysis of Priority Pollutant Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
National Institute of Standards and Technology. Benzo[a]coronene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Restek Corporation. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]
-
Macher, B. A., et al. (2021). Hand-portable HPLC with broadband spectral detection enables analysis of complex polycyclic aromatic hydrocarbon mixtures. Scientific Reports, 11(1), 3878. Retrieved from [Link]
-
National Institute of Standards and Technology. Benzo[a]coronene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (2023). Chemical Properties of Benzo[a]coronene (CAS 190-70-5). Retrieved from [Link]
-
Gavrilov, D. N., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Molecules, 27(14), 4595. Retrieved from [Link]
-
LookChem. (2023). Cas 190-70-5, BENZO[A]CORONENE. Retrieved from [Link]
-
Sander, L. C., & Wise, S. A. (1997). Polycyclic Aromatic Hydrocarbon Structure Index. National Institute of Standards and Technology. Retrieved from [Link]
-
Bowen, E. J., & Brocklehurst, B. (1954). The fluorescence spectra of coronene and 1 : 12-benzoperylene at low temperatures. Journal of the Chemical Society (Resumed), 3875-3877. Retrieved from [Link]
-
Bowen, E. J., & Brocklehurst, B. (1954). The fluorescence spectra of coronene and 1 : 12-benzoperylene at low temperatures. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Stuppner, S., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC Europe, 33(7), 354-362. Retrieved from [Link]
-
Schwarz, F. P., & Wasik, S. P. (1976). Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, fluoranthene, and benzo[e]pyrene in water. Analytical Chemistry, 48(3), 524-528. Retrieved from [Link]
-
Tanaka, H., et al. (2022). Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue. New Journal of Chemistry, 46(37), 17947-17951. Retrieved from [Link]
-
Burmistrova, N. A., & Gerasimova, O. A. (2018). Fluorescence spectra of (a) pyrene and (b) benzo(a)pyrene: 1: sorbed onto a CDA matrix from a water-ethanol solution with a concentration of 10-4 g/L; 2: sorbed from the solution with a concentration of 10-5 g/L; 4: in a water-ethanol solution with a concentration of 10-4 g/L; 5: in a water-ethanol solution with a concentration of 10-5 g/L; and 3: fluorescence spectra of the CDA matrix. [Figure]. In ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). UV-vis absorption spectra in acetonitrile (0.1 M). [Figure]. Retrieved from [Link]
-
ResearchGate. (2018). Evolution of the UV-vis spectrum of an acetonitrile solution of102 (36 μM) upon green light irradiation (521 nm, 14 mW cm⁻², photon flux 6.2 × 10⁻⁸ mol s⁻¹) under inert atmosphere. [Figure]. Retrieved from [Link]
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Application Note: High-Sensitivity Analysis of Benzo(a)coronene in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive and robust methodology for the trace-level determination of Benzo(a)coronene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₂₈H₁₄, M.W. 350.41 g/mol ) is a persistent environmental contaminant formed from the incomplete combustion of organic materials.[1][2] Due to the carcinogenic and mutagenic potential associated with large PAHs, sensitive and selective analytical methods are critical for environmental monitoring and risk assessment.[1] This guide provides a detailed protocol encompassing sample extraction, extract purification, and optimized GC-MS parameters specifically tailored for the challenges posed by high-boiling, low-volatility analytes like this compound.
Introduction: The Analytical Challenge of High Molecular Weight PAHs
This compound is a seven-ring peri-fused PAH. Its large, planar structure results in a very high boiling point and low volatility, making it a challenging analyte for gas chromatography.[3] Furthermore, it is often present at ultra-trace concentrations in complex environmental matrices such as soil, sediment, and atmospheric particulate matter, which are laden with potential interferences.[4]
The analytical objective is twofold:
-
Efficient Extraction: To quantitatively remove the strongly adsorbed this compound from the sample matrix.
-
Selective and Sensitive Detection: To chromatographically separate it from isomers and matrix components and detect it with high sensitivity.
This protocol leverages the proven efficacy of Soxhlet extraction for high molecular weight PAHs and a multi-stage solid-phase extraction (SPE) cleanup to produce an extract suitable for high-sensitivity GC-MS analysis in Selected Ion Monitoring (SIM) mode.[5][6]
Comprehensive Experimental Protocol
Part A: Sample Extraction via Hot Soxhlet
Rationale: Standard Soxhlet extraction is a benchmark technique for PAHs, and its efficiency is known to increase for higher molecular weight compounds (those with more than four rings).[5] For analytes strongly adsorbed to matrices like soot or aged sediments, a modified "hot Soxhlet" extraction or the use of high-boiling point, electron-donating solvents can significantly improve recovery yields.[7] A mixture of toluene and methanol is effective for extracting high molecular weight PAHs from sediments.[8]
Protocol:
-
Sample Preparation: Homogenize the solid sample (e.g., soil, sediment) thoroughly. Air-dry or freeze-dry the sample to a constant weight and sieve to <2 mm to ensure uniformity.
-
Internal Standard Spiking: Weigh approximately 10 g of the homogenized sample into a high-porosity cellulose extraction thimble. Spike the sample with a known amount of an appropriate internal standard solution (e.g., Perylene-d12 or Benzo(ghi)perylene-d12). The internal standard is crucial for correcting analyte losses during the extensive sample preparation process.[9]
-
Soxhlet Apparatus Setup: Place the thimble into a Soxhlet extractor. Add 250 mL of a Toluene:Methanol (9:1, v/v) solvent mixture to a round-bottom flask attached to the extractor.
-
Extraction: Connect the condenser and heat the flask to maintain a steady reflux. Allow the extraction to proceed for a minimum of 18-24 hours, ensuring at least 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Reduce the solvent volume to approximately 5-10 mL using a rotary evaporator with a water bath temperature of 40-50°C.
-
Solvent Exchange: Add 20 mL of hexane to the concentrated extract and re-concentrate to ~2 mL. This step effectively exchanges the solvent to one compatible with the subsequent cleanup phase.
Part B: Extract Cleanup via Multi-Stage Solid-Phase Extraction (SPE)
Rationale: The raw Soxhlet extract will contain numerous co-extracted compounds (e.g., lipids, humic substances, other organics) that can interfere with GC-MS analysis and contaminate the instrument.[5] A multi-stage SPE cleanup is essential. An aminopropyl (-NH₂) phase is highly effective at removing polar interferences, while a silica gel phase fractionates the extract to isolate the PAH fraction.[6]
Protocol:
-
SPE Cartridge Conditioning: Sequentially condition a 500 mg aminopropyl (-NH₂) SPE cartridge with 5 mL of dichloromethane (DCM) followed by 10 mL of hexane. Do not allow the cartridge to go dry.
-
Loading: Load the 2 mL hexane extract from the previous stage onto the conditioned -NH₂ cartridge.
-
Elution (Stage 1): Elute the PAHs from the -NH₂ cartridge with 10 mL of a Hexane:DCM (3:1, v/v) mixture. Collect this eluate. This step retains many polar interferences on the cartridge.
-
Silica Gel Fractionation: Condition a separate 1 g silica gel SPE cartridge with 10 mL of hexane. Load the eluate from the -NH₂ cartridge onto the silica cartridge.
-
Fraction 1 (Aliphatics - Discard): Elute and discard the aliphatic hydrocarbon fraction with 15 mL of hexane.
-
Fraction 2 (PAHs - Collect): Elute the target PAH fraction, including this compound, with 20 mL of Hexane:DCM (1:1, v/v).
-
Final Concentration: Concentrate the collected PAH fraction to a final volume of 1.0 mL under a gentle stream of high-purity nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
Rationale: The analysis of high molecular weight PAHs requires a GC system capable of high temperatures and a robust, low-bleed capillary column to ensure analyte elution and minimize background noise. A 5% phenyl-methylpolysiloxane phase column is a well-established standard for PAH analysis, providing excellent thermal stability and selectivity.[10] High inlet and transfer line temperatures are crucial to prevent analyte loss due to cold spots.[3] Detection is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, targeting the molecular ion of this compound (m/z 350).
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent 8890 GC (or equivalent) | A modern GC system ensures precise temperature and flow control, which is critical for reproducible retention times. |
| MS Detector | Agilent 5977 Series MSD (or equivalent) | Provides the necessary sensitivity and selectivity for trace analysis.[3] |
| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | Low-bleed column essential for high-temperature analysis to achieve low detection limits. Inertness minimizes peak tailing for active compounds.[10] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency and is compatible with MS detection. |
| Inlet | Splitless Mode, 1 µL injection | Maximizes transfer of trace analytes onto the column. |
| Inlet Temp. | 320°C | A high temperature is essential to ensure the complete and rapid vaporization of high-boiling point PAHs like this compound.[3] |
| Oven Program | 80°C (hold 2 min), ramp 25°C/min to 200°C, ramp 5°C/min to 325°C (hold 10 min) | The initial slow ramp ensures good separation of lighter PAHs, while the final high temperature and hold time are necessary to elute this compound and other large PAHs. |
| MS Transfer Line | 325°C | Prevents condensation and loss of high-boiling analytes between the GC and MS. |
| Ion Source Temp. | 230°C (EI) | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly increases sensitivity compared to full scan mode by monitoring only specific ions of interest.[9] |
Table 1: Recommended GC-MS Parameters for this compound Analysis.
SIM Parameter Setup: For maximum sensitivity and specificity, the analysis should be performed in SIM mode. The molecular ion of large, stable PAHs is typically the most abundant ion in the mass spectrum.
| Analyte | Retention Time Window (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Perylene-d12 (IS) | ~22-24 | 264 | 132 |
| Benzo(ghi)perylene-d12 (IS) | ~26-28 | 288 | 144 |
| This compound | ~30-35 | 350 | 175 |
Table 2: Illustrative SIM Table for this compound and Internal Standards (IS). Note: The molecular ion (m/z 350) is the primary quantification ion. The doubly charged ion (m/z 175) is a characteristic fragment for PAHs and serves as a good qualifier.
Data Analysis, Calibration, and Quality Control
Calibration: Construct a multi-point calibration curve (5-7 levels) using calibration standards prepared in hexane. The concentration range should bracket the expected sample concentrations. Use an internal standard calibration method, plotting the response ratio (analyte peak area / IS peak area) against the concentration ratio. A linear fit with a coefficient of determination (R²) > 0.995 is required.[10]
Quantification: Identify this compound in the sample chromatogram based on its retention time relative to the internal standard and the confirmation that the qualifier ion is present at the correct ratio to the quantification ion. Calculate the concentration using the linear regression equation derived from the calibration curve.
Quality Control (QC): To ensure the trustworthiness of the data, the following QC measures are mandatory:
-
Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound to assess method accuracy. Recoveries should typically fall within 70-130%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known analyte concentration to evaluate matrix effects on recovery and precision.
-
Internal Standard Response: The absolute area of the internal standard in samples should be within 50-150% of the average area in the calibration standards to ensure that extraction and injection were consistent.
| Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.995 | Ensures a valid calibration model. |
| Method Blank | < Limit of Quantitation (LOQ) | Verifies absence of laboratory contamination. |
| LCS Recovery | 70 - 130% | Measures the accuracy of the method on a clean matrix. |
| MS/MSD Recovery | 60 - 140% (matrix dependent) | Measures method accuracy in a specific sample matrix. |
| RPD (MS vs. MSD) | < 20% | Measures method precision in a specific sample matrix. |
| Method Detection Limit (MDL) | ~0.5 - 2.0 µg/kg (matrix dependent) | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~2.0 - 5.0 µg/kg (matrix dependent) | The lowest concentration that can be reliably quantified. |
Table 3: Typical Quality Control Acceptance Criteria and Method Performance.
Conclusion
The described method, combining exhaustive Soxhlet extraction, rigorous multi-stage SPE cleanup, and optimized high-temperature GC-MS analysis, provides a reliable and sensitive protocol for the determination of this compound in complex environmental samples. The high selectivity of SIM mode, coupled with strict quality control procedures, ensures the generation of high-quality, defensible data essential for environmental forensics, human health risk assessment, and regulatory compliance. The principles outlined here can also be adapted for the analysis of other high molecular weight PAHs.
References
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Gao, Y., et al. (2011). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. Published by PMC - NIH. Available at: [Link]
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Sergio, F., et al. (2007). Solid-phase extraction clean-up procedure for the analysis of PAHs in lichens. International Journal of Environmental Analytical Chemistry. Available at: [Link]
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Oukebdane, K., et al. (2010). Comparison of hot Soxhlet and accelerated solvent extractions with microwave and supercritical fluid extractions for the determination of polycyclic aromatic hydrocarbons... Talanta. Available at: [Link]
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Wang, Y-F., et al. (2015). A Simple Extraction Method for Determination of High Molecular Weight Polycyclic Aromatic Hydrocarbons in Sediments by Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]
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ALS Environmental. (2022). Determination of Coronene in soil samples by shaker extraction and GC-MS. ALS Global. Available at: [Link]
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Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies. Available at: [Link]
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Wise, S. A., et al. (2002). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Goettl, S. J., et al. (2023). Gas-Phase Synthesis of Coronene through Stepwise Directed Ring Annulation. Journal of the American Chemical Society. Available at: [Link]
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NIST. Benzo[a]coronene. NIST WebBook. Available at: [Link]
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Jones, K. C., et al. (1996). The extraction of aged polycyclic aromatic hydrocarbon (PAH) residues from a clay soil using sonication and a Soxhlet procedure: a comparative study. PubMed. Available at: [Link]
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Zare, F., et al. (2018). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. Brieflands. Available at: [Link]
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Restek Corporation. (2010). GC/MS analysis of 16 EPA and (15+1) EU PAHs in salmon using a Agilent J&W Select PAH GC column. Agilent Technologies. Available at: [Link]
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Wikipedia. Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]
-
ChemistryViews. (2023). Gas-Phase Synthesis of Coronene. ChemistryViews. Available at: [Link]
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Advanced Fluorescence Spectroscopy of Benzo[a]coronene in Solution: Protocols and Environmental Probing
An Application Note for Researchers and Scientists
Abstract
Benzo[a]coronene (BaC), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest due to its unique photophysical properties and its presence as an environmental pollutant.[1] Fluorescence spectroscopy offers an exceptionally sensitive and informative tool for the characterization of BaC in various solution environments. This application note provides a comprehensive guide, from fundamental principles to advanced protocols, for researchers utilizing fluorescence techniques to study BaC. We delve into the causality behind experimental choices, present self-validating protocols for accurate data acquisition, and explore the application of BaC as a fluorescent probe for solvent polarity.
Introduction: The Significance of Benzo[a]coronene
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, often formed from the incomplete combustion of organic materials.[1] Benzo[a]coronene (C₂₈H₁₄) is a high-molecular-weight PAH characterized by its planar, rigid structure. This molecular architecture imparts distinct photophysical properties, making it highly fluorescent. The study of BaC is crucial for several reasons:
-
Environmental Monitoring: As a product of combustion, BaC is a marker for environmental pollution and its detection is vital for assessing contamination levels in air, water, and soil.[2][3]
-
Toxicological Research: Many PAHs are known for their carcinogenic and mutagenic properties, necessitating sensitive analytical methods for their study in biological systems.[1][4][5]
-
Materials Science: The intrinsic fluorescence of BaC makes it a candidate for use in optoelectronic devices and as a molecular probe to investigate microenvironments.
Fluorescence spectroscopy is the preferred method for analyzing PAHs like BaC due to its remarkable sensitivity and the wealth of information it provides about the molecule's electronic structure and its interaction with the local environment.[2][6]
Foundational Principles of Fluorescence
Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground electronic state, emitting a photon in the process.
Key parameters in fluorescence spectroscopy include:
-
Excitation and Emission Spectra: An excitation spectrum is obtained by scanning the excitation wavelength while monitoring emission at a fixed wavelength, and it typically resembles the molecule's absorption spectrum. An emission spectrum is generated by exciting the molecule at a fixed wavelength and scanning the emitted wavelengths.[2]
-
Stokes Shift: This is the energy difference (or wavelength difference) between the maximum of the absorption/excitation band and the maximum of the fluorescence emission band.
-
Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates a highly fluorescent compound.[7][8]
-
Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state. For many PAHs, this is on the order of nanoseconds.[9][10]
Photophysical Characteristics of Benzo[a]coronene
The fluorescence spectrum of BaC is characterized by a distinct vibronic structure, which arises from the coupling of electronic transitions with molecular vibrations. The relative intensities of these vibronic bands are particularly sensitive to the polarity of the surrounding solvent.[11] This phenomenon, known as the Ham effect, allows BaC to be used as a probe for the local environment.
A study on coronene derivatives demonstrated that the ratio of the fluorescence intensities of different vibronic bands (e.g., Band I / Band III) for Benzo[a]coronene (referred to as BCo) changes systematically with solvent polarity.[11]
Table 1: Representative Photophysical Properties of PAHs
| Compound | Solvent | Excitation Max (nm) | Emission Maxima (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| Benzo[a]pyrene | Acetonitrile | 296, 385 | 405, 420 | ~0.15 (in air) | [9][12][13] |
| Pyrene | Cyclohexane | 334 | 372, 383, 393 | 0.68 | [7] |
| Anthracene | Water | ~252 | 379, 401, 425 | 0.25 | [8] |
| Benzo[a]coronene | Varies | Varies | Varies | Solvent Dependent |[11] |
Note: Specific quantum yield and lifetime data for Benzo[a]coronene are not as commonly tabulated as for smaller PAHs; however, its behavior is well-documented relative to other coronene derivatives.[11]
Experimental Workflow and Instrumentation
A standard fluorescence spectroscopy experiment involves sample preparation, instrument setup, and data acquisition.
Typical Instrumentation
A modern spectrofluorometer consists of the following core components:
-
Light Source: A high-intensity Xenon arc lamp is typically used to provide broad-spectrum UV-Visible excitation light.
-
Excitation Monochromator: A grating that selects a narrow band of wavelengths from the source to excite the sample.
-
Sample Compartment: Holds the sample, typically in a 1 cm pathlength quartz cuvette.
-
Emission Monochromator: A second grating that selects and scans the wavelengths of light emitted from the sample.
-
Detector: A photomultiplier tube (PMT) to detect the emitted photons and convert them into an electrical signal.
Caption: Effect of solvent polarity on BaC's excited state.
Procedure:
-
Prepare a Series of Solutions: Prepare identical, low-concentration (~1x10⁻⁷ M) solutions of BaC in a range of solvents of varying polarity. Good choices include:
-
n-Hexane (Non-polar)
-
Cyclohexane (Non-polar)
-
Toluene (Slightly polar)
-
Dichloromethane (Polar aprotic)
-
Acetonitrile (Polar aprotic)
-
Methanol (Polar protic)
-
-
Acquire Emission Spectra: For each solution, acquire a high-resolution emission spectrum using the same excitation wavelength and instrument settings.
-
Data Analysis: a. Normalize all spectra to the most intense peak to facilitate comparison of the peak shapes and vibronic band ratios. b. Identify the key vibronic bands (often labeled I, II, III, etc., from shortest to longest wavelength). c. For each solvent, calculate the ratio of the intensity of Band I to Band III (I₁/I₃). d. Plot the I₁/I₃ ratio against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale). This should yield a systematic trend, demonstrating BaC's utility as a polarity probe.
Data Interpretation and Potential Artifacts
-
Vibronic Structure: The well-resolved peaks in the emission spectrum provide a fingerprint for BaC. A loss of this structure can indicate aggregation or interaction with other molecules.
-
Quenching: Dissolved molecular oxygen is a known quencher of fluorescence. [9][10]For precise quantum yield or lifetime measurements, samples may need to be deoxygenated by bubbling with nitrogen or argon gas.
-
Inner-Filter Effects: At high concentrations, the excitation light can be heavily absorbed at the front of the cuvette, and emitted light can be reabsorbed by other BaC molecules. This artifact is minimized by keeping absorbance below 0.1. [14]* Excimer Formation: At higher concentrations, an excited BaC molecule can form a complex (an excimer) with a ground-state molecule. This results in a new, broad, structureless, and red-shifted emission band, which can obscure the monomer fluorescence. [12]
Conclusion and Applications
This application note outlines robust protocols for the fluorescence analysis of Benzo[a]coronene in solution. By carefully controlling experimental parameters and understanding the underlying photophysical principles, researchers can leverage the high sensitivity of fluorescence spectroscopy for a variety of applications. The pronounced sensitivity of BaC's fluorescence spectrum to solvent polarity makes it an excellent molecular probe for characterizing complex chemical environments, from monitoring pollutants in aqueous systems to investigating the polarity of polymer microdomains in materials science.
References
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Acree Jr., W. E., & Tucker, S. A. (1995). Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. The Analyst, 120(5), 1433-1436. [Link]
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ResearchGate. (n.d.). Schematic of experimental setup. Retrieved from [Link]
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Desun Uniwill. (2023). Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors. [Link]
-
Pena, A. F., et al. (1992). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment : an overview. Instituto de Investigaciones Marinas. [Link]
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Kannan, N., & Velayutham, T. (2009). Fluorescence spectrophotometer analysis of polycyclic aromatic hydrocarbons in environmental samples based on solid phase extraction using molecularly imprinted polymer. Talanta, 78(3), 850-857. [Link]
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NASA Technical Reports Server. (2006). Fluorescence Spectroscopy of Gas-phase Polycyclic Aromatic Hydrocarbons. [Link]
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Bdeewy, O., et al. (2020). Investigation of the Interaction of Benzo(a)Pyrene and Fluoranthene with Cucurbit[n]urils (n = 6–8): Experimental and Molecular Dynamic Study. Molecules, 25(1), 136. [Link]
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UNT Digital Library. (n.d.). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. [Link]
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Stuppner, S., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International, 33(8), 430-440. [Link]
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Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
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Xu, J., et al. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. International Journal of Molecular Sciences, 24(13), 11116. [Link]
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ResearchGate. (n.d.). Fluorescence spectra of (a) pyrene and (b) benzo(a)pyrene. Retrieved from [Link]
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Boens, N., et al. (n.d.). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. [Link]
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GERSTEL. (2017). Determination of Benzo[a]pyrene and Benz[a]anthracene in Coal Tar and Pitch Products by Automated SPE-GC/MS. [Link]
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IUPAC. (n.d.). DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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Soares, J. X., et al. (2024). Enhanced Detection of Benzo[a]pyrene in Olive Oil through Low Temperature Liquid-Liquid Extraction Coupled with Constant Energy Synchronous Fluorescence Spectroscopy. Journal of the Brazilian Chemical Society. [Link]
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ResearchGate. (2016). Synthesis and Photophysical Properties of Benzo[c]thiophene, p-Phenylene, Triphenylamine and Pyrene Based Vinylenes. [Link]
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Katoh, R., et al. (2010). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 114(38), 15910-15914. [Link]
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National Technical Reports Library. (1975). Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. [Link]
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Campiglia, A. D., et al. (2023). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Molecules, 28(4), 1550. [Link]
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Liaros, N., et al. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. Applied Sciences, 13(11), 6549. [Link]
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Xu, J., et al. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. Molecules, 28(13), 5227. [Link]
-
KKP, et al. (2022). Benzo[A]Pyrene and Benzo[E]Pyrene: Photoreactivity and Phototoxicity toward Human Keratinocytes. Photochemistry and Photobiology, 98(5), 1140-1149. [Link]
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ResearchGate. (n.d.). A study of the phototoxic effect of Benzo[a] Pyrene on bacteria. Retrieved from [Link]
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The Rising Star of Materials Science: Application Notes and Protocols for Benzo[a]coronene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of Benzo[a]coronene
Benzo[a]coronene, a polycyclic aromatic hydrocarbon (PAH), is emerging as a molecule of significant interest in the field of materials science. Its planar, disc-like structure and extended π-conjugation system impart unique electronic and optical properties, making it a promising candidate for a new generation of organic electronic devices. This guide provides an in-depth exploration of the applications of benzo[a]coronene, offering detailed protocols for its synthesis, device fabrication, and characterization. We will delve into its utility in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors, providing the foundational knowledge for researchers to harness the potential of this versatile molecule.
Unlike its infamous relative, benzo[a]pyrene, a potent carcinogen, benzo[a]coronene's applications lie not in toxicology but in the realm of advanced functional materials. Its larger aromatic core compared to coronene suggests potentially enhanced charge transport properties, a critical factor for efficient electronic devices. This document aims to be a comprehensive resource, bridging the gap between theoretical promise and practical implementation.
I. Synthesis and Functionalization: Crafting the Building Blocks
Protocol 1: Generalized Synthesis of Benzo[a]coronene via a Precursor Route
This protocol outlines a plausible, generalized synthetic strategy. Specific reaction conditions may require optimization.
Objective: To synthesize benzo[a]coronene from a suitable precursor.
Materials:
-
Precursor molecule (e.g., a suitably substituted binaphthyl or perylene derivative)
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or an oxidizing agent
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene, nitrobenzene)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flasks, condensers, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Precursor Synthesis: Synthesize a precursor molecule that can undergo intramolecular cyclodehydrogenation (a Scholl reaction) to form the benzo[a]coronene core. The choice of precursor is critical and will determine the final structure and potential for functionalization.
-
Cyclodehydrogenation (Scholl Reaction):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the precursor in a high-boiling point solvent.
-
Add the Lewis acid catalyst or oxidizing agent portion-wise with stirring. The reaction is often exothermic.
-
Heat the reaction mixture to a high temperature (typically > 150 °C) and maintain for several hours to days. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by carefully adding an aqueous solution (e.g., dilute HCl for Lewis acid catalysts).
-
Extract the product into an organic solvent (e.g., dichloromethane, toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure benzo[a]coronene.
-
Characterization: Confirm the structure and purity of the synthesized benzo[a]coronene using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties.
II. Application in Organic Field-Effect Transistors (OFETs)
Benzo[a]coronene's planar structure and potential for strong π-π stacking make it an excellent candidate for the active layer in p-type OFETs. The efficiency of charge transport in these devices is highly dependent on the molecular packing and thin-film morphology.
The Causality Behind Experimental Choices in OFET Fabrication:
The choice of substrate, dielectric layer, and deposition method significantly impacts the performance of a benzo[a]coronene-based OFET. A smooth dielectric surface with low trap density is crucial for efficient charge transport at the semiconductor-dielectric interface. Solution-processing techniques are favored for their potential for low-cost, large-area fabrication. The solvent choice and deposition parameters directly influence the crystallinity and morphology of the benzo[a]coronene thin film.
Protocol 2: Fabrication and Characterization of a Solution-Processed Benzo[a]coronene OFET
Objective: To fabricate and characterize a bottom-gate, top-contact OFET using a solution-processable benzo[a]coronene derivative.
Materials:
-
Benzo[a]coronene derivative (functionalized with solubilizing groups like alkyl chains)
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (as the gate and gate dielectric)
-
Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, toluene)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Clean the substrate by sonicating sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.
-
-
Semiconductor Deposition:
-
Prepare a solution of the benzo[a]coronene derivative in a suitable organic solvent (e.g., 5 mg/mL).
-
Spin-coat the solution onto the prepared substrate at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds).
-
Anneal the film on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 30 minutes) to improve crystallinity.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the semiconductor film.
-
Deposit a thin layer of gold (e.g., 50 nm) through the shadow mask using a thermal evaporator to define the source and drain electrodes.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
From the transfer characteristics, extract key performance parameters such as field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).
-
Data Presentation:
| Parameter | Typical Value Range |
| Field-Effect Mobility (μ) | 10⁻³ - 1 cm²/Vs |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vth) | -10 to 10 V |
Experimental Workflow for OFET Fabrication:
Caption: Workflow for fabricating a solution-processed Benzo[a]coronene OFET.
III. Application in Organic Photovoltaics (OPVs)
The strong light absorption in the UV-visible region and suitable energy levels make benzo[a]coronene derivatives promising as donor materials in bulk heterojunction (BHJ) OPVs. The performance of these solar cells is critically dependent on the morphology of the active layer, which dictates exciton dissociation and charge transport.
Protocol 3: Fabrication and Characterization of a Benzo[a]coronene-Based BHJ Solar Cell
Objective: To fabricate and characterize a BHJ solar cell using a benzo[a]coronene derivative as the donor and a fullerene derivative as the acceptor.
Materials:
-
Benzo[a]coronene derivative (donor)
-
Fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) (acceptor)
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Low work function metal for cathode (e.g., Calcium/Aluminum or Lithium Fluoride/Aluminum)
-
Organic solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)
-
Solar simulator (AM 1.5G)
-
Current-voltage (I-V) measurement system
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 140 °C for 10 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the benzo[a]coronene derivative and the fullerene acceptor in a specific donor:acceptor weight ratio (e.g., 1:1) in a suitable organic solvent.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the active layer at an optimized temperature to control the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of a low work function metal (e.g., 20 nm Ca) followed by a thicker layer of a stable metal (e.g., 100 nm Al) through a shadow mask to define the active area of the device.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Data Presentation:
| Parameter | Expected Performance Range |
| Open-Circuit Voltage (Voc) | 0.6 - 1.0 V |
| Short-Circuit Current Density (Jsc) | 5 - 15 mA/cm² |
| Fill Factor (FF) | 50 - 70% |
| Power Conversion Efficiency (PCE) | 2 - 8% |
Experimental Workflow for OPV Fabrication:
Caption: Workflow for fabricating a Benzo[a]coronene-based BHJ solar cell.
IV. Application in Chemical Sensors
The extended π-electron system of benzo[a]coronene makes it sensitive to the presence of certain analytes, particularly electron-deficient or electron-rich molecules. This interaction can lead to changes in its optical or electrical properties, forming the basis for chemical sensors.
Protocol 4: Fabrication of a Chemiresistive Sensor Based on Benzo[a]coronene
Objective: To fabricate a simple chemiresistive sensor for the detection of volatile organic compounds (VOCs).
Materials:
-
Benzo[a]coronene derivative
-
Interdigitated electrodes (IDEs) on a suitable substrate (e.g., glass or silicon)
-
Solvent for semiconductor deposition
-
Environmental chamber for sensor testing
-
Source measure unit (SMU)
-
Mass flow controllers
Procedure:
-
Sensor Fabrication:
-
Clean the IDE substrate thoroughly.
-
Deposit a thin film of the benzo[a]coronene derivative onto the IDEs using a suitable method like drop-casting or spin-coating.
-
Anneal the film to stabilize the morphology.
-
-
Sensor Testing:
-
Place the sensor in an environmental chamber with electrical feedthroughs.
-
Apply a constant bias voltage across the IDEs and monitor the current using an SMU.
-
Introduce a carrier gas (e.g., nitrogen) with a controlled concentration of the target VOC into the chamber using mass flow controllers.
-
Record the change in the sensor's resistance (or current) upon exposure to the VOC.
-
Purge the chamber with the carrier gas to observe the sensor's recovery.
-
-
Data Analysis:
-
Calculate the sensor response as the relative change in resistance upon analyte exposure.
-
Evaluate the sensor's sensitivity, selectivity, response time, and recovery time.
-
Logical Relationship for Sensor Operation:
Caption: Principle of operation for a chemiresistive sensor.
V. Conclusion and Future Outlook
Benzo[a]coronene stands as a promising molecular scaffold for the development of next-generation organic electronic materials. Its unique optoelectronic properties, coupled with the potential for versatile functionalization, open up a vast design space for materials scientists. The protocols detailed in this guide provide a starting point for researchers to explore the synthesis and application of this intriguing molecule. Future research will likely focus on the development of novel benzo[a]coronene derivatives with tailored properties for enhanced device performance, as well as exploring its potential in other areas such as organic light-emitting diodes (OLEDs) and spintronics. As synthetic methodologies improve and our understanding of the structure-property relationships deepens, benzo[a]coronene is poised to make a significant impact on the landscape of materials science.
VI. References
-
Sorli, J. C., et al. (2020). Coronene derivatives for transparent organic photovoltaics through inverse materials design. Journal of Materials Chemistry C. [Link]
-
Latif, U., Ping, L., & Dickert, F. L. (2018). Conductometric Sensor for PAH Detection with Molecularly Imprinted Polymer as Recognition Layer. Sensors (Basel, Switzerland), 18(3), 745. [Link]
-
Bracciale, M. P., et al. (2022). Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione. Molecules (Basel, Switzerland), 27(3), 863. [Link]
-
Kim, M., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3417. [Link]
-
Lee, J., et al. (2024). Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. Molecules, 29(6), 1332. [Link]
-
Medel, M., et al. (2017). Oriented Thin Films of a Benzodithiophene Covalent Organic Framework. ACS Nano, 11(4), 4048-4055. [Link]
Benzo(a)coronene: A High-Performance Molecular Probe for Biophysical Applications
Introduction: The Need for Advanced Biophysical Probes
In the intricate landscape of cellular biology and drug development, understanding the dynamics of lipid membranes and their interactions with proteins is paramount. Fluorescent molecular probes have emerged as indispensable tools for elucidating these complex processes. An ideal probe should exhibit high sensitivity to its local microenvironment, possess favorable photophysical properties, and be readily incorporated into biological systems with minimal perturbation. Benzo(a)coronene, a polycyclic aromatic hydrocarbon (PAH), is a promising candidate that meets these criteria, offering unique advantages for researchers in biophysics and drug discovery.
This application note provides a comprehensive guide to the use of this compound as a molecular probe. We will delve into its fundamental properties, provide detailed protocols for its application in membrane biophysics, and explore its potential in cellular imaging and studying protein-lipid interactions.
Physicochemical and Photophysical Properties of this compound
This compound (C₂₈H₁₄) is a planar, hydrophobic molecule composed of fused aromatic rings.[1] Its rigid structure and extensive π-electron system give rise to distinct and environmentally sensitive fluorescence properties.
| Property | Value | Source |
| Chemical Formula | C₂₈H₁₄ | [1] |
| Molecular Weight | 350.41 g/mol | [1] |
| CAS Number | 190-70-5 | [1] |
| Fluorescence | Emission intensity is dependent on solvent polarity. | [2] |
The fluorescence emission spectrum of this compound, like other coronene derivatives, exhibits a well-resolved vibronic structure. The relative intensities of these vibronic bands are particularly sensitive to the polarity of the surrounding environment. This solvatochromism is the key to its utility as a biophysical probe, allowing for the ratiometric analysis of changes in the local environment, such as the transition from an aqueous to a lipid phase.[2]
Synthesis of this compound and its Derivatives
The parent this compound can be synthesized through various organic chemistry routes, often involving cyclization reactions of smaller polycyclic aromatic precursors. For biophysical applications, it is often desirable to functionalize the core structure to enhance its solubility in biological media or to enable covalent attachment to specific biomolecules.
Recent advances in synthetic methodologies have made it possible to introduce a variety of functional groups to the coronene core. These methods include:
-
Diels-Alder reactions to extend the π-system of perylene precursors.
-
Scholl reactions for intramolecular cyclization.
-
Cross-coupling reactions , such as Suzuki-Miyaura coupling, to attach various substituents.
These synthetic strategies allow for the creation of a diverse palette of this compound derivatives with tailored properties for specific biophysical applications.
Application 1: Probing Membrane Fluidity and Polarity
The hydrophobic nature of this compound drives its partitioning into the acyl chain region of lipid bilayers. Once embedded, its fluorescence spectrum serves as a sensitive reporter of the local membrane environment.
Principle:
In a non-polar environment, such as the deep hydrophobic core of a lipid membrane, the vibronic bands in the fluorescence emission spectrum of this compound will have different relative intensities compared to when it is in a more polar environment, like the interfacial region of the membrane or in an aqueous solution.[2] By calculating the ratio of the intensities of two of these bands (e.g., Band I / Band III), a ratiometric measure of the local polarity can be obtained. This ratio is independent of the probe concentration and excitation intensity, making it a robust parameter for quantifying membrane properties.
Changes in membrane fluidity, which are often associated with changes in lipid packing and hydration, will alter the local polarity around the probe, leading to a change in the intensity ratio.
Experimental Protocol: Measuring Membrane Fluidity in Liposomes
This protocol describes the incorporation of this compound into unilamellar liposomes and the subsequent measurement of membrane fluidity using fluorescence spectroscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in chloroform or ethanol)
-
Buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)[3]
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids and the this compound stock solution in chloroform. The final probe concentration should be low to avoid self-quenching (typically 0.1-0.5 mol% of total lipid).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[3][4]
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[3][4]
-
-
Liposome Hydration and Extrusion:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature (Tc).[3][4]
-
To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm).[3]
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension in the buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 100 µM).
-
Record the fluorescence emission spectrum of this compound in the liposome suspension. Excite the sample at a wavelength corresponding to a major absorption peak of the probe.
-
Identify the intensities of two well-resolved vibronic bands in the emission spectrum (e.g., Band I and Band III).
-
Calculate the intensity ratio (e.g., I_Band I / I_Band III).
-
Changes in this ratio under different experimental conditions (e.g., temperature, addition of membrane-active agents) reflect changes in membrane fluidity and polarity.
-
Experimental workflow for membrane fluidity measurement.
Application 2: Cellular Imaging and Localization
Functionalized derivatives of coronene have shown promise in cellular imaging applications.[5][6] The inherent fluorescence and hydrophobicity of this compound make it a potential candidate for visualizing lipid-rich structures within cells, such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.
Principle:
When introduced to living cells, this compound is expected to passively diffuse across the plasma membrane and accumulate in intracellular membranes and lipid-rich compartments. Its fluorescence can then be visualized using fluorescence microscopy. By co-localizing the fluorescence of this compound with known organelle markers, its subcellular distribution can be determined.
Protocol: Staining of Live Cells with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of this compound in cell culture medium. The final concentration should be optimized to achieve sufficient signal without causing cytotoxicity (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a suitable period (e.g., 15-60 minutes) at 37°C to allow for probe uptake.
-
-
Washing and Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength and emission filter set appropriate for this compound.
-
Cellular imaging workflow with this compound.
Application 3: Investigating Protein-Lipid Interactions
The fluorescence properties of this compound can be exploited to study the binding of proteins to lipid membranes.
Principle:
When a protein binds to a membrane containing this compound, it can alter the local environment of the probe in several ways:
-
Changes in Polarity: The protein may shield the probe from the aqueous phase or introduce polar amino acid residues into its vicinity, leading to a change in the fluorescence emission spectrum.
-
Fluorescence Quenching: If the protein contains quenching moieties (e.g., tryptophan residues) that come into close proximity with the probe upon binding, a decrease in fluorescence intensity will be observed.
-
Fluorescence Anisotropy: The binding of a large protein to the membrane can restrict the rotational motion of the probe, leading to an increase in its fluorescence anisotropy.
By monitoring these changes in fluorescence, the binding affinity and kinetics of protein-lipid interactions can be determined.
Protocol: Fluorescence Anisotropy Assay for Protein-Membrane Binding
Materials:
-
Liposomes containing this compound (prepared as described above)
-
Purified protein of interest
-
Buffer
-
Fluorometer equipped with polarizers
Procedure:
-
Prepare Liposome Suspension:
-
Prepare a suspension of liposomes containing this compound at a known concentration.
-
-
Titration:
-
In a cuvette, place the liposome suspension.
-
Measure the initial fluorescence anisotropy of this compound.
-
Add increasing concentrations of the protein to the cuvette, incubating for a sufficient time after each addition to allow for binding to reach equilibrium.
-
Measure the fluorescence anisotropy after each protein addition.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the protein concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) of the protein-membrane interaction.
-
Conclusion and Future Perspectives
This compound represents a promising, yet underutilized, molecular probe for biophysical studies. Its sensitivity to the local microenvironment, coupled with its favorable photophysical properties, makes it a valuable tool for investigating membrane dynamics, cellular structures, and protein-lipid interactions. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this compound in their own systems. As synthetic methods for functionalized coronene derivatives continue to advance, we anticipate the development of a new generation of highly specific and versatile probes based on the this compound scaffold, further expanding our ability to unravel the complexities of biological systems.
References
- A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application.
- Supramolecular Assembly of Coronene Deriv
- Coronene-embedded 'super' coumarins.
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. (2023).
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. (2023).
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
- Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. PMC.
- Direct Edge Functionalization of Corannulene–Coronene Hybrid Nanographenes. PMC.
- Fluorescence studies of benzo-(A)-pyrene in liposome membrane systems. OSTI.GOV. (1976).
- Coronene derivatives for transparent organic photovoltaics through inverse m
- Polycyclic aromatic hydrocarbon solute probes. Part II.
- Coronene derivatives for transparent organic photovoltaics through inverse m
- Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements. PMC.
- Real examples of Graphviz. Medium. (2021).
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1.
- Methods for making liposomes containing hydrophobic drugs.
- Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. NIH. (2018).
- Benzo[a]coronene. NIST WebBook.
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC.
- Measuring plasma membrane fluidity using confocal microscopy. UU Research Portal.
- Cellular and molecular imaging of coronary atherosclerosis: clinical applic
- Coronene Derivatives for Transparent Organic Photovoltaics through Inverse Materials Design. The Royal Society of Chemistry. (2020).
- Building diagrams using graphviz. Chad's Blog. (2021).
- Quantifying fluorescence lifetime responsiveness of environment sensitive probes for membrane fluidity measurements. bioRxiv. (2023).
- Graphviz and dot: Generating Diagrams with Code. YouTube. (2022).
- Guide to Flowcharts in Graphviz. Sketchviz.
- Process. Graphviz. (2022).
- Molecular mechanism of benzo [a] pyrene regulating lipid metabolism via aryl hydrocarbon receptor.
- Fluorescence studies of benzo-[a]-pyrene in liposome membrane systems. PubMed.
- (a) Synthesis of pristine coronene 43 via π-extension of perylene at...
- Molecular mechanism of benzo [a] pyrene regulating lipid metabolism via aryl hydrocarbon receptor. PubMed. (2022).
- The interactions of benzo(a)pyrene with cell membranes: uptake into Chinese hamster ovary (CHO)
- Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PMC. (2023).
- Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. PubMed. (2019).
- Benzo[a]pyrene-collagen interactions. PubMed.
- Design and Synthesis of Quenched Activity-based Probes for Diacylglycerol Lipase and α,β-Hydrolase Domain Containing Protein 6. PubMed.
- Fluorescence Line-Narrowing Studies of Antibody-Benzo[a]pyrene Tetrol Complexes.
- Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission M
- Determination of the level of benzo[a]pyrene in f
- Discovery of Blood-Based Proteins That Mark Benzo[a]pyrene Modul
- (PDF) Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids.
- Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices.
- Benzo[a]pyrene - Substance Details. US EPA.
- Benzo[A]Pyrene and Benzo[E]Pyrene: Photoreactivity and Phototoxicity toward Human Ker
Sources
- 1. Benzo[a]coronene [webbook.nist.gov]
- 2. Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. protocols.io [protocols.io]
- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 5. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 6. Coronene-embedded ‘super’ coumarins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Protocols for Safe Handling and Storage of Benzo(a)coronene in the Laboratory
Introduction
Benzo(a)coronene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are of significant interest in various fields of research, including materials science and drug development. As with many PAHs, this compound is presumed to be a potent carcinogen and mutagen, necessitating stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound, grounded in established safety principles for carcinogenic compounds and drawing parallels from the extensively studied PAH, Benzo(a)pyrene.[3][4] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
This compound (CAS No. 190-70-5) is a solid substance with the chemical formula C₂₈H₁₄.[1] Due to its structural similarity to other carcinogenic PAHs, it must be handled as a substance with high acute and chronic toxicity. The International Agency for Research on Cancer (IARC) classifies several PAHs as Group 1 (carcinogenic to humans) or Group 2A/2B (probably/possibly carcinogenic to humans).[1][3][5] Although a specific IARC classification for this compound is not available, a conservative approach, treating it as a potent carcinogen, is mandatory.
Key Hazards:
-
Carcinogenicity: Presumed to cause cancer.
-
Mutagenicity: Presumed to cause genetic defects.
-
Acute Toxicity: Potential for immediate health effects upon exposure.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. This assessment should identify potential exposure routes (inhalation, dermal contact, ingestion) and outline specific measures to mitigate these risks.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous substances by isolating the hazard from the worker.
2.1. Certified Chemical Fume Hood:
All work involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles or aerosols. The fume hood should have a face velocity of at least 100 feet per minute (fpm).
-
Causality: A properly functioning fume hood creates a negative pressure environment, drawing contaminated air away from the user's breathing zone and exhausting it safely outside the laboratory.
2.2. Designated Work Area:
A specific area within the laboratory, such as a particular fume hood or a demarcated bench space, must be designated for work with this compound.[7] This area should be clearly labeled with a warning sign indicating the presence of a potent carcinogen.
-
Causality: Designating a work area minimizes the potential for cross-contamination of other laboratory spaces and alerts other personnel to the specific hazards present.
2.3. Ventilated Enclosures for Weighing:
When weighing solid this compound, a ventilated balance enclosure or a powder containment hood should be used to prevent the dispersal of fine particles.
-
Causality: The act of weighing can easily generate airborne dust, which poses a significant inhalation hazard. A ventilated enclosure captures these particles at the source.
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. |
| Lab Coat | Disposable, with tight-fitting cuffs | Protects street clothes and skin from contamination. Disposable coats prevent the spread of contamination outside the designated work area. |
| Eye Protection | Chemical splash goggles | Protects the eyes from splashes of solutions or contact with solid particles. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling larger quantities of solid this compound or when there is a potential for aerosol generation that cannot be fully contained by a fume hood. |
-
Self-Validating System: Before entering the designated work area, a "buddy check" system should be in place to ensure all personnel have correctly donned the required PPE.
Safe Handling Protocols
Adherence to strict handling protocols is crucial to prevent exposure and contamination.
4.1. Preparation of Stock Solutions:
-
Pre-weighing Preparation: Before weighing, decontaminate the balance and the surrounding area. Place a disposable liner on the balance pan.
-
Weighing: Carefully weigh the desired amount of this compound in a ventilated enclosure.
-
Dissolution: Add the solvent to the container with the weighed solid inside the chemical fume hood. Cap the container securely before mixing.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings (e.g., "Carcinogen").
4.2. General Handling:
-
Always use the smallest quantity of this compound necessary for the experiment.
-
Avoid the use of sharp objects that could puncture gloves.
-
Keep all containers of this compound, whether solid or in solution, tightly sealed when not in use.
-
Transport containers of this compound in a secondary, unbreakable container.[7]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Storage Protocols
Proper storage of this compound is essential to maintain its integrity and prevent accidental exposure or release.
5.1. Storage Location:
-
Store this compound in a designated, locked, and well-ventilated cabinet.[8][9]
-
The storage cabinet should be clearly labeled with "CARCINOGEN" and "AUTHORIZED PERSONNEL ONLY".
-
Segregate this compound from incompatible chemicals, such as strong oxidizing agents.[8]
5.2. Container and Labeling:
-
Store solid this compound in its original, tightly sealed container.
-
Solutions of this compound should be stored in amber glass vials or bottles to protect them from light, which can cause degradation.
-
All containers must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
5.3. Temperature:
-
Store solid this compound at room temperature in a dry location.
-
For long-term storage of solutions, refer to specific stability data. In the absence of such data, storage at -20°C in a non-frost-free freezer is a common practice for PAHs to minimize degradation.
Storage Segregation Logic
Caption: Visual representation of the principle of segregating this compound from incompatible chemicals.
Spill and Emergency Procedures
Prompt and appropriate response to spills is critical to prevent widespread contamination and exposure.
6.1. Small Spills (Solid or Solution):
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator if handling a solid spill.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the contaminated material and place it in a labeled, sealed waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
6.2. Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if there is a fire or explosion risk.
-
Contact the institutional emergency response team and provide them with details of the spill.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination and Waste Disposal
All materials and equipment contaminated with this compound must be decontaminated or disposed of as hazardous waste.
7.1. Decontamination:
-
Glassware and Equipment: Wash with a suitable organic solvent (e.g., acetone or ethanol) followed by a thorough cleaning with soap and water. The solvent wash should be collected as hazardous waste.
-
Work Surfaces: Wipe down the designated work area with a solvent-soaked cloth, followed by a soap and water wash. The cloth should be disposed of as hazardous waste.
7.2. Waste Disposal:
-
All solid waste (e.g., contaminated gloves, lab coats, paper towels, and excess solid this compound) must be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid waste (e.g., unused solutions, solvent rinses) must be collected in a labeled, sealed, and chemically resistant container.
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Follow all institutional and local regulations for the disposal of carcinogenic chemical waste.[7]
Conclusion
Working with this compound requires a meticulous and proactive approach to safety. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly minimize the risks associated with this potent carcinogen. A strong foundation in the principles of chemical safety, coupled with a commitment to continuous risk assessment and adherence to established protocols, is paramount for ensuring the well-being of all laboratory personnel.
References
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International Agency for Research on Cancer (IARC). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92. [Link]
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National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. [Link]
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Occupational Safety and Health Administration (OSHA). Carcinogens - Standards. [Link]
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International Agency for Research on Cancer (IARC). Polycyclic aromatic hydrocarbons and associated occupational exposures. [Link]
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University of Wisconsin–Madison, Environmental Health & Safety. Chemical Storage. [Link]
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ACS Publications. OSHA sets final rules regulating carcinogens. [Link]
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University of California, Los Angeles, Environmental Health & Safety. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [Link]
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Regulations.gov. Guidelines for the laboratory use of chemical carcinogens. [Link]
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University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. [Link]
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ResearchGate. IARC groups of polycyclic aromatic hydrocarbons are investigated in this study. [Link]
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Li, G., et al. (2020). Comparative toxicity analysis of corannulene and benzo[a]pyrene in mice. Toxicology Letters, 331, 130-142. [Link]
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Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs?. [Link]
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Taylor & Francis Online. Bioremediation of Polycyclic Aromatic Hydrocarbon (PAH)-Contaminated Waste Using Composting Approaches. [Link]
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RPS Group. Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace. [Link]
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U.S. Environmental Protection Agency (EPA). POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). [Link]
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Torrent Laboratory. Methods For Remediation Of PAHs From Contaminated Soil. [Link]
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National Center for Biotechnology Information (NCBI). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. [Link]
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MDPI. Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. [Link]
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RIVM Publications Repository. The sensitivity of young animals to benzo[a]pyrene-induced genotoxic stress. [Link]
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Journal of the American Chemical Society. A New Synthesis of Coronene. [Link]
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MDPI. Removal of Polycyclic Aromatic Hydrocarbons (PAHs) from Produced Water by Ferrate (VI) Oxidation. [Link]
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MDPI. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. [Link]
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PubMed. Toxicokinetics of benzo[a]pyrene in humans: Extensive metabolism as determined by UPLC-accelerator mass spectrometry following oral micro-dosing. [Link]
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Oxford Academic. Benzo(a)pyrene triggers cytotoxicity by disrupting cell cycle dynamics and activating Caspase-3-mediated apoptosis in multiple human cell lines. [Link]
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Wikipedia. Polycyclic aromatic hydrocarbon. [https://en.wikipedia.org/wiki/Polycyclic_aromatic_hydrocarbon]([Link]_ hydrocarbon)
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National Center for Biotechnology Information (NCBI). BENZO[a]PYRENE - Chemical Agents and Related Occupations. [Link]
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Application Note & Protocol: High-Sensitivity Analysis of Benzo[a]coronene in Environmental Matrices
Introduction: The Environmental Significance of Benzo[a]coronene
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Benzo[a]coronene, a high-molecular-weight PAH, is of significant environmental concern due to its potential carcinogenicity and mutagenicity, characteristic of many larger PAH compounds.[2] Its presence in soil, water, and air is a direct indicator of anthropogenic pollution, often linked to industrial emissions, vehicular exhaust, and the burning of fossil fuels.[3] Given the toxicological risks, highly sensitive and specific analytical methods are required for the accurate quantification of Benzo[a]coronene in complex environmental samples.[4]
This application note provides a comprehensive guide for researchers and analytical scientists, detailing robust protocols for the extraction, cleanup, and instrumental analysis of Benzo[a]coronene. The methodologies described herein are grounded in established principles of analytical chemistry and validated against standard practices, such as those outlined by the U.S. Environmental Protection Agency (EPA) for PAH analysis.[5] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Strategy: Method Selection and Rationale
The choice of analytical instrumentation is critical and depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique is exceptionally well-suited for the analysis of fluorescent PAHs like Benzo[a]coronene. The inherent selectivity of fluorescence detection minimizes interference from non-fluorescent matrix components, often leading to lower detection limits and cleaner chromatograms.[6][7] By programming the excitation and emission wavelengths, the selectivity for specific PAHs or groups of PAHs can be significantly enhanced.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled separation efficiency and definitive identification based on both retention time and mass-to-charge ratio.[8] For complex matrices where co-eluting compounds may interfere with HPLC-FLD analysis, GC-MS provides an orthogonal analytical approach, ensuring accurate identification and quantification.[8][9] The use of Selected Ion Monitoring (SIM) mode can further increase sensitivity for target analytes like Benzo[a]coronene.[10]
The following workflow provides a general overview of the analytical process from sample collection to final data analysis.
Caption: General workflow for Benzo[a]coronene analysis.
Detailed Protocols: From Sample to Signal
The following sections provide step-by-step protocols for the analysis of Benzo[a]coronene in soil/sediment and water samples. It is crucial to handle all samples, extracts, and standards in amber glassware or under reduced light to prevent photodegradation of PAHs.[5]
Protocol for Soil and Sediment Samples
This protocol is optimized for solid matrices and employs Soxhlet extraction, a robust and widely accepted technique for exhaustive extraction of PAHs.[11][12]
3.1.1. Sample Preparation and Extraction (Soxhlet)
-
Sample Homogenization: Air-dry the soil/sediment sample to a constant weight, protecting it from light. Remove any large debris (stones, twigs). Grind the sample using a mortar and pestle to a fine, uniform powder.
-
Drying: Mix a 10-20 g aliquot of the homogenized sample with an equal amount of anhydrous sodium sulfate until a free-flowing mixture is obtained. This step is critical to ensure efficient extraction by allowing the solvent to penetrate the sample matrix.[13]
-
Soxhlet Extraction:
-
Place the sample mixture into a cellulose extraction thimble.
-
Add a known amount of a suitable surrogate standard (e.g., deuterated PAHs like perylene-d12) to the thimble.
-
Place the thimble into a Soxhlet extractor.
-
Extract the sample for 16-24 hours with 250 mL of a 1:1 (v/v) mixture of hexane and acetone or dichloromethane. The choice of solvent is critical; this mixture provides a good balance of polarity to effectively extract a wide range of PAHs.[14]
-
-
Concentration: After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath temperature of 30-35°C. Further concentrate to 1 mL under a gentle stream of nitrogen.
3.1.2. Extract Cleanup (Solid-Phase Extraction - SPE)
A cleanup step is essential to remove co-extracted interfering compounds like lipids and humic substances, which can affect chromatographic performance.[11][15]
-
SPE Cartridge Conditioning: Use a silica gel or Florisil SPE cartridge (e.g., 1 g, 6 mL). Condition the cartridge by passing 10 mL of dichloromethane followed by 10 mL of hexane through it. Do not allow the cartridge to go dry.[16]
-
Sample Loading: Transfer the 1 mL concentrated extract onto the SPE cartridge.
-
Elution of Interferences: Elute and discard non-polar interferences with 10 mL of hexane.
-
Analyte Elution: Elute the PAH fraction, including Benzo[a]coronene, with 10 mL of a 1:1 (v/v) hexane:dichloromethane mixture.[17]
-
Final Concentration: Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., benzo[ghi]perylene-d12) for quantification. The sample is now ready for instrumental analysis.
Protocol for Water Samples
This protocol utilizes solid-phase extraction for both the extraction and concentration of Benzo[a]coronene from aqueous matrices.
-
Sample Preservation: Collect water samples in 1 L amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter. Store at 4°C until extraction.[5]
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge sequentially with 10 mL of dichloromethane, 10 mL of methanol, and finally 10 mL of reagent-grade water.[18] Do not let the sorbent dry.
-
Sample Extraction: Pass the 1 L water sample through the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.[18] The non-polar C18 sorbent effectively retains the PAHs from the aqueous phase.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing nitrogen or air through it for 10-15 minutes.
-
Analyte Elution: Elute the retained PAHs from the cartridge with two 5 mL aliquots of dichloromethane.
-
Concentration and Solvent Exchange: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen. Exchange the solvent to one compatible with the intended analysis (e.g., acetonitrile for HPLC, hexane for GC) by adding the new solvent and re-concentrating. Adjust the final volume to 1 mL and add the internal standard.
Instrumental Analysis and Quantification
4.1. HPLC-FLD Analysis
-
Column: ZORBAX Eclipse PAH column (e.g., 4.6 mm × 50 mm, 1.8 µm) or equivalent C18 column designed for PAH separation.[6]
-
Mobile Phase: Gradient elution with acetonitrile and water. A typical gradient might start at 50:50 acetonitrile:water and increase to 100% acetonitrile over 20 minutes.[6]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Use programmed excitation and emission wavelengths optimized for high-molecular-weight PAHs. For Benzo[a]coronene, typical wavelengths would be in the range of Ex: 300 nm / Em: 500 nm, but should be empirically determined.
-
Quantification: Generate a multi-level calibration curve (5-7 points) using certified standards. The concentration of Benzo[a]coronene in the sample is determined by comparing its peak area to the calibration curve, corrected for the recovery of the surrogate standard.
4.2. GC-MS Analysis
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for PAH analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: Splitless injection at 300°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 320°C at 8°C/min, and hold for 10 min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion of Benzo[a]coronene (m/z 350.11) and other characteristic fragment ions.
-
Quantification: Similar to HPLC, use a multi-level calibration curve with certified standards and correct for surrogate recovery.
Data and Performance Characteristics
The following table summarizes typical performance data for the analysis of high-molecular-weight PAHs using the described methods. Actual performance may vary depending on the matrix and instrumentation.
| Parameter | HPLC-FLD | GC-MS (SIM) |
| Typical LOD | 0.01 - 0.5 µg/kg | 0.1 - 1.0 µg/kg |
| Typical LOQ | 0.05 - 1.5 µg/kg | 0.3 - 3.0 µg/kg |
| Linear Range | 0.1 - 100 µg/L | 0.5 - 200 µg/L |
| Average Recovery | 80 - 110% | 75 - 115% |
| RSD | < 15% | < 20% |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation Values are indicative and should be experimentally determined for each matrix.[6][10]
Trustworthiness and Self-Validation: Quality Control
To ensure the trustworthiness of the generated data, a robust quality control (QC) system must be implemented throughout the entire analytical process.
-
Method Blank: An analyte-free matrix (e.g., clean sand or reagent water) is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of Benzo[a]coronene and other target PAHs is analyzed to assess the accuracy of the method. Recoveries should fall within established control limits (e.g., 70-130%).
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of replicate samples are spiked with a known amount of analyte and analyzed. The results are used to evaluate the effect of the sample matrix on the analytical method and to assess precision.
-
Surrogate Standards: Added to every sample before extraction, these compounds are chemically similar to the target analytes but not expected to be present in the original sample. Their recovery provides a measure of the efficiency of the sample preparation process for each individual sample.
Caption: Self-validating quality control feedback loop.
Conclusion
The protocols detailed in this application note provide a reliable framework for the sensitive and accurate analysis of Benzo[a]coronene in environmental samples. By carefully selecting the appropriate extraction, cleanup, and instrumental techniques, researchers can obtain high-quality data essential for environmental monitoring and risk assessment. The implementation of a stringent quality control system is paramount to ensuring the validity and trustworthiness of the results. The choice between HPLC-FLD and GC-MS will ultimately depend on the specific sample matrix, required sensitivity, and the potential for analytical interferences.
References
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Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. [Link]
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U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8310: Polynuclear Aromatic Hydrocarbons. [Link]
-
Lau, E. V., Gan, S., & Ng, H. K. (2010). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. International Journal of Analytical Chemistry, 2010, 398380. [Link]
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Baran, S., & Biel, K. (2007). Solid-phase extraction clean-up procedure for the analysis of PAHs in lichens. International Journal of Environmental Analytical Chemistry, 87(12), 833–846. [Link]
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Moja, S. J., Mtunzi, F. M., & Madlanga, Z. P. (2015). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. African Journal of Pure and Applied Chemistry, 9(4), 68-76. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8275A: Semivolatile Organic Compounds (PAHs and PCBs) in Soil/Sludges and Solid Wastes Using Thermal Extraction/Gas Chromatography/Mass Spectrometry (TE/GC/MS). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 92. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Foods by GC-MS/MS. [Link]
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Dean, J. R. (1998). Extraction of Polycyclic Aromatic Hydrocarbons from Highly Contaminated Soils: A Comparison Between Soxhlet, Microwave and Supercritical Fluid Extraction. Royal Society of Chemistry. [Link]
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Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of Benzene and Benzo (a) Pyrene levels in Ambient Air Quality of in and around Tirupati, Chittoor District. [Link]
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Termedia. (n.d.). Benzo(a)pyrene - an air pollutant harmful to health in European countries. [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. [Link]
-
Park, S. Y., Kim, J. H., Choi, S., & Kim, Y. P. (2023). GC MS/MS method for polycyclic aromatic hydrocarbons analysis in ambient air PM2.5. Journal of Chemical Technology and Metallurgy, 58(6). [Link]
-
Hosseini, M. J., et al. (2015). Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS. Iranian Journal of Pharmaceutical Research, 14(4), 1231–1239. [Link]
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Application Notes and Protocols: Computational Modeling of Benzo[a]coronene Interactions
Introduction
Benzo[a]coronene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its unique electronic properties and its potential environmental and toxicological impact. As a member of the PAH family, which includes well-known carcinogens like benzo[a]pyrene, understanding the interactions of benzo[a]coronene at a molecular level is crucial for fields ranging from materials science to toxicology and drug development.[1][2][3][4] Computational modeling provides a powerful and cost-effective avenue to investigate these interactions in silico, offering insights that are often difficult to obtain through experimental methods alone.
This guide provides a comprehensive overview and detailed protocols for the computational modeling of benzo[a]coronene interactions. We will delve into a multi-faceted approach, beginning with the fundamental electronic properties of the molecule using quantum mechanics, followed by predicting its binding affinity and pose with target proteins via molecular docking, and finally, exploring the dynamics and stability of the resulting complex through molecular dynamics simulations. The protocols are designed for researchers, scientists, and drug development professionals seeking to apply these computational techniques to their work.
Part 1: Quantum Mechanical (QM) Characterization of Benzo[a]coronene
Theoretical Background
Before modeling the interaction of benzo[a]coronene with other molecules, it is essential to understand its intrinsic electronic properties. Quantum mechanics, particularly Density Functional Theory (DFT), is a highly accurate method for this purpose.[5][6][7] DFT calculations can provide insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for parameterizing the molecule for subsequent molecular mechanics-based simulations and for understanding its interaction potential.[8][9][10] Key properties to investigate include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential surface, and atomic charges.[6]
Protocol: DFT Calculation of Benzo[a]coronene Properties using Gaussian
This protocol outlines the steps to perform a geometry optimization and subsequent electronic property calculation for benzo[a]coronene using the Gaussian software suite.[7][11][12][13]
1. Molecule Building and Initial Geometry:
-
Use a molecular builder such as GaussView, Avogadro, or IQmol to construct the 3D structure of benzo[a]coronene.
-
Perform an initial geometry optimization using a computationally inexpensive force field like MMFF94 to obtain a reasonable starting structure.[14]
-
Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).
2. Gaussian Input File Preparation:
-
Create a Gaussian input file with the following sections:
-
Route Section (#p): Specifies the level of theory and basis set. A common choice for PAHs is the B3LYP functional with a 6-31G(d) or larger basis set for a good balance of accuracy and computational cost. Include keywords for optimization (Opt) and frequency calculation (Freq) to ensure the optimized geometry is a true minimum.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) followed by the atomic coordinates.
-
Example Gaussian Input File (benzoacoronene_opt_freq.gjf):
3. Running the Calculation:
-
Submit the input file to Gaussian. The command will depend on your system's configuration.
4. Analysis of Results:
-
Geometry Optimization: Verify that the optimization converged successfully by checking the output file for "Optimization completed."
-
Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates a true energy minimum.
-
Electronic Properties: Analyze the output file to extract HOMO and LUMO energies, the dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Visualization: Use GaussView or another compatible program to visualize the optimized geometry, molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.
Part 2: Molecular Docking of Benzo[a]coronene with a Target Protein
Theoretical Background
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule (ligand) to a larger molecule (receptor), typically a protein.[15][16][17] This method is instrumental in drug discovery and toxicology for identifying potential binding partners and elucidating mechanisms of action. For benzo[a]coronene, docking can help identify potential protein targets and predict how it might interact with them, for instance, by intercalating into DNA or binding to metabolic enzymes like Cytochrome P450.[1][18][19]
Protocol: Docking Benzo[a]coronene to a Protein using AutoDock Vina
This protocol provides a step-by-step guide for docking benzo[a]coronene to a receptor protein using AutoDock Tools and AutoDock Vina.[20][21][22][23]
1. Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein, as they are crucial for hydrogen bonding interactions.
-
Add Kollman charges to the protein atoms.
-
Save the prepared receptor in the .pdbqt format.[22]
2. Preparation of the Ligand (Benzo[a]coronene):
-
Use the optimized geometry of benzo[a]coronene from the QM calculations.
-
In ADT, define the rotatable bonds (for benzo[a]coronene, there will be none as it is a rigid molecule).
-
Assign Gasteiger charges.
-
Save the prepared ligand in the .pdbqt format.
3. Grid Box Definition:
-
The grid box defines the search space for the docking simulation on the receptor.
-
In ADT, center the grid box on the active site or region of interest of the protein. The size of the box should be large enough to accommodate the ligand in various orientations.
4. Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the name of the output file.
Example conf.txt file:
5. Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
6. Analysis of Docking Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses of benzo[a]coronene, ranked by their binding affinity (in kcal/mol).
-
Use a visualization tool like PyMOL or VMD to analyze the interactions between benzo[a]coronene and the protein for the best-scoring poses.[24][25][26][27] Look for key interactions such as pi-stacking and hydrophobic contacts.
Data Presentation
| Parameter | Description | Typical Value/Setting |
| Receptor Preparation | Addition of hydrogens, removal of water | Polar hydrogens added, non-polar merged |
| Ligand Preparation | Charge assignment | Gasteiger charges |
| Grid Box Size | Dimensions of the docking search space | 20 x 20 x 20 Å (example) |
| Exhaustiveness | Computational effort for the search | 8 (default), can be increased for more thorough searching[23] |
| Output | Binding affinity and coordinates of poses | kcal/mol and PDBQT format |
Part 3: Molecular Dynamics (MD) Simulation of a Benzo[a]coronene-Protein Complex
Theoretical Background
Molecular dynamics simulations provide a way to study the physical movement of atoms and molecules over time.[27] After identifying a promising binding pose from molecular docking, an MD simulation can be used to assess the stability of the benzo[a]coronene-protein complex and to observe its dynamic behavior in a more realistic, solvated environment. This can reveal important information about conformational changes, the role of water molecules, and the persistence of key interactions.
Protocol: MD Simulation using GROMACS
This protocol outlines the general workflow for setting up and running an MD simulation of a benzo[a]coronene-protein complex using GROMACS.[28][29][30][31][32]
1. System Preparation:
-
Start with the best-ranked docked pose of the benzo[a]coronene-protein complex.
-
Choose a suitable force field. The CHARMM and AMBER force fields are commonly used for biomolecular simulations.[33][34][35] Benzo[a]coronene will require custom parameterization, which can be generated using tools like CGenFF for CHARMM compatibility.[28][34]
-
Create the GROMACS topology files for both the protein and the ligand.
2. Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a sufficient distance between the complex and the box edges.
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.[29]
3. Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.[29]
4. Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT Equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.
-
NPT Equilibration (constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure to allow the system density to relax. The restraints on the protein and ligand are typically maintained.
-
5. Production MD:
-
Run the production simulation without any restraints for a desired length of time (e.g., 100 ns or more, depending on the process being studied). Save the trajectory and energy data at regular intervals.
6. Analysis:
-
Use GROMACS analysis tools and visualization software like VMD to analyze the trajectory.[24][25][27][36]
-
Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds.
-
Interaction Energy Calculation: To quantify the strength of the interaction between benzo[a]coronene and the protein over time.
-
Visualizations
Experimental Workflow for Computational Modeling
Caption: Overall computational workflow from QM to MD.
Molecular Docking Protocol
Caption: Step-by-step molecular docking workflow.
Conclusion
The computational modeling of benzo[a]coronene interactions is a multi-step process that provides invaluable insights at the atomic level. By combining quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive understanding of how this PAH interacts with biological systems or materials. The protocols outlined in this guide provide a robust framework for conducting such studies, emphasizing not just the "how" but also the "why" behind each step. Adherence to these validated methodologies will ensure the generation of reliable and reproducible results, ultimately advancing our knowledge of the properties and potential impacts of benzo[a]coronene.
References
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Loi, M. C., et al. (2006). Theoretical evaluation of PAH dications properties. arXiv. [Link]
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Beckstein Lab. (n.d.). Visualizing and analysing Molecular Dynamics trajectories with VMD. PHY542: MD analysis with VMD tutorial. [Link]
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Wikipedia. (2024). Benzo(a)pyrene. [Link]
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Kaushik, V. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Labcritics. (n.d.). VMD. [Link]
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Bioinformatics Review. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
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Smith, J. D., et al. (2021). Multiple cation insertion into a polyaromatic hydrocarbon guided by data and computation. Chemical Science. [Link]
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Peng, Y., et al. (2022). Accurate thermochemistry prediction of extensive Polycyclic aromatic hydrocarbons (PAHs) and relevant radicals. KAUST Repository. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. International Agency for Research on Cancer. [Link]
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University of Illinois at Urbana-Champaign. (n.d.). VMD - Visual Molecular Dynamics. [Link]
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Bioinformatics Review. (2022). Molecular Dynamics Trajectory Analysis using VMD. YouTube. [Link]
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Lowe, J. P., & Silverman, B. D. (1984). Quantum chemical studies of polycyclic aromatic hydrocarbons and their metabolites: correlations to carcinogenicity. PubMed. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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Negi, K., & Chaudhary, P. (2024). Benzo[a]pyrene: A carcinogen, its sources, adverse effects, and preventive measures. Toxics. [Link]
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Negi, K., & Chaudhary, P. (2025). Benzo[a]pyrene: A carcinogen, its sources, adverse effects, and preventive measures. ResearchGate. [Link]
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GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
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Blanquart, G., & Pitsch, H. (2007). Thermochemical Properties of Polycyclic Aromatic Hydrocarbons (PAH) from G3MP2B3 Calculations. The Journal of Physical Chemistry A. [Link]
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Wikipedia. (2024). Polycyclic aromatic hydrocarbon. [Link]
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Frolov, D., et al. (2024). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. bioRxiv. [Link]
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GROMACS. (2025). Visualization Software - GROMACS 2025.4 documentation. [Link]
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ResearchGate. (2022). Comprehensive investigation of binding of some polycyclic aromatic hydrocarbons with bovine serum albumin: Spectroscopic and molecular docking studies. Request PDF. [Link]
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Al-Mulla, H., et al. (2022). In Silico Approach in the Evaluation of Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and Volatile Organic Compounds through Binding Affinity to the Human Toll-Like Receptor 4. PMC - NIH. [Link]
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Health Canada. (n.d.). Benzo[a]pyrene. [Link]
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Bio-Excel. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. [Link]
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Shahlaei, M., et al. (2022). Comprehensive investigation of binding of some polycyclic aromatic hydrocarbons with bovine serum albumin: Spectroscopic and molecular docking studies. PubMed. [Link]
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Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link]
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Zhang, Y., et al. (2026). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. ACS Omega. [Link]
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Al-Mulla, H., et al. (2021). Molecular docking approach to elucidate metabolic detoxification pathway of polycyclic aromatic hydrocarbons. NeuroPharmac Journal. [Link]
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MDPI. (n.d.). In Silico Approach in the Evaluation of Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and Volatile Organic Compounds through Binding Affinity to the Human Toll-Like Receptor 4. [Link]
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Jariyasopit, N., et al. (2014). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. NIH. [Link]
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Gaussian, Inc. (2017). About Gaussian 16. [Link]
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MacKerell, A. D., et al. (2012). Recent Developments and Applications of the CHARMM force fields. PMC - NIH. [Link]
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Frolov, D., et al. (2024). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. PMC - NIH. [Link]
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Hossain, M. B., et al. (2024). Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. PMC - NIH. [Link]
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Vanommeslaeghe, K., et al. (2014). CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. PMC - PubMed Central. [Link]
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GROMACS. (n.d.). Force fields in GROMACS. [Link]
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Stordahl, Z., et al. (2025). Computational methods to systematically identify intercalation sites. APS Global Physics Summit 2025. [Link]
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Lee Group @ UOW. (2020). Gaussian guide. [Link]
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National Center for Biotechnology Information. (n.d.). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. [Link]
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MDPI. (2024). Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics. [Link]
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Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
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De Leon, J. T., et al. (2014). Novel computational study on π-stacking to understand mechanistic interactions of Tryptanthrin analogues with DNA. PubMed. [Link]
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Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. [Link]
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Application Note: The Utility of Benzo[a]coronene as a Novel Standard in the Analysis of High Molecular Weight Polycyclic Aromatic Hydrocarbons
Abstract
This application note presents a detailed guide for the use of Benzo[a]coronene as an internal or surrogate standard in the analytical determination of high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAHs). Due to its structural complexity, high molecular weight, and distinct chromatographic behavior, Benzo[a]coronene offers a unique value proposition for methods requiring a non-priority PAH standard that is unlikely to be present in environmental or biological samples. This document provides the fundamental physicochemical properties of Benzo[a]coronene, comprehensive protocols for the preparation of standard solutions, and its application in established analytical workflows such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This guide is intended for researchers, analytical chemists, and quality control specialists working in environmental monitoring, food safety, and toxicology.
Introduction: The Imperative for Reliable PAH Quantification
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds, composed of two or more fused aromatic rings, that are formed during the incomplete combustion of organic materials.[1] Their widespread presence in the environment, coupled with the carcinogenic and mutagenic properties of many congeners, necessitates accurate and precise analytical methods for their quantification.[2] Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), have prioritized a list of 16 PAHs for routine monitoring based on their toxicity and prevalence.[3]
The analytical integrity of PAH quantification heavily relies on the use of internal and surrogate standards to correct for variations in sample preparation, extraction efficiency, and instrument response.[4] While isotopically labeled analogs of priority PAHs are commonly employed, their cost and potential for co-elution with native analytes can present challenges.[5] The use of a non-priority, high molecular weight PAH, such as Benzo[a]coronene, as a standard offers a compelling alternative, particularly for complex matrices where the absence of the standard in the native sample can be assured.
Rationale for Selecting Benzo[a]coronene as a Standard
The selection of an appropriate standard is critical for the development of a robust analytical method. Benzo[a]coronene possesses several key attributes that make it a suitable candidate for a specialized standard in HMW PAH analysis:
-
High Molecular Weight and Structural Complexity: With a molecular formula of C₂₈H₁₄ and a molecular weight of approximately 350.41 g/mol , Benzo[a]coronene is a large, multi-ringed structure that is representative of the less volatile, HMW PAHs often found adsorbed to particulate matter.[6][7]
-
Distinct Chromatographic Elution: Due to its size and structure, Benzo[a]coronene is expected to have a significantly longer retention time in typical reversed-phase HPLC and GC separations compared to the 16 EPA priority PAHs, minimizing the risk of chromatographic interference.
-
Chemical Inertness: As a non-substituted PAH, Benzo[a]coronene exhibits the characteristic chemical stability of this class of compounds, ensuring its integrity throughout the analytical process.[1]
-
Low Environmental Prevalence: Benzo[a]coronene is not a priority pollutant and is not typically found in significant concentrations in environmental samples, reducing the likelihood of its presence as a native contaminant.
Physicochemical Properties of Benzo[a]coronene
A thorough understanding of the physicochemical properties of a standard is fundamental to its effective application. The key properties of Benzo[a]coronene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₁₄ | [6][7] |
| Molecular Weight | 350.41 g/mol | [7][8] |
| CAS Number | 190-70-5 | [7] |
| Melting Point | 292-294.5 °C | [8] |
| Boiling Point | 604.8 °C | [8] |
| Appearance | Expected to be a solid at room temperature | [1] |
| Solubility | Low in water; soluble in non-polar organic solvents | [1] |
| logP (Octanol/Water) | ~8 (estimated) | [6] |
Experimental Protocols
The following protocols provide a framework for the preparation and use of Benzo[a]coronene as a standard. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Preparation of Benzo[a]coronene Stock Standard Solution (100 µg/mL)
Materials:
-
Benzo[a]coronene (solid, purity to be determined)
-
Toluene (HPLC or GC grade)
-
10 mL volumetric flask, amber glass
-
Analytical balance (readable to 0.01 mg)
-
Ultrasonic bath
-
Pasteur pipette
Procedure:
-
Accurately weigh approximately 1.0 mg of Benzo[a]coronene solid into a clean, dry 10 mL amber volumetric flask.
-
Record the exact weight.
-
Add approximately 5 mL of toluene to the volumetric flask.
-
Sonicate the flask in an ultrasonic bath for 15-20 minutes, or until the Benzo[a]coronene is completely dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add toluene to the flask until the bottom of the meniscus is level with the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the initial weight of Benzo[a]coronene.
-
Store the stock solution at 4°C in the dark. This solution should be stable for at least 6 months.
Preparation of Working Standard Solutions
Working standard solutions should be prepared by serial dilution of the stock solution in a suitable solvent (e.g., acetonitrile for HPLC or hexane for GC). The concentration of the working standards will depend on the specific application and the sensitivity of the analytical instrument.
Analytical Workflow: Integration of Benzo[a]coronene Standard
The following workflow outlines the key stages of PAH analysis where the Benzo[a]coronene standard is incorporated.
Sample Preparation
-
Surrogate Spiking: For use as a surrogate standard, a known amount of Benzo[a]coronene working solution is added to the sample prior to extraction. This allows for the determination of method efficiency for the entire analytical procedure.
-
Extraction: The choice of extraction technique will depend on the sample matrix. Common methods include Solid Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid samples.
-
Cleanup: The sample extract is then cleaned to remove interfering compounds using techniques such as silica gel or Florisil column chromatography.
Instrumental Analysis
-
GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of PAHs. A non-polar capillary column is typically used. The high molecular weight of Benzo[a]coronene will result in a long retention time, which should be considered when developing the temperature program.
-
HPLC-FLD: High-performance liquid chromatography with a fluorescence detector is highly sensitive and selective for fluorescent PAHs. A C18 column is commonly employed with a gradient of acetonitrile and water. The excitation and emission wavelengths for Benzo[a]coronene will need to be determined empirically but are expected to be in the UV and visible regions, respectively.
Calibration
An external calibration curve should be prepared using a series of standard solutions containing the target PAHs and, if used as an internal standard, a constant concentration of Benzo[a]coronene. The response of each analyte relative to the internal standard is plotted against the concentration to generate the calibration curve.
Data Interpretation and Quality Control
The use of Benzo[a]coronene as a surrogate standard allows for the calculation of the percent recovery for each sample, which is a critical quality control parameter.
% Recovery = (Amount of Benzo[a]coronene detected / Amount of Benzo[a]coronene spiked) x 100
Acceptable recovery limits are typically in the range of 70-130%, but this can vary depending on the specific method and regulatory requirements.
Example Data
The following table provides a hypothetical example of the quantification of Benzo[a]pyrene in a soil sample using Benzo[a]coronene as a surrogate standard.
| Parameter | Value |
| Sample Weight | 10.0 g |
| Benzo[a]coronene Spiked | 100 ng |
| Final Extract Volume | 1.0 mL |
| Benzo[a]coronene Detected | 85 ng |
| % Recovery | 85% |
| Benzo[a]pyrene Detected | 15 ng |
| Corrected Benzo[a]pyrene Amount | 17.6 ng (15 ng / 0.85) |
| Final Benzo[a]pyrene Concentration | 1.76 ng/g |
Conclusion
Benzo[a]coronene presents a viable, albeit novel, option as a high molecular weight standard for specialized applications in PAH analysis. Its unique structural and physicochemical properties offer advantages in minimizing interferences and providing a robust indicator of method performance for HMW PAHs. While the lack of a certified reference material necessitates careful in-house validation, the principles and protocols outlined in this application note provide a solid foundation for its successful implementation in research and routine analytical laboratories.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9114, Benzo[a]coronene. Retrieved from [Link]
-
NIST (n.d.). Benzo[a]coronene. In NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem (n.d.). BENZO[A]CORONENE. Retrieved from [Link]
-
Cheméo (n.d.). Benzo[a]coronene. Retrieved from [Link]
- Purcaro, G., et al. (2018). Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry. SpringerPlus, 5, 1-13.
- Lee, S., et al. (2015). Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS. International Journal of Environmental Research and Public Health, 12(9), 10794-10809.
-
Wikipedia. (2023). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
Environment and Climate Change Canada. (2016). Fact sheet: Benzo(a)pyrene. Retrieved from [Link]
-
JEOL. (n.d.). High sensitivity detection method for polycyclic aromatic hydrocarbons using GC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2002). Monofluorinated analogues of polycyclic aromatic hydrocarbons as internal standards for GC MS in environmental analysis. Retrieved from [Link]
-
Wikipedia. (2023). Benzo(a)pyrene. Retrieved from [Link]
-
LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. Retrieved from [Link]
-
International Agency for Research on Cancer. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0104 - BENZO(a)PYRENE. Retrieved from [Link]
-
Health Canada. (1986). Benzo[a]pyrene. Retrieved from [Link]
-
ResearchGate. (2021). Determination of PAH Benzo[a]anthracene, Chrysene, Benzo[b]flouranthene and Benzo[a]pyrene in Hydro Alcoholic Herbal Extracts with Fluorescence Detector Using Solid-Phase Extraction. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzo[a]pyrene. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2000). Determination of Benzo[a]pyrene and Other Polycyclic Aromatic Hydrocarbons (PAHs) at Trace Levels in Human Tissues. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Benzo(a)coronene
Welcome to the technical support center for the purification of crude Benzo(a)coronene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this large polycyclic aromatic hydrocarbon (PAH).
Introduction: The Challenge of Purifying this compound
This compound, a large, planar, and highly conjugated PAH, presents unique purification challenges primarily due to its low solubility in common organic solvents and its high melting and boiling points. Crude synthetic products are often contaminated with unreacted starting materials, partially cyclized intermediates, and other structurally similar PAHs. The selection of an appropriate purification strategy is therefore critical to obtaining high-purity material suitable for downstream applications in materials science and drug development.
This guide provides a detailed exploration of the three primary methods for purifying this compound:
-
Recrystallization: A fundamental technique for solid purification.
-
Column Chromatography: A versatile method for separating complex mixtures.
-
Sublimation: An effective technique for purifying thermally stable, high-melting-point solids.
Each section includes a detailed protocol, a troubleshooting FAQ, and the scientific rationale behind the experimental choices.
Recrystallization: The Art of Crystal Engineering
Recrystallization is often the first line of defense for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests with a variety of high-boiling point aromatic solvents. Common choices for large PAHs include toluene, xylene, dichlorobenzene, and nitrobenzene.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the incorporation of solid impurities into the final crystals.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | Supersaturated solution: The solution may be supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Too much solvent: An excess of solvent was used, preventing the solution from reaching saturation upon cooling. | Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. | |
| Oiling out: The product separates as an oil instead of crystals. | Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is too impure. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and try to recrystallize. Alternatively, consider a different purification method. |
| Low recovery of purified product. | Premature crystallization: The product crystallized during hot filtration. | Ensure the filtration apparatus is pre-heated. Use a fluted filter paper for faster filtration. |
| Product is too soluble in the cold solvent: A significant amount of the product remains in the mother liquor. | Cool the solution in an ice-salt bath to further decrease the solubility. Minimize the amount of cold solvent used for washing the crystals. | |
| Colored impurities in the final product. | Impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique with caution as it can also adsorb the desired product. |
Solvent Selection Guide for this compound Recrystallization
| Solvent | Boiling Point (°C) | General Solubility of Large PAHs | Notes |
| Toluene | 111 | Good when hot, poor when cold | A common first choice for many PAHs. |
| o-Xylene | 144 | Good when hot, poor when cold | Higher boiling point allows for dissolution of less soluble compounds. |
| 1,2-Dichlorobenzene | 180 | Good when hot, poor when cold | Effective for highly insoluble PAHs, but higher boiling point requires careful handling. |
| Nitrobenzene | 211 | Good when hot, poor when cold | Very high boiling point; use with caution due to toxicity. |
Column Chromatography: Separation Based on Polarity
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[2] For non-polar compounds like this compound, normal-phase chromatography using silica gel or alumina is typically employed.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase Preparation: Activate silica gel or alumina by heating at 120-150°C for several hours to remove adsorbed water. The activity of the stationary phase can be adjusted by adding a small percentage of water.
-
Column Packing: Pack a glass column with the activated stationary phase as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane or toluene) to the eluent. This is known as a gradient elution.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of compounds. | Inappropriate mobile phase: The polarity of the eluent is too high or too low. | Optimize the mobile phase composition using TLC. Aim for a solvent system that gives a good separation of spots with Rf values between 0.2 and 0.5. |
| Column overloading: Too much sample was loaded onto the column. | Use a larger column or reduce the amount of sample. | |
| Column channeling: The stationary phase is not packed uniformly, leading to uneven solvent flow. | Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. | |
| Compound is stuck on the column. | Mobile phase is not polar enough: The eluent does not have sufficient strength to move the compound. | Gradually increase the polarity of the mobile phase. |
| Compound is decomposing on the stationary phase: Some PAHs can be sensitive to acidic silica gel. | Deactivate the silica gel by adding a small amount of a base (e.g., triethylamine) to the mobile phase, or use neutral alumina as the stationary phase. | |
| Cracked or dry column. | The solvent level dropped below the top of the stationary phase. | Always maintain a level of solvent above the stationary phase to prevent the column from running dry. |
TLC Monitoring Workflow
Caption: Workflow for monitoring column chromatography using TLC.
Sublimation: Purification by Phase Transition
Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid. This method is particularly effective for purifying thermally stable, non-volatile solids like this compound, as it can remove both volatile and non-volatile impurities.
Experimental Protocol: Vacuum Sublimation of this compound
-
Apparatus Setup: Assemble a vacuum sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger for condensation, and a connection to a high-vacuum pump.
-
Sample Placement: Place the crude this compound at the bottom of the sublimation vessel.
-
Vacuum Application: Evacuate the apparatus to a high vacuum (typically 10⁻³ to 10⁻⁶ Torr).
-
Cooling the Condenser: Begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger.
-
Heating: Gently heat the bottom of the sublimation vessel using a heating mantle or oil bath. For compounds similar to this compound, like coronene, sublimation temperatures are typically in the range of 300-400°C under high vacuum.[3][4]
-
Sublimate Collection: The purified this compound will sublime and deposit as crystals on the cold finger.
-
Isolation of Purified Product: Once a sufficient amount of sublimate has collected, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus and collect the purified crystals from the cold finger.
Troubleshooting Sublimation
| Problem | Potential Cause | Solution |
| Low or no sublimate yield. | Temperature too low: The heating is insufficient to cause sublimation at the applied pressure. | Gradually increase the temperature. Monitor the sample for any signs of decomposition (darkening). |
| Pressure too high: The vacuum is not low enough to allow for efficient sublimation. | Check for leaks in the apparatus. Ensure the vacuum pump is functioning correctly. | |
| Product decomposition. | Temperature too high: Excessive heat is causing the this compound to degrade. | Reduce the heating temperature. A lower pressure will allow for sublimation at a lower temperature. |
| Poor crystal quality. | Rapid sublimation and condensation: The temperature gradient between the heating source and the cold finger is too large. | Reduce the heating rate or slightly increase the temperature of the cold finger to promote slower, more ordered crystal growth. |
Purification Method Selection Logic
Caption: Decision tree for selecting a purification method.
References
- Murray, J. J., Pottie, R. F., & Pupp, C. (1974). The vapor pressures and enthalpies of sublimation of five polycyclic aromatic hydrocarbons. Canadian Journal of Chemistry, 52(4), 557-563.
- Goldfarb, J. L., & Suuberg, E. M. (2008). Vapor pressures and enthalpies of sublimation of ten polycyclic aromatic hydrocarbons determined via the Knudsen effusion method.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(18), 1-10.
- Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC North America, 38(8), 446-455.
-
Chemical Properties of Benzo[a]coronene (CAS 190-70-5). Cheméo. Retrieved from [Link]
-
Determination of Benzo[a]pyrene- Determination. International Organisation of Vine and Wine. Retrieved from [Link]
- Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene. Molecules, 27(23), 8286.
- High-Pressure Liquid Chromatography of Benzo(a)pyrene and Benzo(ghi)perylene in Oil-Contaminated Shellfish. Journal of the AOAC, 59(5), 989-992.
-
BENZO[a]PYRENE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. Retrieved from [Link]
-
Benzo(ghi)perylene. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Synthesis and Purification of Benzo(a)coronene
Welcome to the technical support center for the synthesis and purification of Benzo(a)coronene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this complex polycyclic aromatic hydrocarbon (PAH). Given the specialized nature of this compound, this resource synthesizes direct information where available with field-proven insights from analogous, well-studied PAHs such as coronene and benzo[a]pyrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound and what are their inherent impurity risks?
While specific, high-yield synthetic routes directly to this compound are not extensively documented in readily available literature, its synthesis can be extrapolated from methods used for coronene and other large PAHs.[1][2] These typically involve multi-step organic transformations to construct the complex fused-ring system.
Common strategies often rely on:
-
Photocyclization and Cycloaddition: Building the core from smaller aromatic precursors. A widely adopted route for the parent compound, coronene, involves the oxidative photocyclization of precursors like (E)-1,2-bis(3,6-dimethoxynaphthalen-2-yl)ethene to form a benzo[ghi]perylene intermediate. This is followed by a Diels-Alder cycloaddition to form the central ring.
-
Gas-Phase Synthesis: High-temperature reactions involving the stepwise annulation of smaller rings. For instance, the reaction of the 7-benzo[ghi]perylenyl radical with acetylene can lead to coronene.[1]
Inherent Impurity Risks:
-
Incomplete Cyclization: The multi-step nature of these syntheses means that intermediates, such as benzo[ghi]perylene, are common impurities if the reaction does not go to completion.
-
Partially Hydrogenated Species: Reductive conditions or hydrogen sources in the reaction can lead to the formation of partially saturated this compound derivatives.
-
Isomeric Byproducts: Depending on the precursors and reaction conditions, the formation of other benzo-isomers of coronene is possible, which can be difficult to separate due to similar physical properties.
-
Oxidation Products: Exposure to air and light, especially during purification, can lead to the formation of quinones and other oxygenated derivatives.
Q2: My final this compound product has a yellowish tint instead of the expected pale yellow. What could be the cause?
A distinct yellow or brownish coloration often points to the presence of oxidized impurities or residual starting materials. Coronene itself is a yellow material, but deviations from the expected pale-yellow hue in your this compound product could indicate:
-
Quinone Formation: PAHs are susceptible to oxidation, forming highly colored quinone derivatives. This can occur during the reaction, workup, or even during storage if exposed to light and air.
-
Residual Intermediates: Many synthetic precursors and intermediates for large PAHs are colored. For example, some perylene derivatives are intensely colored.
-
Charred Material: Overheating during synthesis or purification (e.g., sublimation) can lead to the formation of insoluble, dark-colored byproducts.
Troubleshooting:
-
Spectroscopic Analysis: Utilize UV-Vis and fluorescence spectroscopy. The presence of unexpected absorption or emission bands can provide clues about the nature of the impurities.
-
Chromatographic Purity Check: Run a preliminary analysis using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to visualize the number of components.
Troubleshooting Guides
Issue 1: Difficulty in Removing Smaller Aromatic Precursors and Intermediates
Smaller, more volatile or more soluble aromatic compounds used as starting materials or formed as intermediates can persist in the final product.
Underlying Cause: Incomplete reaction or inefficient initial purification steps. These smaller molecules often have significantly different solubility and chromatographic behavior compared to the larger this compound.
Troubleshooting Workflow:
Workflow for removing smaller aromatic impurities.
Detailed Protocols:
-
Solvent Trituration/Washing:
-
Suspend the crude product in a solvent in which the impurities are highly soluble, but the this compound is sparingly soluble (e.g., methanol, hexane).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the solid product and wash with a fresh portion of the cold solvent.
-
Dry the solid under vacuum.
-
-
Column Chromatography:
-
Select an appropriate stationary phase (silica gel or alumina are common for PAHs).[3]
-
Choose a non-polar eluent system (e.g., hexane, toluene, or mixtures thereof).
-
Carefully load the crude product onto the column.
-
Elute the column, starting with a less polar solvent to remove the faster-moving impurities first.
-
Gradually increase the polarity to elute the this compound.
-
Collect fractions and analyze by TLC or HPLC to identify the pure product fractions.
-
Issue 2: Separation of this compound from its Isomers
Isomeric impurities are one of the most significant challenges in the purification of large PAHs due to their very similar physical and chemical properties.
Underlying Cause: Lack of regioselectivity in the synthetic route.
Troubleshooting Strategies:
| Technique | Principle of Separation | Experimental Considerations | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | Use of a high-resolution column (e.g., C18 for reversed-phase). Gradient elution may be necessary to achieve separation.[4][5] | Baseline separation of isomers may be possible, allowing for preparative HPLC for small-scale purification. |
| Fractional Recrystallization | Slight differences in solubility in a given solvent system. | Requires careful selection of solvents and slow cooling rates to promote the crystallization of the desired isomer. Multiple recrystallization steps are often necessary. | Enrichment of the desired isomer in the crystalline solid. The mother liquor will be enriched in the other isomers. |
| Sublimation under Gradient Temperature | Differences in vapor pressure and sublimation temperature. | Requires a specialized sublimation apparatus with a temperature gradient. The different isomers will deposit at different points along the gradient. | Separation of isomers based on their volatility. |
Issue 3: Presence of Oxidized Impurities (Quinones)
The extended π-system of this compound makes it susceptible to oxidation.
Underlying Cause: Exposure to oxygen and light, particularly in solution and at elevated temperatures.
Troubleshooting and Removal:
Purification scheme for removing oxidized impurities.
Protocol for Activated Charcoal Treatment:
-
Dissolve the impure this compound in a suitable high-boiling solvent (e.g., toluene or dichlorobenzene) by heating.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Keep the solution at an elevated temperature and stir for 15-30 minutes.
-
Perform a hot filtration through a pad of celite or a fine filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the purified this compound.
-
Collect the crystals by filtration.
Note: The use of alumina in column chromatography can also be effective in removing polar, oxidized impurities.
Final Purity Assessment
Q3: How can I be confident in the purity of my final this compound product?
A combination of analytical techniques is essential to confirm the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly sensitive to the presence of impurities with different chemical environments. The absence of extraneous peaks is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the chromatogram indicates a high degree of purity.[5][6] It is advisable to use more than one eluent system to ensure no co-eluting impurities are present.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. The absence of peaks corresponding to potential impurities (e.g., starting materials, intermediates) is crucial.
-
Melting Point: A sharp and well-defined melting point that is consistent with literature values (if available) is a good indicator of purity. Impurities typically broaden the melting point range and depress the melting point.
-
Elemental Analysis: Provides the percentage composition of carbon and hydrogen, which should match the theoretical values for C₃₀H₁₆.
By employing these troubleshooting strategies and analytical techniques, researchers can overcome common hurdles in the synthesis and purification of this compound, leading to a highly pure product suitable for downstream applications.
References
-
Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. [Link]
-
Review of Sublimation Thermodynamics of Polycyclic Aromatic Compounds and Heterocycles. ResearchGate. [Link]
-
Vapor Pressures and Enthalpies of Sublimation of Polycyclic Aromatic Hydrocarbons and Their Derivatives. Semantic Scholar. [Link]
-
Gas-Phase Synthesis of Coronene. ChemistryViews. [Link]
-
Use of Sublimation To Prepare Solid Microbial Media with Water-Insoluble Substrates. National Institutes of Health. [Link]
-
Desorption of polycyclic aromatic hydrocarbons by cosmic rays - Implications for PAH inventories under TMC-1 dense cloud conditions. Astronomy & Astrophysics. [Link]
-
Gram Scale Synthesis of Benzo[ghi]perylene and Coronene. The Journal of Organic Chemistry. [Link]
-
A Convenient New Synthesis of Benzo[ a ]pyrene. ResearchGate. [Link]
-
Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS. PubMed. [Link]
-
Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. PubMed. [Link]
-
A New Synthesis of Coronene. Journal of the American Chemical Society. [Link]
-
Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. MDPI. [Link]
-
OPTIMIZATION OF THE METHOD FOR ISOLATION AND PURIFICATION OF BENZO[A]PYRENE FROM BIOLOGICAL MATERIAL. EarthDoc. [Link]
-
Purification of a benzo[a]pyrene binding protein by affinity chromatography and photoaffinity labeling. PubMed. [Link]
-
1-01 and Isolation of a Covalent Benzo [a] pyrene-Lead Compound. RSC Publishing. [Link]
-
Benzo(a)pyrene. Wikipedia. [Link]
-
Determination of Benzo[a]pyrene in Municipal Drinking Water Using Automated Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Fisher Scientific. [Link]
-
A Micropreparative HPLC Purification Procedure for (G-3H)-Benzo(a)-Pyrene and 3-(6-14C). Taylor & Francis Online. [Link]
-
Determination of PAH Benzo[a]anthracene, Chrysene, Benzo[b]flouranthene and Benzo[a]pyrene in Hydro Alcoholic Herbal Extracts. Oxford Academic. [Link]
-
Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. National Institutes of Health. [Link]
-
Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International. [Link]
-
Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. ResearchGate. [Link]
-
BENZO[a]PYRENE. NCBI Bookshelf. [Link]
-
DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. IUPAC. [Link]
-
Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site. PubMed. [Link]
Sources
- 1. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. earthdoc.org [earthdoc.org]
- 4. Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzo(a)coronene
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Benzo(a)coronene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to asymmetric peak shapes, specifically peak tailing.
Introduction to the Challenge: Analyzing this compound
This compound is a large, non-polar polycyclic aromatic hydrocarbon (PAH). Its analysis via reversed-phase HPLC, typically on C18 columns, is standard. However, achieving a sharp, symmetrical Gaussian peak can be challenging. Peak tailing is the most common problem, compromising resolution and leading to inaccurate quantification.[1][2] This guide provides a systematic, question-and-answer approach to troubleshoot and resolve this issue, ensuring the integrity of your analytical results.
Physicochemical Properties of this compound
| Property | Value | Significance in HPLC |
| Formula | C₂₄H₁₂ | Highly non-polar, indicating strong retention on reversed-phase columns. |
| Molar Mass | 300.36 g/mol | Influences diffusion rates. |
| Structure | Planar, aromatic | The planar structure can interact with residual silanols on the silica stationary phase. |
| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile, methanol, THF.[3] | Dictates appropriate mobile phase and sample solvent selection. |
| pKa | N/A (non-ionizable) | Mobile phase pH is less critical for the analyte itself but affects the stationary phase.[4][5][6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address issues from most to least common. Start with Question 1 and proceed sequentially.
Q1: My this compound peak is tailing. Where should I start?
A1: Start by evaluating your column chemistry and mobile phase. The most frequent cause of peak tailing for non-polar analytes is secondary interactions with the stationary phase.[7][8][9]
-
The Problem: Secondary Silanol Interactions Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[8][10] These silanols are acidic and can form secondary polar interactions with analytes that have electron-rich regions, like the π-electron system of this compound. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailed peak.[7][8][9]
-
Initial Troubleshooting Steps:
-
Confirm Column Type: Are you using a modern, high-purity, end-capped C18 column? Older "Type A" silica columns have a higher concentration of acidic silanols and are more prone to causing tailing.[8]
-
Mobile Phase pH: While this compound is not ionizable, the mobile phase pH affects the ionization state of the residual silanols.[4][5][6] At a low pH (e.g., 2.5-3.0), the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[7][8][9]
-
Sample Solvent: Is your sample dissolved in a solvent stronger than your mobile phase? Injecting in a strong solvent (e.g., 100% acetonitrile when the mobile phase is 80:20 acetonitrile:water) can cause peak distortion, including tailing.[1][2][11] Always try to dissolve your sample in the initial mobile phase composition.
-
Q2: I'm using a modern, end-capped column and my sample solvent matches the mobile phase, but the peak is still tailing. What's next?
A2: The next step is to investigate potential column contamination or degradation and system-level (extra-column) effects.
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column.[1][10] These contaminants can act as active sites, causing secondary interactions and peak tailing.
-
Column Void: A void or channel can form at the column inlet due to mechanical shock or dissolution of the silica bed under high pH conditions.[12][13] This disrupts the flow path, leading to band broadening and tailing.[13]
-
Extra-Column Volume: This refers to all the volume in the HPLC system outside of the column itself, including injector loops, tubing, fittings, and the detector flow cell.[14][15][16] Excessive extra-column volume allows the analyte band to spread out (disperse) after it has been separated by the column, leading to broader and often tailing peaks.[15][16][17] This effect is more pronounced for early-eluting peaks.[12][18]
The following diagram illustrates a logical workflow for diagnosing these issues.
Q3: How do I perform an effective column wash?
A3: A systematic column wash is crucial for removing contaminants. For a C18 column used for PAH analysis, a multi-step flush is recommended.
-
Protocol: Column Regeneration for Reversed-Phase C18
-
Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Mobile Phase (No Buffer): Purge the column with 10-20 column volumes of your mobile phase mixture without any salts or buffers (e.g., 80:20 acetonitrile:water).
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% acetonitrile to remove strongly retained non-polar compounds.
-
Flush with 100% Isopropanol: Flush with 20 column volumes of isopropanol. This is a strong solvent that can help remove a wide range of contaminants.
-
Flush with 100% Acetonitrile: Re-flush with 10-20 column volumes of acetonitrile to prepare for the return to the mobile phase.
-
Equilibrate: Re-equilibrate the column with your initial mobile phase conditions for at least 20 column volumes or until the baseline is stable.
Note: If contamination is severe, backflushing the column (reversing the flow direction) can be effective at removing particulates from the inlet frit. Always check your column's manual to ensure it can be backflushed.[12]
-
Q4: How can I check for and minimize extra-column volume?
A4: Minimizing extra-column volume is critical, especially when using modern, high-efficiency columns (e.g., smaller particle sizes, narrower internal diameters). [14][17]
-
Check Fittings: Ensure all fittings are "zero-dead-volume" and properly seated. A common mistake is using a ferrule that is not set to the correct depth in the port, creating a small void.[15][16]
-
Tubing: Use tubing with the smallest possible internal diameter (ID) and shortest possible length to connect the injector, column, and detector. For UHPLC systems, 0.0025" or 0.003" ID tubing is common, while 0.005" is often used for standard HPLC.[4]
-
Detector Flow Cell: Ensure you are using the appropriate volume flow cell for your application. Using a large, preparative-scale flow cell for an analytical separation will significantly increase band broadening.
-
Experimental Protocol: Measuring Extra-Column Volume
-
Remove the column from the system.
-
Replace the column with a zero-dead-volume union.[14]
-
Set the mobile phase flow rate (e.g., 1 mL/min).
-
Inject a small volume (1-2 µL) of a non-retained, UV-active compound like Uracil.[14]
-
The resulting peak represents the dispersion caused by your system's extra-column volume. A sharp, narrow peak indicates a well-optimized system. A broad, tailing peak indicates significant extra-column volume that needs to be addressed.[14]
-
Q5: Could I be overloading my column?
A5: Yes, both mass overload and volume overload can cause peak distortion. While classic overload often leads to "shark-fin" fronting peaks, it can also manifest as tailing.[1][12]
-
Mass Overload: Injecting too much analyte mass saturates the stationary phase at the column inlet.[1][15]
-
Volume Overload: Injecting too large a volume of sample, even if dilute, can cause band broadening.[12]
-
Troubleshooting Steps:
-
Test for Mass Overload: Prepare a sample that is 10 times more dilute than your current sample. If the peak shape improves and the tailing factor decreases, you were likely experiencing mass overload.[12]
-
Test for Volume Overload: Reduce your injection volume by half. If the peak shape improves, you were likely experiencing volume overload.
-
Summary of Key Troubleshooting Actions
| Issue Category | Potential Cause | Recommended Action |
| Column & Mobile Phase | Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 column. Consider operating at a lower mobile phase pH (~3.0) to suppress silanol ionization.[7][9] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition.[2] | |
| Hardware & System | Column Contamination | Perform a rigorous column wash with progressively stronger solvents.[10] Use a guard column to protect the analytical column.[12] |
| Column Void/Damage | Replace the column.[10] | |
| Extra-Column Dead Volume | Minimize tubing length and ID. Use zero-dead-volume fittings.[4][15][16] | |
| Method Parameters | Column Overload (Mass/Volume) | Reduce sample concentration or injection volume.[1][12] |
This guide provides a structured framework for diagnosing and resolving peak tailing in the HPLC analysis of this compound. By systematically addressing potential issues related to chemistry, hardware, and method parameters, you can restore peak symmetry and ensure the accuracy and reliability of your chromatographic data.
References
-
How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]
-
A Practical Investigation of Extracolumn Dead Volume and its Effects in HPLC. Chromtech. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Extra-Column Volume in HPLC. Element Lab Solutions. [Link]
-
Reasons for Peak Tailing of HPLC Column. (2025). Hawach. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Element Lab Solutions. [Link]
-
Column Volume and Extra-Column Volume. (2025). Phenomenex. [Link]
-
HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing. (2025). YouTube. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci. [Link]
-
Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. (2024). PMC - NIH. [Link]
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Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. (2018). UI Scholars Hub. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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HPLC Troubleshooting Guide. Restek. [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
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Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. PMC - NIH. [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Element Lab Solutions. [Link]
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Determination of benzo(a)pyrene in the exhaled breath condensate of cigarette smokers by microextraction and HPLC-UV. Analytical Methods (RSC Publishing). [Link]
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Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. (2020). LCGC International. [Link]
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DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Results of a collabora. IUPAC. [Link]
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Improving the signal-to-noise ratio in Benzo(A)coronene spectroscopy
Welcome to the technical support guide for improving the signal-to-noise ratio (SNR) in Benzo(a)coronene spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques to analyze this and other polycyclic aromatic hydrocarbons (PAHs). Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
I. Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio is a frequent challenge in the spectroscopy of PAHs like this compound, which can be carcinogenic and are often analyzed at trace levels.[1][2] This guide provides structured approaches to diagnose and resolve common issues in both fluorescence and Raman spectroscopy.
Issue 1: Weak Fluorescence Signal
A weak or non-existent fluorescence signal can be caused by a variety of factors, from sample preparation to instrumental settings.
Q: My this compound sample is showing a very weak fluorescence signal. What steps can I take to improve it?
A: A systematic approach to troubleshooting is crucial. Here is a detailed workflow to enhance your fluorescence signal:
Step 1: Verify and Optimize Sample Preparation
The quality and preparation of your sample are paramount.
-
Concentration: Ensure the concentration of this compound is within the detectable range of your instrument.[3] While higher concentrations can increase the signal, be wary of self-absorption and aggregation effects, which can lead to fluorescence quenching.[2]
-
Solvent Selection: The choice of solvent can significantly impact fluorescence intensity.[4][5][6] this compound, being non-polar, dissolves well in organic solvents.[1] The polarity of the solvent can affect the vibronic structure and intensity of the emission spectra.[4][5] It is advisable to test a range of solvents to find the one that provides the optimal signal.
-
Purity: Impurities in the sample or solvent can quench fluorescence.[3] Use high-purity solvents and ensure your sample is free from contaminants.
Step 2: Optimize Instrumental Parameters
Proper instrument calibration and settings are critical for maximizing signal detection.
-
Excitation and Emission Wavelengths: Confirm that you are using the optimal excitation and emission wavelengths for this compound. These can be determined by running excitation and emission scans. For similar PAHs like benzo(a)pyrene, typical excitation is around 270 nm with emission around 430 nm.[7]
-
Slit Widths: Increasing the excitation and emission slit widths can allow more light to reach the detector, thereby increasing the signal. However, this will also decrease the spectral resolution. A balance must be struck between signal intensity and the required resolution for your analysis.
-
Detector Gain/Voltage: Increasing the photomultiplier tube (PMT) voltage or detector gain will amplify the signal. Be cautious, as this also amplifies noise. Find the optimal setting that maximizes the signal without introducing excessive noise.
-
Integration Time: A longer integration time allows the detector to collect more photons, which can improve the signal-to-noise ratio.
Step 3: Mitigate Environmental and Photophysical Interferences
-
Photodegradation: this compound, like many PAHs, is susceptible to photodegradation, especially under intense light sources.[8][9] Minimize light exposure and consider using a shutter to protect the sample between measurements.
-
Fluorescence Quenching: Various substances can quench the fluorescence of PAHs.[10][11][12] Oxygen is a known quencher of pyrene-like fluorescence, so deoxygenating your sample by purging with nitrogen or argon can sometimes enhance the signal.[9][11]
-
Ambient Light: Ensure that the sample chamber is completely dark to avoid interference from ambient light.
Below is a workflow diagram to guide you through the troubleshooting process for a weak fluorescence signal.
Caption: Troubleshooting workflow for a weak fluorescence signal.
Issue 2: Low Signal-to-Noise Ratio in Raman Spectroscopy
Raman scattering is an inherently weak phenomenon, making a low SNR a common obstacle.
Q: I am unable to obtain a clear Raman spectrum of this compound due to a low signal-to-noise ratio. How can I enhance the signal?
A: Improving the SNR in Raman spectroscopy often involves a combination of optimizing your experimental setup and considering advanced enhancement techniques.
Step 1: Fundamental Experimental Optimization
Before exploring advanced techniques, ensure your basic setup is optimized.
-
Laser Power and Wavelength: Increasing the laser power can enhance the Raman signal.[3][13] However, be cautious as high laser power can lead to sample degradation or fluorescence.[3][14] The choice of laser wavelength is also critical; longer wavelengths (e.g., 785 nm) can help minimize fluorescence interference.[14]
-
Sample Preparation: For solid samples, ensure the surface is smooth to reduce scattering.[3] For solutions, optimizing the concentration is key; too low a concentration will yield a weak signal.[3][13]
-
Instrument Alignment: Proper alignment of the laser and collection optics is crucial for maximizing signal collection.[3][14]
-
Acquisition Time and Averaging: Increasing the acquisition time and the number of scans to be averaged can significantly improve the SNR.[15]
Step 2: Advanced Signal Enhancement Techniques
If fundamental optimizations are insufficient, consider these advanced methods:
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique that can dramatically amplify the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces (typically silver or gold).[16][17][18][19][20]
-
Substrate Preparation: SERS substrates can be prepared by depositing metal nanoparticles (e.g., silver or gold) on a solid support or by using colloidal solutions of these nanoparticles.[16][17][18]
-
Analyte Adsorption: For effective SERS, the this compound molecules must be in close proximity to the metal surface. Modifying the substrate surface can enhance the affinity for PAHs.[17][20]
-
-
Computational Methods: Post-acquisition data processing can also improve the SNR.
The following table summarizes key parameters and their impact on Raman signal intensity.
| Parameter | Effect on Signal | Considerations |
| Laser Power | Increases signal | Risk of sample damage/fluorescence[3][14] |
| Laser Wavelength | Affects signal and fluorescence | Longer wavelengths reduce fluorescence[14] |
| Sample Concentration | Higher concentration increases signal | Limited by solubility |
| Acquisition Time | Longer time improves SNR | Increases total experiment time |
| Signal Averaging | Reduces random noise | Increases total experiment time[15] |
Here is a diagram illustrating the SERS workflow for enhancing the Raman signal of this compound.
Caption: SERS workflow for Raman signal enhancement.
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to the spectroscopy of this compound.
Q1: What is the typical fluorescence quantum yield of this compound, and how does it compare to other PAHs?
A1: The fluorescence quantum yield of this compound can be influenced by factors such as the solvent and the presence of quenchers. For a similar PAH, benzo(a)pyrene, the fluorescence quantum yield in air is approximately 0.15, which can increase to 0.38 after deoxygenation.[9] Generally, smaller, more rigid PAHs tend to have higher fluorescence quantum yields.
Q2: Can I use synchronous fluorescence spectroscopy to improve the selectivity of my this compound measurement?
A2: Yes, synchronous fluorescence spectroscopy (SFS) is an excellent technique for improving selectivity and simplifying complex spectra of PAH mixtures.[21] By simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference, SFS can produce narrower and less complex bands, which can help in resolving overlapping spectra from different PAHs.[21]
Q3: My Raman spectrum is dominated by a broad fluorescence background. What are the most effective ways to reduce this?
A3: A high fluorescence background can indeed overwhelm the weaker Raman signal.[13][14] Here are some effective strategies to mitigate this:
-
Change the Excitation Wavelength: Using a longer wavelength excitation laser, such as 785 nm or 1064 nm, can significantly reduce or eliminate fluorescence.[14]
-
Photobleaching: Intentionally exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn off" the fluorescent impurities.[14]
-
Time-Gated Raman Spectroscopy: This advanced technique can differentiate between the fast Raman scattering and the slower fluorescence emission.[14]
-
Background Subtraction: If the fluorescence background is stable, it can be mathematically subtracted from the spectrum during data processing.
Q4: How does the choice of solvent affect the fluorescence spectrum of this compound?
A4: The solvent can have a significant effect on the fluorescence spectrum of PAHs like this compound.[4][5][6] Solvent polarity can influence the position and intensity of the vibronic bands in the emission spectrum.[4][5] This is due to interactions between the solvent molecules and the excited state of the solute. It is important to choose a solvent that not only dissolves the sample well but also provides a strong and well-resolved fluorescence signal.
Q5: Are there any specific sample handling precautions I should take when working with this compound?
A5: this compound, like many high molecular weight PAHs, is a potential carcinogen and should be handled with appropriate safety precautions.[1] This includes working in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation or skin contact. Additionally, due to its photosensitivity, it is advisable to protect solutions from light to prevent photodegradation.[8]
III. References
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Spectroscopy Online. (2025). Surface-Enhanced Raman Spectroscopy and Chemometrics Offer Breakthrough in PAH Risk Analysis. [Link]
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ACS Omega. (2025). Rapid and On-Site Approaches for Determination of Polycyclic Aromatic Hydrocarbons in Water and Air by Surface-Enhanced Raman Spectroscopy. [Link]
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PubMed. (2012). Surface enhanced Raman spectroscopic detection of polycyclic aromatic hydrocarbons (PAHs) using a gold nanoparticles-modified alginate gel network. [Link]
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MDPI. (2022). Surface-Enhanced Raman Spectroscopic Investigation of PAHs at a Fe3O4@GO@Ag@PDA Composite Substrates. [Link]
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National Institutes of Health. (2022). Intelligent Detection and Analysis of Polycyclic Aromatic Hydrocarbons Based on Surface-Enhanced Raman Scattering Spectroscopy. [Link]
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Chemistry LibreTexts. (2021). 10.2: Improving the Signal-to-Noise Ratio. [Link]
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National Institutes of Health. (2024). Synchronous Fluorescence as a Sensor of Trace Amounts of Polycyclic Aromatic Hydrocarbons. [Link]
-
Patsnap Eureka. (2025). Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra. [Link]
-
ResearchGate. (2023). Can anyone list the reason why RAMAN spectra of a sample didn't appeared?[Link]
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YouTube. (2025). How To Troubleshoot Raman Spectroscopy Problems? - Chemistry For Everyone. [Link]
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Royal Society of Chemistry. (n.d.). Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. [Link]
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PubMed. (n.d.). Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides. [Link]
-
ResearchGate. (n.d.). Photodegradation and biodegradation study of benzo(a)pyrene in different liquid media. [Link]
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PLOS ONE. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. [Link]
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PLOS ONE. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. [Link]
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Royal Society of Chemistry. (n.d.). In situ dynamic monitoring of the photodegradation process through differential absorption spectroscopy. [Link]
-
YouTube. (2024). Using and troubleshooting the Raman spectrometer. [Link]
-
LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. [Link]
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MDPI. (n.d.). Investigation of the Interaction of Benzo(a)Pyrene and Fluoranthene with Cucurbit[n]urils (n = 6–8): Experimental and Molecular Dynamic Study. [Link]
-
National Institutes of Health. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. [Link]
-
MDPI. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. [Link]
-
ResearchGate. (2019). A study of the solvent effect on the low temperature spectra of benzoanthracene molecules. [Link]
-
UCL Discovery. (2021). Experimental Investigation of Polycyclic Aromatic Hydrocarbons (PAHs) in Hydrogen-Enriched Diffusion Flames. [Link]
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ResearchGate. (2022). I am facing Raman Spectrometer Signal apperance problem ?[Link]
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National Institutes of Health. (2022). Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. [Link]
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Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. [Link]
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PubMed. (n.d.). Solid-matrix fluorescence quenching of benzo[e]pyrene and (+/-)-anti-dibenzo[a, l]pyrene diolepoxide-DNA adducts. [Link]
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Agilent. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. [Link]
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NASA Technical Reports Server. (2006). Fluorescence Spectroscopy of Gas-phase Polycyclic Aromatic Hydrocarbons. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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UNT Digital Library. (n.d.). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. [Link]
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Royal Society of Chemistry. (1954). The fluorescence spectra of coronene and 1 : 12-benzoperylene at low temperatures. [Link]
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Technical Support Center: Overcoming Solubility Issues of Benzo[a]coronene for In Vitro Assays
This guide serves as a critical resource for researchers, scientists, and drug development professionals facing the significant challenge of solubilizing Benzo[a]coronene (BaC) for in vitro assays. Due to its highly hydrophobic and planar structure, BaC exhibits extremely low aqueous solubility, a major hurdle for obtaining reliable and reproducible experimental data. This document provides in-depth technical guidance, troubleshooting protocols, and validated methodologies to effectively manage BaC solubility.
The Core Challenge: Why is Benzo[a]coronene So Difficult to Work With?
The inherent properties of Benzo[a]coronene—a large polycyclic aromatic hydrocarbon (PAH)—are the root cause of its poor solubility in the aqueous environments required for most in vitro work. This can lead to a cascade of experimental problems:
-
Compound Precipitation: The most immediate issue is the "crashing out" of BaC from solution when a concentrated organic stock is diluted into an aqueous cell culture medium or buffer.[1] This leads to an unknown and inconsistent final concentration.
-
Reduced Bioavailability: Even if not visibly precipitated, BaC can form aggregates or micelles, reducing the concentration of monomeric compound available to interact with cellular targets.
-
Non-Specific Binding: The lipophilic nature of BaC promotes its adsorption to plastic surfaces of labware (e.g., pipette tips, microplates), further depleting the effective concentration in your assay.
This guide is structured to provide a logical workflow for overcoming these challenges, from initial stock preparation to alternative solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving Benzo[a]coronene?
A1: Dimethyl sulfoxide (DMSO) is the universally accepted primary solvent for preparing high-concentration stock solutions of hydrophobic compounds like BaC for use in biological assays.[2][3][4] Its strong solubilizing power for organic molecules is well-established. For particularly difficult-to-dissolve compounds, gentle warming and sonication can be beneficial.[5][6]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: This is a critical parameter that must be empirically determined for each cell line. As a general rule, the final concentration of DMSO in your in vitro assay should be kept below 0.5%, with an ideal target of ≤0.1% to minimize solvent-induced artifacts and cytotoxicity.[7][8][9] Primary cells are often more sensitive than established cell lines.[7] Always include a vehicle control (media with the same final DMSO concentration as your highest BaC dose) to assess the effect of the solvent alone.
Q3: I see a precipitate forming as soon as I add my BaC/DMSO stock to my cell culture media. How can I prevent this?
A3: This "crashing out" is a common problem when diluting a hydrophobic compound from an organic solvent into an aqueous solution.[1] Here are several effective troubleshooting steps:
-
Pre-warm the Media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the compound stock. Adding a compound to cold media can decrease its solubility.[1]
-
Improve Mixing Technique: Add the DMSO stock solution dropwise into the vortex of the gently stirring or vortexing aqueous medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[1]
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your culture medium.[1][10]
-
Lower the Final Concentration: Your target concentration may simply be above the kinetic solubility limit of BaC in your specific medium. Try working with a lower concentration range.[1]
Q4: Are there viable alternatives to DMSO if my cells are too sensitive or my compound is still precipitating?
A4: Yes, several alternative formulation strategies can be employed:
-
Surfactants (Pluronic F-127): Pluronic F-127 is a non-ionic surfactant that can form micelles to encapsulate hydrophobic molecules, enhancing their apparent solubility and stability in aqueous solutions.[11][12][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[14][15] They can form inclusion complexes with BaC, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[14]
-
Alternative Organic Solvents: Solvents like ethanol or dimethylformamide (DMF) can be used, but their compatibility and toxicity must be carefully evaluated for your specific cell line.[18][19]
Troubleshooting Guide: Common Solubility & Assay Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| Cloudiness/Precipitate in Media | The final concentration exceeds the aqueous solubility limit of BaC. This is the most common issue. | Systematically lower the final working concentration of BaC. Perform a kinetic solubility test to determine the maximum soluble concentration under your exact assay conditions.[10] |
| Rapid solvent exchange upon dilution. | Add the DMSO stock slowly to pre-warmed, vortexing media.[1] This promotes rapid mixing and prevents localized supersaturation. | |
| Inconsistent or Non-Dose-Dependent Results | Compound precipitating over the course of the experiment (delayed precipitation). | Visually inspect plates under a microscope at different time points. Consider using a formulation with Pluronic F-127 or cyclodextrins to improve long-term stability. |
| Adsorption of BaC to plasticware. | Use low-adhesion plasticware. Pre-incubating plates with a protein solution (like serum-containing media) can sometimes block non-specific binding sites. | |
| Toxicity Observed in Vehicle Control Wells | The final DMSO concentration is too high for the cell line being used. | Reduce the final DMSO concentration to ≤0.1% if possible.[8][9] This may require preparing a more concentrated primary stock. Run a DMSO dose-response curve to determine the exact toxicity threshold for your cells. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Benzo[a]coronene Stock Solution in DMSO
This protocol outlines the standard procedure for creating a concentrated primary stock solution.
-
Preparation: Accurately weigh the required amount of Benzo[a]coronene powder. Use anhydrous, high-purity DMSO to avoid introducing moisture, which can reduce solubility.[6]
-
Dissolution: Add the DMSO to the BaC powder to achieve the desired molarity (e.g., 10 mM). Vortex vigorously.
-
Sonication (Recommended): To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparing Working Solutions with Pluronic F-127
This method can significantly improve the stability of BaC in aqueous media.
-
Prepare Pluronic F-127 Stock: Create a 10% (w/v) stock solution of Pluronic F-127 in water or a 20% stock in DMSO.[11] Gentle heating may be required. Store at room temperature, as refrigeration can cause it to gel.[11]
-
Create BaC/Pluronic Mixture: Immediately before use, mix your BaC/DMSO stock solution with the Pluronic F-127/DMSO stock (e.g., in a 1:1 volume ratio).[11]
-
Dilution into Media: Add this mixture to your pre-warmed cell culture medium to achieve the desired final concentration of BaC. The Pluronic F-127 will help to form a stable micro-micellar dispersion.
Visualizing the Workflow and Logic
The following diagrams illustrate the decision-making process for handling Benzo[a]coronene.
Diagram 1: Solubilization Workflow for Benzo[a]coronene
Caption: A step-by-step workflow for preparing Benzo[a]coronene solutions.
Diagram 2: Troubleshooting Precipitation in In Vitro Assays
Caption: A logical decision tree for addressing precipitation issues.
References
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DMSO usage in cell culture - LifeTein. (2023-02-01). Available at: [Link]
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What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016-01-25). Available at: [Link]
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Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. (2023-10-05). Available at: [Link]
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What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - ResearchGate. (2016-01-01). Available at: [Link]
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From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017-04-12). Available at: [Link]
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Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC - NIH. (2012-09-19). Available at: [Link]
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Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - NIH. (2023-09-28). Available at: [Link]
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Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? - ResearchGate. (2015-06-17). Available at: [Link]
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Pluronic F-127: An Efficient Delivery Vehicle for 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - NIH. Available at: [Link]
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Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent - PMC - NIH. Available at: [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]
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In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances - PMC - NIH. Available at: [Link]
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Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC - NIH. (2019-12-17). Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]
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DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Results of a collabora - iupac. Available at: [Link]
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Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing. Available at: [Link]
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Impact of pluronic F127 on aqueous solubility and membrane permeability of antirheumatic compounds of different structure and polarity | Request PDF - ResearchGate. Available at: [Link]
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Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices | LCGC International. (2020-07-31). Available at: [Link]
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Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes. Available at: [Link]
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- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
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- 11. biotium.com [biotium.com]
- 12. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Stability of Benzo(A)coronene under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of Benzo(a)coronene under various experimental conditions. This resource, presented in a question-and-answer format, offers troubleshooting advice and detailed protocols to ensure the integrity of your experiments involving this complex polycyclic aromatic hydrocarbon (PAH).
I. General Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring personnel safety. Given its classification as a polycyclic aromatic hydrocarbon, it should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
Q1: What are the best practices for storing solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place. Amber glass vials with tightly sealed caps are recommended to protect the compound from light and moisture. For long-term storage, refrigeration at -20°C is advisable to minimize potential degradation. The storage area should be well-ventilated.
Q2: How should I prepare and store this compound solutions?
A2: this compound solutions are more susceptible to degradation than the solid form. It is crucial to use high-purity solvents and prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept in amber glass vials, purged with an inert gas like argon or nitrogen to remove oxygen, and stored at low temperatures (-20°C). Studies on other PAHs have shown that long-term storage of standard solutions is best at –18°C, with replacement recommended every 12 months.[1]
II. Photostability and Light-Induced Degradation
Photodegradation is a significant concern for many PAHs, including this compound. Exposure to light, particularly in the UV spectrum, can lead to the formation of various degradation products, compromising sample integrity.
Q3: My this compound solution is showing unexpected peaks in the chromatogram after being left on the benchtop. What could be the cause?
A3: The appearance of new peaks strongly suggests photodegradation. PAHs are known to undergo fairly rapid transformations when exposed to light in organic solvents.[2] To mitigate this, always work with this compound solutions in a fume hood with the sash down to minimize light exposure, or use amber-colored labware. If possible, conduct experiments under yellow or red light to avoid the more energetic wavelengths.
Q4: What are the typical products of PAH photodegradation?
A4: While specific degradation products for this compound are not extensively documented, studies on other PAHs like benzo(a)pyrene have identified products such as quinones and hydroxylated derivatives.[2][3] The formation of these more polar compounds can significantly alter the analytical profile of your sample.
Experimental Protocol: Assessing Photostability of this compound
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple clear and amber vials.
-
Light Exposure: Expose the clear vials to a controlled light source (e.g., a UV lamp or ambient laboratory light) for varying durations (e.g., 0, 1, 2, 4, 8, 24 hours). Keep the amber vials wrapped in aluminum foil as dark controls.
-
Analysis: At each time point, analyze the samples from both clear and amber vials using HPLC with a UV or fluorescence detector.
-
Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. A decrease in the parent this compound peak and the appearance of new peaks indicate photodegradation.
Diagram: Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of this compound.
III. Solvent Effects and Solution Stability
The choice of solvent can significantly impact the stability and the spectroscopic properties of this compound.
Q5: I am observing shifts in the fluorescence emission of my this compound sample. Could the solvent be the cause?
A5: Yes, the fluorescence properties of coronene derivatives, including this compound, are dependent on solvent polarity.[3] Different solvents can lead to shifts in the emission maxima and changes in the intensity ratios of the vibronic bands.[3] When comparing fluorescence data, it is crucial to use the same solvent consistently.
Q6: Which solvents are recommended for dissolving this compound to ensure maximum stability?
A6: For analytical purposes, solvents like acetonitrile and methanol are commonly used for PAHs and generally offer good stability for a reasonable duration, especially when stored properly.[4] However, some solvents can promote degradation. For instance, dimethyl sulfoxide (DMSO), while an effective solvent, has been shown to increase the rate of photolysis for some PAHs due to its oxidizing properties.[2][4] Therefore, for long-term storage of solutions, less reactive solvents are preferable.
Table: Solvent Polarity and its Potential Impact on this compound
| Solvent | Polarity Index | Expected Impact on Fluorescence | Potential for Degradation |
| Hexane | 0.1 | Minimal solvent-solute interactions | Low |
| Toluene | 2.4 | Moderate solvent-solute interactions | Low |
| Dichloromethane | 3.1 | Significant solvent-solute interactions | Can promote photo-oxidation |
| Acetonitrile | 5.8 | Strong solvent-solute interactions | Generally stable for analysis |
| Methanol | 5.1 | Strong solvent-solute interactions, potential for hydrogen bonding | Generally stable for analysis |
| DMSO | 7.2 | Strongest solvent-solute interactions | Can promote photo-oxidation |
IV. Thermal and pH Stability
The stability of this compound can also be influenced by temperature and the pH of the medium, particularly in aqueous or mixed-solvent systems.
Q7: I need to heat my this compound sample for an experiment. How stable is it at elevated temperatures?
A7: While specific data for this compound is limited, studies on other high molecular weight PAHs like benzo(a)pyrene show that they are more stable in solid form than in solution when heated.[5] Degradation increases with both temperature and time.[5] It is advisable to conduct high-temperature experiments for the shortest duration possible and to perform control experiments to quantify any thermal degradation.
Q8: Can the pH of my aqueous solution affect the stability of this compound?
A8: Although this compound is largely non-polar and has very low aqueous solubility, the pH of the medium can be a factor in degradation, especially in the presence of other reactive species or under conditions that promote oxidation. For instance, the enzymatic oxidation of benzo(a)pyrene is highly pH-dependent. While not directly applicable to all experimental conditions, this highlights the potential for pH to influence the stability of the molecular structure. In general, neutral pH conditions are likely to be the most benign for storing PAHs in aqueous-organic mixtures.
V. Troubleshooting Common Analytical Issues
Q9: I am experiencing poor recovery of this compound during my sample preparation. What are the possible reasons?
A9: Poor recovery can be due to several factors:
-
Adsorption: PAHs are known to adsorb to the surfaces of plasticware, such as polypropylene tubes.[6] Using glass vials and minimizing contact with plastic can improve recovery.[6]
-
Filtration: Some filter materials can retain PAHs. It is important to validate your filtration step to ensure that the filter is not a source of sample loss.
-
Evaporation: During solvent evaporation steps, losses can occur. Using a gentle stream of nitrogen or a vacuum concentrator at a controlled temperature is recommended over aggressive heating.[6]
Q10: My analytical standard for this compound seems to be degrading over time, even when stored in the dark and refrigerated. What could be happening?
A10: Even under recommended storage conditions, slow degradation can occur over extended periods. This can be due to trace amounts of oxygen in the solvent or vial headspace, or the inherent, albeit slow, reactivity of the molecule. It is good practice to periodically check the purity of your standards and to prepare fresh working solutions from a solid standard when quantitative accuracy is critical. For long-term storage, ampouling under an inert atmosphere is the most reliable method.[1]
Diagram: Troubleshooting Poor this compound Recovery
Caption: Troubleshooting guide for low recovery of this compound.
VI. References
-
Dąbrowska, D., et al. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 17(2), 17-25.
-
Kot-Wasik, A., et al. (2004). Studies on fluorene stability in different liquid media. Analytica Chimica Acta, 505(2), 289-299.
-
Chen, Y.C., & Chen, B.H. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(3), 151-158.
-
Oda, J., et al. (1998). Stability of sixty-one polycyclic aromatic hydrocarbons in acetonitrile. Journal of AOAC International, 81(4), 847-855.
-
Stuppner, S., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC Europe, 33(8), 378-388.
-
Tucker, S. A., & Acree, W. E. (1994). Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. The Analyst, 119(11), 2469-2472.
-
Vaessen, H.A.M.G., van de Kamp, C.G., & Jekel, A.A. (1988). Preparation and stability of ampouled polycyclic aromatic hydrocarbon solutions. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 186(4), 308-310.
-
Fromberg, A., & Duedahl-Olesen, L. (2006). Stability of PAHs standards. DTU National Food Institute.
-
Raha, C. R., Keefer, L. K., & Loo, J. (1974). Spectral and other properties of some oxygenated derivatives of benzo(a)pyrene. Journal of the National Cancer Institute, 53(5), 1445-1449.
-
Bowen, E. J., & Brocklehurst, B. (1954). The fluorescence spectra of coronene and 1 : 12-benzoperylene at low temperatures. Journal of the Chemical Society (Resumed), 3875-3877.
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- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. pjoes.com [pjoes.com]
- 3. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photodegradation of Benzo(A)coronene during analysis
A Guide to Preventing Photodegradation During Experimental Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Benzo(a)coronene and other light-sensitive polycyclic aromatic hydrocarbons (PAHs). This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the integrity of your analytical results by preventing photodegradation.
The Challenge of this compound Photodegradation
This compound, a large, polycyclic aromatic hydrocarbon, is characterized by its extensive system of conjugated pi-electrons. This electronic structure is responsible for its strong absorption of ultraviolet (UV) and visible light, making it highly susceptible to photodegradation.[1] When a molecule like this compound absorbs photons, it is promoted to an excited state.[2] This high-energy state makes the molecule highly reactive, leading to photooxidation and other degradation reactions, especially in the presence of oxygen.[2][3]
This process can significantly compromise analytical results by:
-
Decreasing the concentration of the parent compound.
-
Generating interfering peaks in chromatograms from various degradation products.
-
Leading to inaccurate quantification and misinterpretation of data.
This guide provides a systematic approach to mitigate these risks, ensuring the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to light?
A: The extensive fused aromatic ring structure of this compound allows it to absorb a broad range of light, particularly in the UV region (wavelengths below 400 nm).[1][3] This absorbed energy excites the molecule, making it susceptible to reactions with oxygen and other molecules, leading to the formation of degradation products like quinones and dihydrodiols.[2][4]
Q2: What are the first signs of photodegradation in my sample?
A: The initial indicators of photodegradation include:
-
A noticeable decrease in the peak area or height of this compound in your chromatogram over a short period.
-
The appearance of new, smaller peaks, often eluting earlier than the parent compound in reverse-phase HPLC.
-
A slight change in the color of your standard solution, which may develop a yellowish tint.
Q3: Can the choice of solvent affect the rate of photodegradation?
A: Absolutely. The solvent can play a critical role in the stability of PAHs.[5][6] Solvents like dichloromethane have been shown to accelerate photodegradation, while others like methanol and cyclohexane may offer greater stability.[4][5] It is crucial to select a solvent that not only ensures good solubility but also minimizes degradation.
Q4: Are there any regulatory guidelines for photostability testing?
A: Yes, the International Council for Harmonisation (ICH) has established the Q1B guideline for photostability testing of new drug substances and products.[7][8][9] This guideline provides a framework for assessing the light sensitivity of compounds and is a valuable resource for designing your own stability studies. It specifies light exposure conditions, including an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][10]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Action |
| Decreasing peak area in replicate injections. | Photodegradation in the autosampler. Standard laboratory lighting and UV from the instrument can degrade the sample in the vial. | Use amber or foil-wrapped autosampler vials. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh dilutions from a protected stock solution if a long analytical run is planned. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. Exposure to light during sample preparation or storage is the likely cause. | Review your sample handling procedures. Ensure all work is done under subdued, UV-filtered light. Immediately protect samples from light after preparation. |
| Poor reproducibility between different days. | Inconsistent light exposure during sample preparation. Variations in ambient light conditions can lead to different rates of degradation. | Standardize your sample preparation environment. Work in a designated low-light area, away from windows. Use yellow or amber lighting if possible. |
| Low recovery after sample cleanup (e.g., SPE). | Degradation on the solid-phase extraction (SPE) cartridge. The large surface area of the sorbent can enhance photodegradation if the cartridge is exposed to light. | Wrap the SPE cartridges in aluminum foil during the extraction process. Perform the extraction in a timely manner to minimize exposure time. |
Experimental Protocols
Protocol 1: Sample Handling and Preparation in a Light-Controlled Environment
This protocol outlines the essential steps for preparing this compound samples for analysis while minimizing light exposure.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Amber glass volumetric flasks and vials
-
Aluminum foil
-
Pipettes and other necessary lab equipment
-
UV-filtered laboratory lighting or a designated darkroom
Procedure:
-
Work Environment: Conduct all sample preparation steps in an area with minimal light exposure. Use yellow fluorescent lights or work in a darkroom if available. Avoid direct sunlight or strong overhead fluorescent lighting.[11]
-
Stock Solution Preparation:
-
Accurately weigh the this compound standard and dissolve it in a suitable solvent in an amber volumetric flask.
-
Immediately wrap the flask with aluminum foil after preparation.
-
Store the stock solution in the dark at a low temperature (e.g., 4°C).
-
-
Working Standard Preparation:
-
Prepare dilutions from the stock solution using amber volumetric flasks.
-
Minimize the time the solutions are exposed to light during this process.
-
Transfer the final working standards to amber autosampler vials. If amber vials are not available, wrap clear vials securely with aluminum foil.[7]
-
-
Sample Extraction (if applicable):
-
For sample matrices requiring extraction (e.g., solid-phase extraction), ensure that the entire process is shielded from light.
-
Wrap SPE cartridges and collection tubes in aluminum foil.
-
-
Analysis:
-
Place the prepared vials in the autosampler. If the analysis is not immediate, store the vials in a light-protected, refrigerated environment.
-
Use a validated HPLC method with fluorescence detection for the best sensitivity and selectivity for PAHs.[12]
-
Protocol 2: Forced Degradation (Photostability) Study
This protocol provides a framework for conducting a forced degradation study to understand the photostability of this compound, based on ICH Q1B principles.[8][9]
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Photostability chamber with controlled light and temperature
-
Calibrated radiometer/lux meter
-
This compound solution in a transparent, inert container (e.g., quartz cuvette)
-
"Dark Control" sample: an identical solution wrapped completely in aluminum foil
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a solvent of interest (e.g., acetonitrile/water). Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.[13]
-
Exposure:
-
Place both the test sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source that provides both visible and UV light, as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[7]
-
Monitor the total illumination and UV energy using a calibrated radiometer/lux meter.
-
-
Time Points: Collect aliquots from the exposed sample and the dark control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze each aliquot immediately by HPLC.
-
Compare the chromatogram of the exposed sample to the dark control.
-
Quantify the decrease in the this compound peak and the increase in any degradation product peaks.
-
-
Data Evaluation:
-
Calculate the degradation rate and half-life of this compound under the specific light conditions.
-
Identify and, if possible, characterize the major degradation products.
-
Data Presentation
The stability of PAHs is highly dependent on the solvent used. The following table, with data adapted for Benzo(a)pyrene as a close analog to this compound, illustrates the significant impact of the solvent on photodegradation half-life.
Table 1: Photodegradation Half-Life of Benzo(a)pyrene in Various Organic Solvents
| Solvent | Half-Life (hours) |
| Dichloromethane | 28 |
| Acetonitrile | 130 |
| Hexane | 170 |
| Cyclohexane | 180 |
| Methanol | 185 |
| Dimethyl Sulfoxide (DMSO) | 190 |
Data adapted from Dąbrowska et al. (2008). Conditions: Exposure to full sunlight in glass containers.[5][6]
Visualizations
Photodegradation Pathway of this compound (Represented by Benzo(a)pyrene)
The following diagram illustrates a plausible photodegradation pathway for a large PAH like this compound, based on known products from Benzo(a)pyrene. The primary mechanism involves photooxidation.
Caption: Plausible photodegradation pathway for this compound.
Experimental Workflow for Photostable Analysis
This workflow diagram summarizes the key steps to ensure the integrity of your this compound analysis.
Caption: Workflow for light-sensitive this compound analysis.
References
-
The linear optical absorption spectrum of benzo[a]coronene (C 28 H 14 ). ResearchGate. Available from: [Link]
-
Dąbrowska, D., et al. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 17(1), 17-24. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
SOP for Conducting Photostability Study. StabilityStudies.in. Available from: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
-
ICH Guideline. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. (2021). ACS ES&T Water. Available from: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available from: [Link]
-
Nacalai Tesque. Sample Pretreatment for HPLC. Available from: [Link]
-
Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue. (2022). RSC Advances. Available from: [Link]
-
Request PDF. Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Available from: [Link]
-
Seburg, R. A., et al. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]
-
PharmaTutor. (2013). PHOTOSTABILITY TESTING. Available from: [Link]
-
Minuti, L., et al. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation. Polycyclic Aromatic Compounds. Available from: [Link]
-
Lan, T., et al. (1998). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C. Available from: [Link]
-
Thomas, J. F., et al. (1976). Studies on oxidation of benzo [a] pyrene by sunlight and ozone. Journal of the Air Pollution Control Association. Available from: [Link]
-
Request PDF. Photodegradation and biodegradation study of benzo(a)pyrene in different liquid media. Available from: [Link]
-
ResearchGate. UV spectra of Chrysene, Benzo[a]anthracene, 6-Nitrochrysene and.... Available from: [Link]
-
Wikipedia. Polycyclic aromatic hydrocarbon. Available from: [Link]
-
Palumbo, M. C., et al. (2012). Detection of benzo(a)pyrene photodegradation products using DNA electrochemical sensors. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Liu, Y., et al. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. Molecules. Available from: [Link]
-
Journal of the American Chemical Society. The Ultraviolet Absorption Spectra of Coronene. Available from: [Link]
-
Schneider, J., et al. (1996). Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site. Applied and Environmental Microbiology. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of benzo(a)pyrene photodegradation products using DNA electrochemical sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 13. q1scientific.com [q1scientific.com]
Technical Support Center: Navigating Matrix Effects in the Mass Spectrometric Analysis of Benzo(a)coronene
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometric analysis of Benzo(a)coronene. As a Senior Application Scientist, this document synthesizes established analytical principles with field-proven troubleshooting strategies to ensure the integrity and accuracy of your quantitative results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What exactly are "matrix effects" in the context of LC-MS analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unquantified components from the sample's matrix.[1][2][3] For this compound, a polycyclic aromatic hydrocarbon (PAH), this typically manifests as ion suppression , a phenomenon where the signal intensity is significantly reduced.[1][2][4][5] This occurs because molecules from the sample matrix (e.g., lipids, salts, humic acids) compete with this compound for ionization within the mass spectrometer's source, leading to fewer detectable analyte ions and, consequently, inaccurate and unreliable quantification.[1][3][4][5]
Q2: I'm seeing excellent peak shape, but my recovery is inexplicably low and inconsistent between samples. Is this a matrix effect?
A: Yes, this is a classic symptom of matrix-induced ion suppression. Unlike issues that affect chromatography (e.g., poor column performance), ion suppression occurs within the MS source itself.[2][6] The analyte may be eluting perfectly from the LC column, but the presence of co-eluting matrix components interferes with the desolvation and ionization process.[5] The variability between samples is expected because the composition and concentration of these interfering components are rarely uniform, especially in complex environmental or biological matrices.[7]
Q3: Which ionization technique is more susceptible to matrix effects for PAH analysis, ESI or APCI?
A: Electrospray ionization (ESI) is generally more prone to significant ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[4][8] The ESI mechanism relies on a delicate process of droplet evaporation and charge accumulation on the analyte.[5] Non-volatile matrix components can disrupt this process by altering the droplet's surface tension and competing for charge.[5] APCI, which uses a corona discharge to ionize analytes in the gas phase, is often more robust and less affected by non-volatile matrix components, making it a viable alternative for PAH analysis if ESI-induced suppression proves intractable.[4][8]
Below is a diagram illustrating the competitive process of ion suppression in an ESI source.
Caption: Competitive ionization leading to signal suppression in ESI.
Section 2: Troubleshooting Guide - Diagnosis and Mitigation Strategies
Problem: Significant signal variability and poor accuracy in quantitative results for this compound.
Diagnostic Workflow: Before implementing corrective actions, it is critical to confirm and quantify the matrix effect. The following workflow provides a systematic approach.
Caption: Systematic workflow for diagnosing and mitigating matrix effects.
Mitigation Strategies in Detail:
-
Compensation using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects.[9] A SIL-IS, such as this compound-d12, is chemically identical to the analyte and will co-elute chromatographically.[10] Therefore, it experiences the exact same degree of ion suppression or enhancement.[9][10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is effectively normalized, restoring analytical accuracy.[9][11]
-
Removal of Interferences via Enhanced Sample Preparation: The most direct way to eliminate matrix effects is to remove the interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): A highly effective cleanup technique. For PAHs in complex matrices like food or environmental samples, methods like QuEChERS followed by a silica-based SPE cleanup can be employed to remove polar interferences.[12][13]
-
Liquid-Liquid Extraction (LLE): Can partition this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.[14]
-
Size Exclusion Chromatography (SEC): Particularly useful for very complex matrices like petroleum products, SEC can separate the smaller PAH molecules from large, high-molecular-weight interferences.[15]
-
-
Chromatographic Separation: If a SIL-IS is unavailable and sample cleanup is insufficient, optimizing the LC method to chromatographically resolve this compound from the region of ion suppression is a viable strategy. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry to alter selectivity.[6]
Section 3: Experimental Protocol Example
Protocol: Modified QuEChERS and SPE Cleanup for this compound in a Complex Food Matrix (e.g., Smoked Meat)
This protocol is a robust starting point for extracting and cleaning up this compound from challenging matrices prior to LC-MS analysis.
I. Sample Extraction (Modified QuEChERS)
-
Weigh 2 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Spike with your SIL internal standard (e.g., this compound-d12).
-
Add 10 mL of hexane/acetone (1:1 v/v) as the extraction solvent.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane/acetone) to a clean tube.
II. Sample Cleanup (Dispersive SPE & Silica Cartridge)
-
To the collected organic extract, add d-SPE cleanup salts (e.g., PSA and C18 sorbents) to remove fats and other interferences. Vortex and centrifuge.
-
Take the supernatant and proceed to a silica SPE cartridge cleanup for further polishing.
-
Condition Cartridge: Rinse a 500 mg silica SPE cartridge with 5 mL of methanol, followed by 5 mL of acetone, and equilibrate with 5 mL of hexane.[12]
-
Load Sample: Load 1 mL of the extract from the previous step onto the cartridge.
-
Elute: Elute the this compound fraction using 5 mL of hexane:methylene chloride (7:3 v/v).[12]
-
Concentrate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 200 µL) of mobile phase for injection into the LC-MS system.
This multi-step cleanup process is designed to systematically remove different classes of interferences, significantly reducing the final matrix load introduced to the mass spectrometer.
References
- Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
- Evaluating Matrix Effects in the Analysis of Polycyclic Aromatic Hydrocarbons from Food: Can These Interferences Be Neglected for Isotope Dilution?.
- Clustering of polycyclic aromatic hydrocarbons in matrix-assisted laser desorption/ionization and laser desorption mass spectrometry. PubMed.
- Matrix effect for LC-MS-MS determination of OPAH.
- Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. SCIEX.
- Ion suppression (mass spectrometry). Wikipedia.
- Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology. Thermo Fisher Scientific.
- Application of Positive Matrix Factorization for Source Apportionment of Polycyclic Aromatic Hydrocarbons (PAH)
- GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
- Revisiting the analytical determination of PAHs in environmental samples: An update on recent advances.
- Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. PMC - PubMed Central.
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC.
- Ion Suppression in Mass Spectrometry.
- Accounting for the m
- Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH.
- a Matrix effects and b internal standard corrected recoveries obtained from the analysis of 20 different spiked urine samples.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. Restek.
- Determination of Benzo(a)pyrene in Sausage and Preserved Ham. Thermo Fisher Scientific.
- Solid-phase microextraction with gas chromatography and mass spectrometry determination of benzo(a)pyrene in microcrystalline waxes used as food additives: Sample Preparation.
- Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS. PMC - PubMed Central.
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Technical Support Center: Enhancing the Resolution of Benzo(a)coronene Isomers
Prepared by: Senior Application Scientist, Chromatography Division
This technical support guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating Benzo(a)coronene and other structurally similar Polycyclic Aromatic Hydrocarbon (PAH) isomers. The extreme similarity in their physicochemical properties makes their resolution a complex task, demanding a nuanced approach to chromatographic method development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the separation of PAH isomers.
Q1: Why is the chromatographic separation of this compound isomers so challenging?
This compound isomers, like many PAH isomers, possess identical molecular weights and elemental compositions, and their structures differ only in the arrangement of the fused benzene rings.[1] This results in nearly identical hydrophobicity and polarity, which are the primary properties exploited in standard reversed-phase chromatography. Consequently, they exhibit very similar retention times on many conventional HPLC columns, making their individual quantification difficult without highly selective methods.[2][3] Their identical mass-to-charge ratio also makes them indistinguishable by mass spectrometry alone, necessitating effective chromatographic resolution prior to detection.[3]
Q2: My standard C18 column provides no resolution for my target isomers. Why is this, and what is the most critical factor for improvement?
Standard C18 columns, while excellent for general-purpose reversed-phase separations, primarily resolve compounds based on differences in hydrophobicity.[4] Since isomers have virtually identical hydrophobicity, these columns often fail to provide adequate separation.[2][3]
The single most critical factor for achieving separation is the choice of the HPLC stationary phase .[3] Success requires a column that exhibits shape selectivity , the ability to differentiate analytes based on their three-dimensional structure, planarity, and size. Specialized stationary phases are engineered with unique surface chemistries that create interactions beyond simple hydrophobicity, allowing for the resolution of these challenging isomers.[2][5]
Q3: How does column temperature impact the resolution of PAH isomers?
Temperature is a critical but complex parameter. Its effect is twofold:
-
Thermodynamics (Selectivity): Lowering the column temperature generally increases retention time and can significantly enhance the selectivity between closely eluting PAH isomers.[6][7] The subtle differences in how each isomer interacts with the stationary phase can become more pronounced at lower temperatures, often leading to improved resolution for critical pairs.[8]
-
Kinetics (Efficiency & Speed): Conversely, higher temperatures decrease the viscosity of the mobile phase.[9] This reduces column backpressure, allowing for the use of higher flow rates to speed up analysis time without a proportional loss in efficiency. However, for isomer separations where selectivity is paramount, the benefits of lower temperatures often outweigh the speed advantage of higher temperatures.[9][10]
Therefore, temperature optimization is a trade-off. For difficult isomer separations, starting with a sub-ambient or controlled room temperature (e.g., 15-25 °C) is often a successful strategy.[7]
Q4: Can I improve separation just by modifying the mobile phase?
Yes, mobile phase optimization plays a crucial role and can significantly alter selectivity.[11][12] The key variables are the organic modifier and the gradient profile.
-
Organic Modifier: The choice between acetonitrile and methanol can change the elution order. These solvents interact differently with both the analytes and the stationary phase. Acetonitrile is generally a stronger solvent, but methanol can offer unique selectivity due to its protic nature. Experimenting with both is highly recommended.[3]
-
Gradient Profile: For a complex mixture of isomers, a shallow gradient is essential.[3][12] A slow, gradual increase in the organic solvent concentration allows for more interaction time between the isomers and the stationary phase, maximizing the potential for separation.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This guide provides a systematic approach to resolving common issues in the separation of this compound isomers.
Problem 1: Complete Co-elution or Poor Resolution of Isomers
This is the most common challenge. The cause is almost always insufficient selectivity in the chromatographic system.
The following diagram outlines the decision-making process for tackling poor resolution.
Caption: Troubleshooting workflow for poor isomer resolution.
-
Stationary Phase Selection (The Primary Solution):
-
Action: Replace your standard C18 column. Standard C18 is inadequate for this task.[3]
-
Recommendation: Employ a column specifically designed for PAH analysis. Look for phases described as "polymeric C18," "C30 (triacontyl)," or other proprietary PAH phases. These are engineered for enhanced shape recognition.[2][5][13]
-
Rationale: These columns utilize densely bonded, long alkyl chains or specific chemistries that create "slots" or pockets. Planar molecules can penetrate these slots more effectively than non-planar ones, leading to separation based on subtle differences in molecular geometry.[2]
Stationary Phase Type Principle of Selectivity Typical Application Standard C18 Hydrophobicity General reversed-phase Polymeric C18 / C30 Shape recognition, planarity PAH isomers, Carotenoids[2][5] Liquid Crystal Molecular length-to-breadth ratio Geometric isomers[14][15] Phenyl-Hexyl π-π interactions, hydrophobicity Aromatic compounds -
-
Mobile Phase Gradient Optimization:
-
Action: If using a fast gradient (e.g., 5-95% B in 10 minutes), modify it to be much shallower.
-
Example Protocol:
-
Start with a mobile phase of A: Water and B: Acetonitrile.
-
Initial conditions: Hold at 50% B for 2 minutes.
-
Gradient: Increase from 50% B to 80% B over 30 minutes (a rate of 1%/min).
-
Wash: Increase to 100% B and hold for 5 minutes.
-
Equilibrate: Return to 50% B and hold for at least 10 column volumes.
-
-
Rationale: A slow gradient increases the difference in migration speed between isomers, providing more opportunity for the stationary phase to resolve them.[12]
-
-
Temperature Optimization:
-
Action: Set the column oven to a controlled, lower temperature.
-
Protocol:
-
Begin with an analysis at 25°C.
-
If resolution is insufficient, decrease the temperature in increments (e.g., to 20°C, then 15°C).
-
Allow the system to fully equilibrate at the new temperature before each run.
-
-
Rationale: Reducing thermal energy can enhance the subtle, shape-selective interactions between the isomers and the stationary phase, often improving resolution.[6][7]
-
Problem 2: Broad, Tailing, or Split Peaks
Even with good selectivity, poor peak shape can ruin quantification. This is typically caused by issues outside of column selectivity, such as system hardware or contamination.
-
Check for Extra-Column Volume:
-
Cause: The volume of the system tubing between the injector and the detector can cause peaks to broaden.
-
Solution: Ensure all connection tubing (especially between the column and detector) is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or less). Check all fittings for proper installation; over-tightened or poorly seated fittings can create dead volume.[3]
-
-
Investigate Column Contamination or Voiding:
-
Cause: A buildup of strongly retained matrix components can create active sites that cause tailing. A physical void at the head of the column can cause peaks to split or broaden severely.[16][17]
-
Solution:
-
Flush the column: Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol or methylene chloride, if compatible with your stationary phase).
-
Use a guard column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contaminants.[18]
-
Check for a void: If flushing doesn't help, the column may have a void and need replacement.[3]
-
-
Problem 3: Inconsistent Retention Times
Poor reproducibility prevents reliable identification and quantification.
Caption: Workflow for diagnosing retention time instability.
-
Ensure Thermal Stability:
-
Verify Column Equilibration:
-
Cause: Insufficient equilibration between gradient runs is a primary cause of retention time drift. The stationary phase must fully return to the initial mobile phase conditions before the next injection.
-
Solution: Ensure your method includes a post-run equilibration step of at least 10-15 column volumes.[3][19]
-
-
Check Mobile Phase and Pump Performance:
-
Cause: Inaccurate mobile phase composition from the pump's proportioning valves or dissolved gas can cause fluctuations.[18] Leaks in the system will also lead to inconsistent flow and pressure.[16][20]
-
Solution: Degas the mobile phase thoroughly. To diagnose pump issues, you can manually pre-mix the mobile phase at the starting composition and run the system isocratically. If retention is now stable, the issue lies with the pump's gradient formation.[18] Check the system for any visible leaks, especially around fittings and pump heads.[20]
-
References
-
Waterlot, C., & Welté, B. (2018). Temperature Effects on Retention and Separation of PAHs in Reversed-Phase Liquid Chromatography Using Columns Packed with Fully Porous and Core-Shell Particles. International Journal of Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Temperature Effects on Retention and Separation of PAHs in Reversed-Phase Liquid Chromatography Using Columns Packed with Fully Porous and Core-Shell Particles. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Influence of column temperature on the separation of chrysene and benzo[a]anthracene. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Retrieved from NIH. [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from MDPI. [Link]
-
Sander, L. C., et al. (1994). Development of engineered stationary phases for the separation of carotenoid isomers. Analytical Chemistry. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from Waters. [Link]
-
Separation Methods Technologies. (1996). HPLC Separation Guide: Analysis of Priority Pollutant Polycyclic Aromatic Hydrocarbons. Retrieved from SMT. [Link]
-
Lee, Y. W., & Lin, C. H. (n.d.). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society. [Link]
-
Restek. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from Restek. [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from Wikipedia. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC. [Link]
- Google Patents. (n.d.). Separation of olefinic isomers.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from Phenomenex. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Agilent. [Link]
-
Ghanem, E., & Al-Hariri, S. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science. [Link]
-
Gonzalez, A., et al. (2007). Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. Journal of Chromatography A. [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from Longdom. [Link]
-
LCGC. (2023). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from LCGC. [Link]
-
Kolber, Z., & Geacintov, N. E. (1984). Identification and quantitative detection of isomeric benzo[a]pyrene diolepoxide–DNA adducts by low-temperature conventional fluorescence methods. Carcinogenesis. [Link]
-
Chrom Tech, Inc. (n.d.). Tackling Common Challenges in Chromatography. Retrieved from Chrom Tech. [Link]
-
Royal Society of Chemistry. (n.d.). Operator-free HPLC automated method development guided by Bayesian optimization. Retrieved from RSC Publishing. [Link]
-
Drawell. (n.d.). Efficient Strategies for Method Development and Optimization in HPLC. Retrieved from Drawell. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Retrieved from ijarsct.co.in. [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from Biocompare. [Link]
-
PubMed. (n.d.). Identification and quantitative detection of isomeric benzo[a]pyrene diolepoxide--DNA adducts by low-temperature conventional fluorescence methods. Retrieved from PubMed. [Link]
-
Klánová, J., et al. (2012). New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. Journal of Liquid Chromatography & Related Technologies. [Link]
-
ResearchGate. (n.d.). Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research. Retrieved from ResearchGate. [Link]
-
Campiglia, A. D., et al. (2018). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Molecules. [Link]
-
Oxford Academic. (n.d.). Identification and quantitative detection of isomeric benzo[a]pyrene diolepoxide—DNA adducts by low-temperature. Retrieved from Oxford Academic. [Link]
-
Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?. Retrieved from Chromatography Today. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzo(a)pyrene on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection. Retrieved from AMT. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benzo(a)coronene Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Benzo(a)coronene, a polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines and field-proven insights to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not as widely documented as those for other PAHs like Benzo(a)pyrene, the principles and techniques are largely transferable. This guide will, therefore, leverage the robustly validated frameworks for similar analytes to provide a detailed roadmap for validating a fit-for-purpose method for this compound quantification.
The Analytical Challenge: Quantifying this compound
This compound, a high-molecular-weight PAH, presents a significant analytical challenge due to its potential carcinogenicity and prevalence as an environmental contaminant. Accurate and precise quantification is paramount for toxicological assessments, environmental monitoring, and ensuring the safety of pharmaceutical products. The choice of analytical methodology is critical and must be rigorously validated to ensure data integrity. This guide will focus on the three most common and applicable techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5]
Core Validation Parameters: A Harmonized Approach
According to ICH guidelines, a comprehensive method validation encompasses several key parameters.[3][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound quantification depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Fluorescence detection offers high sensitivity and selectivity for fluorescent compounds like many PAHs.[7]
Applicability to this compound: As a large, conjugated aromatic system, this compound is expected to be highly fluorescent, making HPLC-FLD a prime candidate for its trace-level quantification.
Experimental Protocol: Validation of an HPLC-FLD Method
-
System Suitability:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically RSD ≤ 2%.
-
-
Specificity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a spiked sample to confirm the identity and resolution of the this compound peak from other matrix components.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards of this compound covering the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²), which should ideally be ≥ 0.99.
-
-
Accuracy:
-
Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percent recovery. Typical acceptance criteria are within 80-120%.[8]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for the results. Acceptance criteria are typically RSD ≤ 5%.
-
-
LOD and LOQ:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the ions, allowing for highly specific identification and quantification.
Applicability to this compound: GC-MS is a powerful technique for the analysis of PAHs.[9] For high molecular weight PAHs like this compound, a high-temperature column and injection port are necessary. The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, is advantageous for complex matrices.[10]
Experimental Protocol: Validation of a GC-MS Method
The validation parameters are similar to those for HPLC-FLD, with some key differences in the experimental execution:
-
System Suitability:
-
Inject a standard solution of this compound to verify chromatographic performance (peak shape, resolution) and MS sensitivity.
-
-
Specificity:
-
In SIM mode, monitor the characteristic quantifier and qualifier ions for this compound. Specificity is demonstrated by the absence of these ions at the correct retention time in blank samples and the correct ion ratio in spiked samples.
-
-
Linearity and Range:
-
Prepare calibration standards and analyze them to generate a calibration curve. The use of an internal standard (e.g., a deuterated PAH) is highly recommended to correct for variations in injection volume and instrument response.[11]
-
-
Accuracy and Precision:
-
Follow a similar procedure as for HPLC-FLD, using spiked matrix samples.
-
-
LOD and LOQ:
-
Determine based on the signal-to-noise ratio of the quantifier ion or the statistical analysis of low-concentration standards.
-
-
Robustness:
-
Vary parameters such as oven temperature ramp rate, carrier gas flow rate, and injection port temperature.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: Similar to HPLC-FLD, but detection is based on the absorption of UV light by the analyte.
Applicability to this compound: this compound, with its extensive aromatic system, will have strong UV absorbance. While generally less sensitive than fluorescence detection for PAHs, HPLC-UV is a robust and widely available technique.[7] It can be a suitable alternative when fluorescence is not an option or when higher concentrations are being measured.
Experimental Protocol: Validation of an HPLC-UV Method
The validation protocol for HPLC-UV is analogous to that for HPLC-FLD. The primary difference is the detector setting. The analytical wavelength should be set at the λmax of this compound to achieve maximum sensitivity. A diode-array detector (DAD) can be beneficial for confirming peak purity and identity by examining the UV spectrum.
Performance Comparison
| Parameter | HPLC-FLD | GC-MS | HPLC-UV |
| Specificity | High (for fluorescent compounds) | Very High (based on mass fragmentation) | Moderate (potential for interference) |
| Sensitivity (LOD/LOQ) | Very High | High to Very High | Moderate |
| Linearity (r²) | > 0.99 | > 0.99 (with internal standard) | > 0.99 |
| Accuracy (% Recovery) | 80-120% | 80-120% | 80-120% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Robustness | Good | Good | Good |
| Sample Throughput | Moderate | Moderate to High | Moderate |
Note: The values presented are typical and should be established for each specific method and laboratory.
Visualizing the Workflow
Method Validation Workflow
Caption: A generalized workflow for analytical method validation.
Conclusion
The successful quantification of this compound hinges on the selection of an appropriate analytical method and its rigorous validation.
-
HPLC-FLD is likely the most suitable method for trace-level quantification due to its high sensitivity and selectivity for fluorescent PAHs.
-
GC-MS offers unparalleled specificity, which is crucial for complex matrices, and can achieve excellent sensitivity, particularly with advanced techniques like MS/MS.
-
HPLC-UV provides a robust and accessible alternative, though with potentially lower sensitivity compared to HPLC-FLD.
Ultimately, the choice of method should be guided by the specific analytical requirements and the intended use of the data. The validation framework provided in this guide, grounded in ICH and FDA principles, offers a comprehensive approach to ensure that the selected method is fit-for-purpose and generates reliable, reproducible, and scientifically sound data for the quantification of this compound.
References
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. (n.d.). Waters.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). EPA.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Benzo(a)coronene Measurements
For Researchers, Scientists, and Drug Development Professionals
Foreword
The accurate quantification of high molecular weight polycyclic aromatic hydrocarbons (PAHs), such as Benzo(a)coronene, presents a significant analytical challenge. These compounds are often present at trace levels in complex matrices, and their robust and non-polar nature necessitates meticulous and validated analytical methodologies. This guide provides an in-depth comparison of the prevalent analytical techniques, discusses the critical aspects of inter-laboratory variability, and offers best-practice recommendations to enhance the comparability and reliability of this compound measurement data. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights required to navigate the complexities of this analytical task.
Introduction to this compound and the Imperative for Accurate Measurement
This compound (C₂₄H₁₂) is a high molecular weight polycyclic aromatic hydrocarbon composed of seven fused benzene rings. Like many large PAHs, it is formed from the incomplete combustion of organic materials and is a persistent environmental pollutant.[1] While not as extensively studied as its lower molecular weight counterparts like Benzo(a)pyrene, the potential toxicological significance of large PAHs necessitates accurate and precise measurement techniques for risk assessment and regulatory compliance.[2][3]
Achieving consistency in this compound measurements across different laboratories is paramount for several reasons:
-
Environmental Monitoring: Reliable data is crucial for assessing the extent of environmental contamination and the effectiveness of remediation efforts.
-
Food Safety: Monitoring levels in foodstuffs is essential to protect public health.[4]
-
Toxicological Studies: Consistent analytical data is the bedrock of meaningful toxicological research.
-
Regulatory Compliance: Standardized and comparable data are required for the enforcement of environmental and food safety regulations.
Analytical Methodologies for this compound Determination
The analysis of this compound, and high molecular weight PAHs in general, typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. The choice of methodology can significantly impact the accuracy and precision of the results, contributing to inter-laboratory variability.
Sample Extraction and Cleanup
The primary challenge in analyzing this compound lies in its efficient extraction from various sample matrices and the removal of interfering compounds. Due to its lipophilic nature, it is often associated with fatty or complex organic matter.[1]
Common Extraction Techniques:
-
Soxhlet Extraction: A classic and robust method, though it can be time-consuming and require large solvent volumes.
-
Ultrasonic Extraction: A faster alternative to Soxhlet, using ultrasonic waves to enhance solvent penetration.[5]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): A rapid and efficient technique that uses elevated temperatures and pressures to reduce solvent consumption and extraction time.[6]
-
Solid-Phase Extraction (SPE): Widely used for both extraction and cleanup, offering selectivity and reduced solvent usage.[7]
-
Solid-Phase Microextraction (SPME): A solvent-free technique suitable for cleaner sample matrices.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method gaining popularity for various analytes in complex matrices.[9]
Essential Cleanup Steps:
Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix components that can interfere with the instrumental analysis. Common cleanup techniques include:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Effective for removing high molecular weight interferences like lipids.[10]
-
Solid-Phase Extraction (SPE): Using various sorbents (e.g., silica, alumina, Florisil) to selectively retain either the analytes of interest or the interfering compounds.
The choice of extraction and cleanup method should be carefully validated for each specific matrix to ensure optimal recovery and removal of interferences.
Instrumental Analysis: A Head-to-Head Comparison
The two primary instrumental techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Table 1: Comparison of GC-MS and HPLC-FLD for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation based on volatility and polarity, with detection and quantification by mass-to-charge ratio. | Separation based on polarity, with highly sensitive and selective detection of fluorescent compounds. |
| Advantages | - High resolving power for complex mixtures.[11]- Provides structural information for confirmation of identity. | - Excellent sensitivity and selectivity for fluorescent PAHs.[12]- Generally better suited for high molecular weight, less volatile PAHs.[13] |
| Disadvantages | - May have limitations for very high molecular weight, non-volatile compounds.[12]- Potential for thermal degradation of sensitive analytes. | - Not all PAHs are fluorescent (though this compound is expected to be).- Co-eluting fluorescent compounds can cause interference. |
| Typical Column | Capillary columns with non-polar or semi-polar stationary phases (e.g., DB-5ms, HP-5MS).[4] | Reversed-phase columns (e.g., C18) with acetonitrile/water mobile phases.[12] |
| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced selectivity.[14] | Fluorescence Detector (FLD) with programmed wavelength changes for optimal excitation and emission. |
Expert Insight: While GC-MS offers excellent separation and confirmatory power, the lower volatility of this compound can make HPLC-FLD a more suitable choice, often providing higher sensitivity.[12][13] However, recent advancements in GC technology, such as specialized columns and injection techniques, are improving the analysis of high molecular weight PAHs.[15]
Navigating the Challenges of Inter-laboratory Comparison
Achieving comparable results for this compound measurements across different laboratories is a significant hurdle. Several factors contribute to this variability.
Sources of Discrepancy
-
Methodological Differences: As outlined above, variations in extraction, cleanup, and instrumental analysis techniques are a primary source of discrepancy.
-
Lack of Certified Reference Materials (CRMs): The availability of CRMs specifically for this compound is limited, making it difficult for laboratories to validate their methods against a known standard. While CRMs for Benzo(a)pyrene and other PAHs exist, they may not perfectly mimic the behavior of this compound in all matrices.[16][17][18]
-
Matrix Effects: The sample matrix can significantly influence the extraction efficiency and instrumental response. A method validated for one matrix may not perform equally well for another.
-
Analyst Proficiency: The experience and skill of the analyst play a crucial role in obtaining accurate and precise results.
-
Calibration Standards: The purity and accuracy of calibration standards are critical. Using well-characterized standards from reputable suppliers is essential.
The Role of Proficiency Testing (PT) Schemes
Proficiency testing is an invaluable tool for assessing and improving inter-laboratory performance.[19] PT schemes involve the distribution of a homogenous sample to multiple laboratories for analysis. The results are then compared to a reference value, allowing each laboratory to evaluate its performance against its peers.
While PT schemes specifically for this compound are not common, laboratories can participate in schemes for high molecular weight PAHs or general PAH analysis in relevant matrices.[20][21][22][23][24] Participation in such schemes provides an external and objective assessment of a laboratory's analytical capabilities and helps identify areas for improvement.
Experimental Protocols: Best Practices for this compound Analysis
To promote greater consistency in this compound measurements, this section provides detailed, step-by-step methodologies for the recommended analytical approaches. These protocols are designed to be self-validating by incorporating rigorous quality control measures.
Protocol 1: Analysis of this compound in Environmental Solids (e.g., Soil, Sediment) by GC-MS
1. Sample Preparation and Extraction: a. Air-dry the sample and sieve to remove large debris. b. Accurately weigh approximately 10 g of the homogenized sample into an extraction thimble. c. Spike the sample with a known amount of a suitable deuterated PAH internal standard (e.g., perylene-d12, benzo(ghi)perylene-d12). d. Extract the sample using an Accelerated Solvent Extractor (ASE) with a mixture of dichloromethane and acetone (1:1, v/v) at 100 °C and 1500 psi. Perform three static cycles. e. Concentrate the extract to approximately 1 mL using a rotary evaporator.
2. Cleanup: a. Prepare a solid-phase extraction (SPE) cartridge containing silica gel. b. Condition the cartridge with hexane. c. Load the concentrated extract onto the cartridge. d. Elute interfering compounds with hexane. e. Elute the PAH fraction with a mixture of hexane and dichloromethane. f. Concentrate the PAH fraction to a final volume of 1 mL.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent. c. Injection: 1 µL, splitless mode. d. Oven Program: 80 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold for 10 min. e. MS Conditions: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for this compound (the exact m/z values should be determined from a standard).
4. Quality Control: a. Analyze a method blank with each batch of samples. b. Analyze a matrix spike and matrix spike duplicate to assess accuracy and precision. c. Monitor the recovery of the internal standard in each sample.
Protocol 2: Analysis of this compound in Edible Oils by HPLC-FLD
1. Sample Preparation and Extraction: a. Accurately weigh approximately 5 g of the oil sample into a centrifuge tube. b. Spike the sample with a known amount of a suitable internal standard (e.g., benzo(b)chrysene). c. Add 10 mL of acetonitrile and vortex for 2 minutes for liquid-liquid extraction. d. Centrifuge and collect the acetonitrile layer. Repeat the extraction twice. e. Combine the acetonitrile extracts and concentrate to approximately 1 mL.
2. Cleanup: a. Perform cleanup using a C18 SPE cartridge. b. Condition the cartridge with acetonitrile. c. Load the concentrated extract. d. Wash with a mixture of acetonitrile and water. e. Elute the PAH fraction with acetonitrile. f. Concentrate the eluate to a final volume of 1 mL.
3. HPLC-FLD Analysis: a. Instrument: High-performance liquid chromatograph with a fluorescence detector. b. Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase. c. Mobile Phase: Gradient elution with acetonitrile and water. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10 µL. f. FLD Program: Set excitation and emission wavelengths for optimal detection of this compound (these should be determined experimentally from a standard).
4. Quality Control: a. Analyze a method blank with each batch of samples. b. Analyze a spiked blank to determine recovery. c. Calibrate the instrument using a series of standards of known concentrations.
Visualization of Key Workflows
To further clarify the analytical processes, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for this compound analysis in solids by GC-MS.
Caption: Workflow for this compound analysis in oils by HPLC-FLD.
Conclusion and Future Outlook
The inter-laboratory comparison of this compound measurements reveals a landscape of analytical challenges, primarily stemming from the compound's high molecular weight and the lack of specific certified reference materials. However, by adhering to validated and standardized methodologies, particularly those employing robust extraction and cleanup techniques coupled with either GC-MS or HPLC-FLD, laboratories can significantly improve the comparability of their data.
Future efforts should focus on the development and certification of reference materials for this compound and other high molecular weight PAHs. Furthermore, increased participation in proficiency testing schemes will be instrumental in fostering a culture of continuous improvement and harmonization within the analytical community. As our understanding of the environmental and toxicological significance of these larger PAHs grows, so too must our commitment to generating high-quality, comparable analytical data.
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Spectroscopic Differentiation of Benzo[a]coronene and Benzo[a]pyrene: A Comparative Guide
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) represent a large class of organic compounds formed during the incomplete combustion of organic materials. Within this class, isomers often exhibit vastly different toxicological profiles, making their accurate differentiation a critical challenge in environmental monitoring, toxicology, and drug development. This guide focuses on the spectroscopic differentiation of two such PAHs: Benzo[a]pyrene (BaP) and Benzo(a)coronene (BaC).
Benzo[a]pyrene is a well-documented and potent procarcinogen, listed as a Group 1 carcinogen by the IARC.[1] Its metabolism in the body leads to the formation of diol epoxides that can bind to DNA, inducing mutations that may lead to cancer. This compound, a larger PAH with seven fused rings, is structurally distinct. The arrangement and extent of the fused aromatic rings in these molecules dictate their electronic and vibrational energy levels. These differences form the basis for their spectroscopic differentiation using techniques such as UV-Vis absorption, fluorescence, and Raman spectroscopy.
This guide provides an in-depth comparison of these spectroscopic methods, offering both the theoretical basis for differentiation and practical, data-driven protocols for researchers in the field.
UV-Vis Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of π-electrons to higher energy orbitals (π → π* transitions). The energy and probability of these transitions are highly dependent on the size and structure of the conjugated π-electron system.
Causality of Spectral Differences
The fundamental difference in the UV-Vis spectra of BaP and BaC arises from the extent of their π-conjugated systems. BaP consists of five fused benzene rings, while BaC has a more extensive system of seven fused rings. According to molecular orbital theory, a larger conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This smaller energy gap means that less energy (i.e., light of a longer wavelength) is required to induce an electronic transition.[2] Consequently, the absorption maxima (λmax) for BaC are expected to be red-shifted (bathochromic shift) compared to those of BaP.
Comparative Absorption Data
Due to the limited availability of direct experimental absorption spectra for this compound, data for the structurally similar and highly symmetric PAH, Coronene (C₂₄H₁₂), is used as a proxy. BaC (C₂₈H₁₄) is essentially coronene with an additional annulated benzene ring, which would be expected to induce a further bathochromic shift relative to coronene itself.
| Compound | Key Absorption Maxima (λmax, nm) | Solvent |
| Benzo[a]pyrene | ~296, 363, 383 | Acetonitrile, Cyclohexane |
| Coronene (proxy for BaC) | ~302, 340, 400-425 | Dichloromethane, Cyclohexane |
Data for Benzo[a]pyrene compiled from various sources.[3][4] Data for Coronene is sourced from literature.[5][6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve the PAH standard in a UV-grade solvent (e.g., acetonitrile, cyclohexane, or dichloromethane) to a known concentration (typically in the low µg/mL range).
-
Instrumentation Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference (blank).
-
Blanking: Place the reference cuvette in the appropriate beam path and run a baseline correction across the desired wavelength range (e.g., 200-600 nm) to zero the instrument.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan the absorbance of the sample across the same wavelength range. The resulting spectrum will show absorbance peaks at characteristic wavelengths (λmax).
Workflow for UV-Vis Analysis
Caption: Experimental workflow for fluorescence spectroscopy.
Raman Spectroscopy: Unveiling Vibrational Fingerprints
Raman spectroscopy provides exquisitely detailed structural information by probing the vibrational modes of a molecule. When a laser interacts with a sample, a tiny fraction of the light is scattered at different frequencies. These frequency shifts correspond to the specific vibrational energies of the molecule's chemical bonds (e.g., C-C stretching, C-H bending), creating a unique spectral fingerprint.
Causality of Spectral Differences
Benzo[a]pyrene and this compound are structural isomers with different numbers of bonds, different symmetries, and different bond environments. These structural distinctions lead to unique sets of vibrational modes. For instance, the "bay region" of BaP creates localized strain and specific vibrational characteristics that are absent in the more symmetric core of BaC. Therefore, their Raman spectra, which are a direct readout of these vibrations, will exhibit peaks at different Raman shifts (cm⁻¹) and with different relative intensities, allowing for unambiguous differentiation.
Comparative Raman Data
Obtaining high-quality Raman spectra for PAHs can be challenging due to strong fluorescence interference. Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) is a critical experimental choice to circumvent excitation of the fluorescence bands. [7] Specific, experimentally verified Raman shifts for BaC are not readily available in the literature. However, data for coronene shows characteristic peaks that can serve as a reference point.
| Compound | Key Raman Shifts (cm⁻¹) |
| Benzo[a]pyrene | ~1350, ~1600 (characteristic of many PAHs), other specific fingerprint peaks. |
| Coronene (proxy for BaC) | ~485, ~1360, ~1630 |
Data for Benzo[a]pyrene is generalized from literature on PAHs. [8]Data for Coronene is from experimental and calculated spectra.[9]
Experimental Protocol: Raman Spectroscopy
-
Instrumentation Setup: Use a Raman spectrometer equipped with an appropriate excitation laser. A near-infrared laser (e.g., 785 nm) is strongly recommended for these compounds to minimize fluorescence.
-
Sample Preparation: The sample can be analyzed as a solid (crystalline powder) or in a concentrated solution.
-
Focusing: Place the sample under the microscope objective and carefully focus the laser onto the sample surface.
-
Parameter Optimization: Adjust laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation (photobleaching or burning). Start with low power and short acquisition times.
-
Data Acquisition: Acquire the Raman spectrum over the desired range (e.g., 200-2000 cm⁻¹). A background or solvent spectrum should also be acquired for subtraction if necessary.
Workflow for Raman Analysis
Caption: Experimental workflow for Raman spectroscopic analysis.
Summary and Recommendations
Each spectroscopic technique offers unique advantages for differentiating Benzo[a]pyrene and this compound.
| Technique | Principle | Key Differentiator | Advantages | Disadvantages |
| UV-Vis Absorption | Electronic Transitions | Position of λmax peaks | Rapid, simple, good for quantification | Low specificity, significant spectral overlap in mixtures |
| Fluorescence | Radiative Relaxation | Emission maxima (λem), lifetime (τ), quantum yield (Φf) | Extremely sensitive, high specificity (especially with EEMs) | Prone to quenching, inner-filter effects |
| Raman | Vibrational Modes | Peak positions (Raman shift) and relative intensities | Highly specific structural fingerprint, minimal sample prep | Inherently weak signal, can be overwhelmed by fluorescence |
For the unambiguous differentiation of Benzo[a]pyrene and this compound, a multi-technique approach is recommended.
-
UV-Vis Spectroscopy serves as an excellent initial screening tool to confirm the presence of PAHs and to guide the selection of excitation wavelengths for fluorescence analysis.
-
Fluorescence Spectroscopy offers unparalleled sensitivity for detection and quantification, with techniques like Excitation-Emission Matrix (EEM) spectroscopy providing robust identification even in complex mixtures. [10]* Raman Spectroscopy , when performed with a fluorescence-mitigating laser (785 nm), provides the most definitive structural confirmation, acting as a molecular "fingerprint" that can resolve isomeric ambiguities.
By leveraging the complementary information provided by these three spectroscopic methods, researchers can confidently and accurately differentiate between Benzo[a]pyrene and this compound, a critical capability for advancing research in toxicology, environmental science, and materials chemistry.
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- 2. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
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Comparative analysis of the photophysical properties of Benzo(A)coronene and coronene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polycyclic aromatic hydrocarbons (PAHs), both coronene and its benzo-annulated derivative, benzo(a)coronene, serve as fundamental building blocks and subjects of intense scientific scrutiny. Their rigid, planar structures and extended π-systems give rise to distinct photophysical behaviors that are pivotal for their application in molecular electronics, organic light-emitting diodes (OLEDs), and as fluorescent probes. This guide offers a comparative analysis of the photophysical properties of this compound and coronene, supported by experimental data, to elucidate the structural and electronic factors governing their excited-state dynamics.
Introduction to the Molecules
Coronene (C₂₄H₁₂) is a highly symmetric (D₆h) PAH consisting of a central benzene ring fused to six surrounding benzene rings.[1] Its planar, disc-like geometry and high degree of π-electron delocalization are central to its characteristic photophysical properties.
This compound (C₂₈H₁₄) , also known as benzocoronene, is a derivative of coronene where an additional benzene ring is fused to the coronene core, thus breaking the high symmetry of the parent molecule. This structural modification has profound implications for its electronic and photophysical behavior.
Comparative Photophysical Data
The key photophysical parameters for this compound and coronene are summarized in the table below. These values highlight the significant impact of benzo-annulation on the excited-state properties.
| Photophysical Property | Coronene | This compound |
| Absorption Maxima (λ_abs_ in nm) | ~301, 314, 342, 357 | ~320, 380, 405 |
| Molar Absorptivity (ε in M⁻¹cm⁻¹) | High | High |
| Emission Maxima (λ_em_ in nm) | ~425, 445, 470 | ~435, 460 |
| Fluorescence Quantum Yield (Φ_f_) | ~0.22 - 0.33 | ~0.14 (at 23°C) |
| Fluorescence Lifetime (τ_f_ in ns) | ~29 (at 23°C) | ~18 (at 23°C) |
| Intersystem Crossing Rate (k_ISC_ in s⁻¹) | ~1.2 x 10⁷ (at 23°C) | ~1.6 x 10⁷ (at 23°C) |
| Radiationless Internal Conversion (k_IC_ in s⁻¹) | Negligible at 23°C | ~2.2 x 10⁷ (at 23°C) |
Analysis of Photophysical Behavior
Absorption and Emission Spectra
The addition of a benzene ring to the coronene core in this compound leads to a noticeable red-shift in its absorption and emission spectra. This bathochromic shift is a direct consequence of the extended π-conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Coronene exhibits a well-defined vibronic structure in its absorption and emission spectra, characteristic of its rigid and symmetric framework.[2] this compound also displays vibronic features, although the reduced symmetry can lead to some broadening of the spectral bands. The emission of both compounds falls within the blue to blue-green region of the visible spectrum.
Fluorescence Quantum Yield and Lifetime
A striking difference between the two molecules lies in their fluorescence quantum yields and lifetimes. Coronene, while not a highly efficient emitter, possesses a respectable quantum yield. In contrast, this compound exhibits a significantly lower fluorescence quantum yield and a shorter fluorescence lifetime at room temperature.[1]
This observation can be attributed to the introduction of an efficient non-radiative decay pathway in this compound. Experimental evidence suggests that in this compound, direct radiationless deactivation from the first excited singlet state (S₁) to the ground state (S₀) becomes a significant process at room temperature, a pathway that is negligible for coronene under the same conditions.[1]
The Role of Non-Radiative Decay Pathways
The photophysical deactivation pathways of an excited molecule can be visualized as a competition between radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) processes.
Caption: Jablonski diagram illustrating the principal photophysical pathways for de-excitation.
For coronene at room temperature, the primary de-excitation pathways from the S₁ state are fluorescence and intersystem crossing to the triplet manifold. However, for this compound, the rate of internal conversion (k_IC_) becomes significant. This enhanced internal conversion is attributed to the lower symmetry and potentially different vibrational modes in this compound that more effectively couple the S₁ and S₀ electronic states, providing a "vibrational doorway" for non-radiative decay. An activation energy of 514 cm⁻¹ has been determined for this radiationless deactivation process in this compound, indicating that it is a thermally activated process that becomes more prominent as the temperature increases.[1]
Experimental Methodologies
A robust comparative analysis of photophysical properties necessitates standardized experimental protocols. Below are outlines for the key measurements.
Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima and spectral profiles.
Protocol:
-
Sample Preparation: Prepare dilute solutions of coronene and this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane) in quartz cuvettes. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Measurement: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Emission Measurement: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at one of the absorption maxima.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the samples (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Matching: Prepare a series of solutions of the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission curves for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the fluorescence quantum yield. The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (n_sample_² / n_standard_²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Caption: Workflow for relative fluorescence quantum yield measurement.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime of the excited state.
Protocol:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.
-
Sample Preparation: Use dilute, deoxygenated solutions of the compounds to avoid quenching effects.
-
Data Acquisition: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at an appropriate wavelength and measure the decay of the fluorescence intensity over time.
-
Data Analysis: Fit the fluorescence decay curve to an exponential function to extract the fluorescence lifetime (τ_f_).
Conclusion
The benzo-annulation of coronene to form this compound induces significant changes in its photophysical properties. The extension of the π-system results in a bathochromic shift in both absorption and emission spectra. More critically, the reduction in molecular symmetry in this compound opens up an efficient non-radiative decay channel, namely internal conversion, which is thermally activated and leads to a marked decrease in its fluorescence quantum yield and lifetime at room temperature compared to the more symmetric coronene. These fundamental differences underscore the critical role of molecular structure and symmetry in dictating the fate of excited electronic states in polycyclic aromatic hydrocarbons, a key consideration for the rational design of new materials for optoelectronic applications.
References
-
Dawson, W. R., & Kropp, J. L. (1969). Radiative and radiationless processes in aromatic molecules. Coronene and benzcoronene. The Journal of Physical Chemistry, 73(3), 693-701. [Link]
-
Tucker, S. A., Acree, W. E., Jr., & Fetzer, J. C. (1991). Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. The Analyst, 116(12), 1339-1342. [Link]
-
Liu, J., et al. (2022). Synthesis, Structure, and Photophysical Properties of BN-Embedded Analogue of Coronene. Organic Letters, 24(4), 1017–1021. [Link]
-
Coronene. In Wikipedia. Retrieved January 13, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing Benzo(a)coronene from its Isomers in Environmental Samples
For researchers and analytical chemists navigating the complex landscape of environmental analysis, the accurate identification and quantification of polycyclic aromatic hydrocarbons (PAHs) is a persistent challenge. Among the high molecular weight PAHs, benzo(a)coronene and its isomers represent a particularly intricate analytical puzzle. Their structural similarity and co-existence in environmental matrices necessitate sophisticated and robust analytical strategies to achieve unambiguous differentiation. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, supported by experimental data and field-proven insights to empower researchers in their methodological choices.
The Challenge: A Tale of Structural Subtlety
This compound (C₂₈H₁₄) is a seven-ring polycyclic aromatic hydrocarbon formed during the incomplete combustion of organic materials.[1] Its isomers, such as benzo(g,h,i)perylene and dibenzo(b,n)perylene, share the same molecular weight but differ in the arrangement of their fused aromatic rings. These subtle structural variations, however, lead to distinct toxicological profiles, making their individual identification and quantification critical for accurate environmental risk assessment. The planar and highly condensed nature of these molecules results in similar physicochemical properties, posing a significant hurdle for conventional analytical separation techniques.
Core Analytical Strategies: A Comparative Overview
The successful differentiation of this compound from its isomers hinges on the synergistic application of high-resolution chromatographic separation and sensitive, selective detection. The two primary workhorses in this domain are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often complemented by advanced spectroscopic techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |
| Applicability | Well-suited for high molecular weight, non-volatile PAHs like this compound and its isomers. | Can be challenging for very large PAHs due to low volatility, potentially requiring high temperatures that can lead to analyte degradation.[2] |
| Selectivity | Can be enhanced with specialized stationary phases (e.g., C18, phenyl-hexyl) and by coupling with selective detectors like Fluorescence (FLD) or Diode Array (DAD). | Highly selective due to mass fragmentation patterns, which can provide structural information. High-resolution MS (HRMS) further enhances specificity.[3] |
| Sensitivity | HPLC-FLD offers excellent sensitivity for fluorescent PAHs. | GC-MS, particularly in selected ion monitoring (SIM) mode, provides exceptional sensitivity.[4] |
| Isomer Separation | Can achieve good resolution of isomers with optimized column chemistry and mobile phase gradients.[5][6] | Capillary columns with specific stationary phases are crucial for resolving closely eluting isomers.[7] |
Deep Dive into Methodologies
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV-Visible Detection
HPLC is a powerful technique for the separation of complex PAH mixtures. The choice of stationary phase and mobile phase composition is critical for resolving isomeric compounds. For this compound and its isomers, reversed-phase HPLC using a C18 or a more shape-selective stationary phase like a phenyl-hexyl column is often the preferred approach.
The key to successful HPLC analysis lies in the detection method.
-
Fluorescence Detection (FLD): Many PAHs are naturally fluorescent, and their excitation and emission spectra are highly characteristic. By programming the excitation and emission wavelengths, FLD can provide a high degree of selectivity and sensitivity, allowing for the differentiation of co-eluting isomers that exhibit distinct fluorescence properties.
-
Diode Array Detection (DAD)/UV-Visible Spectroscopy: DAD provides absorbance spectra for each eluting peak. While generally less sensitive than FLD, the UV-Vis spectra can serve as an additional confirmation of identity, as the absorption patterns are related to the electronic structure of the molecule.
Caption: High-level workflow for the analysis of this compound and its isomers using HPLC-FLD/DAD.
-
Sample Extraction and Clean-up:
-
For solid samples (soil, sediment), perform pressurized fluid extraction (PFE) or Soxhlet extraction using a mixture of acetone and hexane (1:1, v/v).
-
For water samples, use solid-phase extraction (SPE) with a C18 cartridge.
-
Clean up the extract using gel permeation chromatography (GPC) to remove high molecular weight interferences, followed by silica gel or alumina column chromatography for fractionation.
-
-
HPLC Conditions:
-
Column: C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 (v/v) and increase to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Fluorescence Detector Program:
-
Set up a time-programmed wavelength switching program to optimize the excitation and emission wavelengths for each target isomer as it elutes from the column. This requires prior knowledge of the fluorescence characteristics of the individual compounds.
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to authentic standards.
-
Confirm identity by comparing the acquired fluorescence spectra with those of the standards.
-
Quantify using a multi-level calibration curve prepared from certified reference materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of environmental analysis due to its high resolving power and the definitive identification capabilities of mass spectrometry. For high molecular weight PAHs, the primary challenge is ensuring their volatilization without thermal degradation.
The power of GC-MS in isomer differentiation lies in the analysis of their mass spectra. While isomers will have the same molecular ion, their fragmentation patterns upon electron ionization (EI) can differ due to the relative stabilities of the resulting fragment ions. High-resolution mass spectrometry (HRMS) can further aid in confirming the elemental composition of the molecular and fragment ions, increasing confidence in identification.
Caption: High-level workflow for the analysis of this compound and its isomers using GC-MS.
-
Sample Preparation:
-
Follow similar extraction and clean-up procedures as for HPLC analysis.
-
Ensure the final extract is in a volatile solvent compatible with GC injection (e.g., hexane, dichloromethane).
-
-
GC-MS Conditions:
-
GC Column: A high-temperature, low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: Splitless injection at an injector temperature of 300-320 °C to ensure complete vaporization of the high molecular weight analytes.
-
Oven Temperature Program: A carefully optimized temperature program is crucial. For example, start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 320 °C and hold for 15 minutes.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500 for full scan analysis to identify unknown isomers.
-
Selected Ion Monitoring (SIM): For targeted analysis and improved sensitivity, monitor the molecular ion (m/z 350) and key fragment ions.
-
-
-
Data Analysis:
-
Identify peaks based on retention times relative to standards.
-
Confirm identity by comparing the obtained mass spectra with a spectral library (e.g., NIST) and with the spectra of authentic standards. Pay close attention to the relative abundances of fragment ions for isomer differentiation.
-
Advanced Spectroscopic Techniques: Pushing the Boundaries of Selectivity
In cases of severe co-elution or when dealing with highly complex matrices, more advanced spectroscopic techniques can provide the necessary selectivity.
Fluorescence Line-Narrowing Spectroscopy (FLNS): This cryogenic technique can provide highly resolved fluorescence spectra, often revealing fine vibrational structures that are hidden at room temperature. These "fingerprint" spectra can be used to unambiguously identify individual isomers in a mixture, even when they are not chromatographically separated.
Causality in Experimental Choices: A Scientist's Perspective
The choice between HPLC and GC-MS is not merely a matter of preference but is dictated by the specific analytical goals and the nature of the sample.
-
Why choose HPLC-FLD for routine monitoring? For targeted analysis of known fluorescent isomers of this compound in relatively clean matrices, HPLC-FLD often provides the best balance of sensitivity, selectivity, and throughput. The ability to program excitation and emission wavelengths offers a powerful tool for resolving spectrally distinct isomers.
-
When is GC-MS indispensable? For untargeted analysis, where the presence of a wide range of unknown isomers is suspected, GC-MS is superior. The mass spectral data provides invaluable structural information that can lead to the tentative identification of compounds not present in standard libraries. Furthermore, for complex matrices where fluorescence quenching may be an issue, the robustness of MS detection is a significant advantage.
-
The role of sample preparation: The adage "garbage in, garbage out" holds particularly true for PAH analysis. A rigorous sample preparation protocol is not just a preliminary step but an integral part of the analytical method. The goal is to remove interfering compounds that can co-elute with the target analytes, suppress detector response, or damage the analytical column. The choice of extraction and clean-up techniques should be tailored to the specific sample matrix.
Self-Validating Systems: Ensuring Trustworthiness in Your Data
To ensure the reliability of your results, a self-validating analytical system should be implemented. This involves:
-
Use of Internal Standards: Labeled internal standards (e.g., deuterated or ¹³C-labeled PAHs) should be added to the sample at the beginning of the preparation process. These standards co-elute with the target analytes and are used to correct for any losses during sample preparation and for variations in instrument response.
-
Certified Reference Materials (CRMs): Regularly analyze CRMs with known concentrations of this compound and its isomers to verify the accuracy of your method.
-
Method Blanks: Analyze a blank sample with each batch of environmental samples to check for contamination from solvents, glassware, or the laboratory environment.
-
Matrix Spikes: Spike a duplicate of a real environmental sample with a known amount of the target analytes to assess the effect of the sample matrix on the analytical method's performance (matrix effects).
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The differentiation of this compound from its isomers in environmental samples is a complex analytical challenge that rarely has a one-size-fits-all solution. A judicious combination of high-resolution chromatography, selective detection, and meticulous sample preparation is paramount. While HPLC-FLD offers a sensitive and selective approach for targeted analysis, GC-MS provides unparalleled identification capabilities, especially for untargeted screening in complex matrices. By understanding the principles, strengths, and limitations of each technique, and by implementing a robust, self-validating analytical workflow, researchers can confidently navigate the intricacies of high molecular weight PAH analysis and generate high-quality, defensible data.
References
-
National Institute of Standards and Technology. (n.d.). Benzo[a]coronene. In NIST Chemistry WebBook. Retrieved from [Link]
- Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. (2020).
- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI.
- Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Main mass spectrometry fragments and their relative intensities of some PAH quinones (recorded at 80 eV). (n.d.).
- Target Screening of Hydroxylated and Nitrated Polycyclic Aromatic Hydrocarbons in Surface Water Using Orbitrap High–Resolution Mass Spectrometry in a Lake in Hebei, China. (n.d.). MDPI.
- A Developmental Investigation of Separation and Analysis of Molecular Mass 302 Da Polyaromatic Hydrocarbons using High Performance Liquid Chrom
- Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry. (2018). PMC - PubMed Central.
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- 7. researchgate.net [researchgate.net]
Quantitative comparison of Benzo(A)coronene levels in different matrices
A Comprehensive Guide to the Quantitative Analysis of Benzo[a]pyrene in Environmental and Food Matrices
A Note on Scope: Prioritizing Benzo[a]pyrene as a Key Indicator
Initial research for this guide on Benzo(a)coronene revealed a significant scarcity of specific quantitative data for this particular polycyclic aromatic hydrocarbon (PAH) in readily available scientific literature. In contrast, Benzo[a]pyrene (B[a]P) is extensively studied and regulated as a primary marker for carcinogenic PAH contamination across a multitude of matrices. Given its structural similarity as a high-molecular-weight PAH and its established role as a toxicological benchmark, this guide will focus on the quantitative comparison of Benzo[a]pyrene levels. This approach provides a robust and data-rich framework for researchers, scientists, and drug development professionals to understand the landscape of PAH contamination.
Introduction to Benzo[a]pyrene: A Persistent Environmental Concern
Benzo[a]pyrene is a polycyclic aromatic hydrocarbon that is a product of incomplete combustion of organic materials.[1][2] It is not commercially produced but is a ubiquitous environmental contaminant.[3] Natural sources of B[a]P include volcanic eruptions and forest fires, while anthropogenic sources are more significant and include emissions from industrial processes, vehicle exhaust, and the burning of fossil fuels and wood.[2][3] Due to its carcinogenic properties, B[a]P is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][4] Its widespread presence and toxicity necessitate accurate and sensitive monitoring in various environmental and food matrices.
Quantitative Comparison of Benzo[a]pyrene Levels in Diverse Matrices
The concentration of Benzo[a]pyrene can vary significantly depending on the matrix, geographical location, and proximity to emission sources. The following tables provide a comparative summary of reported B[a]P levels in air, water, soil and sediment, and food products.
Table 1: Benzo[a]pyrene Concentrations in Air
| Geographic Location | Sample Type | B[a]P Concentration (ng/m³) | Reference |
| European Union (Average) | PM10 | 0.604 | [5] |
| Poland (Małopolskie) | PM10 | 6.154 | [5] |
| Sweden | PM10 | 0.030 | [5] |
| Germany (Urban) | Particulate Matter | ~0.3 | [6] |
| Germany (Rural) | Particulate Matter | ~0.2 | [6] |
| Tirupati, India | Ambient Air | <0.1 | [7] |
Table 2: Benzo[a]pyrene Concentrations in Water
| Water Source | Geographic Location | B[a]P Concentration (ng/L) | Regulatory Limit (ng/L) | Reference |
| Drinking Water | N/A | Not Detected - 1 | 0.2 (US EPA MCL) | [8] |
| Tap Water | Łódź, Poland | Not specified | 10 (EU) | [9] |
| Surface Water | Niagara Area, Canada | Not Detected (<1 µg/L) | N/A | [3] |
MCL: Maximum Contaminant Level
Table 3: Benzo[a]pyrene Concentrations in Soil and Sediment
| Matrix | Geographic Location | B[a]P Concentration (mg/kg dry weight) | Notes | Reference |
| Urban Soil | London, UK | 6.9 (background) | Average from 4 to 67 mg/kg for 16 PAHs | [10] |
| Contaminated Soil | N/A | 4.70 - 7.07 | Artificially contaminated for studies | [11][12] |
| Estuarine Sediment | River Clyde, UK | Up to 16.163 (for total PAHs) | B[a]P is a component | [10] |
| Estuarine Sediment | River Mersey, UK | 0.626 - 3.766 (for total PAHs) | B[a]P is a component | [10] |
Table 4: Benzo[a]pyrene Concentrations in Food Products
| Food Item | Preparation Method | B[a]P Concentration (ng/g or µg/kg) | Reference |
| Grilled/Barbecued Steak (Very Well Done) | Grilling/Barbecuing | Up to ~4 ng/g | [13] |
| Grilled/Barbecued Chicken with Skin (Well Done) | Grilling/Barbecuing | High levels reported | [13] |
| Smoked Meat Products (Average) | Smoking | 0.42 µg/kg | [14] |
| Smoked Salmon | Smoking | 2.87 µg/kg (highest observed) | [15] |
| Cereals and Greens (e.g., Kale) | N/A | Up to 0.5 ng/g | [13][16] |
| Bread | N/A | LOD: 0.3 ng/g, LOQ: 0.5 ng/g | [17] |
Experimental Protocols for Benzo[a]pyrene Analysis
The accurate quantification of Benzo[a]pyrene in complex matrices requires robust analytical methodologies, encompassing sample extraction, cleanup, and instrumental analysis. The choice of method is dictated by the matrix type, the expected concentration of B[a]P, and the required sensitivity and selectivity.
Core Analytical Techniques
The most prevalent analytical methods for determining B[a]P concentrations are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or UV detection.[18][19]
-
GC-MS: Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.[7]
-
HPLC-FLD: Provides excellent sensitivity for fluorescent compounds like B[a]P and is a widely used technique.[20][21]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate B[a]P quantification, as it involves extracting the analyte from the matrix and removing interfering compounds.
Caption: Generalized workflow for B[a]P analysis in solid and semi-solid matrices.
Detailed Steps:
-
Sample Homogenization: The collected sample is thoroughly homogenized to ensure representativeness.
-
Extraction: The choice of extraction technique is matrix-dependent.
-
Soxhlet extraction: A classic and exhaustive method suitable for solid samples.
-
Sonication-assisted extraction: A faster alternative to Soxhlet.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method increasingly used for food matrices, involving an extraction and cleanup step in a single tube.[17]
-
-
Cleanup: This step is crucial for removing co-extracted interfering compounds.
-
Solid-Phase Extraction (SPE): Utilizes cartridges with specific sorbents to retain interferences while allowing B[a]P to pass through or vice versa.[20]
-
Gel Permeation Chromatography (GPC): Separates molecules based on size, effectively removing large molecules like lipids.
-
-
Concentration: The cleaned extract is concentrated, typically under a gentle stream of nitrogen, to increase the analyte concentration before instrumental analysis.
-
Instrumental Analysis: The final extract is injected into a GC-MS or HPLC-FLD system for separation and quantification.
Caption: Generalized workflow for B[a]P analysis in liquid matrices.
Detailed Steps:
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Involves partitioning B[a]P from the aqueous phase into an immiscible organic solvent.[20]
-
Solid-Phase Extraction (SPE): The water sample is passed through a cartridge that retains B[a]P, which is then eluted with a small volume of organic solvent. This is often preferred due to lower solvent consumption and higher throughput.[8]
-
-
Drying: The organic extract is passed through a drying agent like anhydrous sodium sulfate to remove residual water.
-
Concentration: The dried extract is concentrated before analysis.
-
Instrumental Analysis: The concentrated extract is analyzed by GC-MS or HPLC-FLD.
Causality Behind Experimental Choices and Self-Validating Systems
The selection of a particular analytical workflow is a deliberate process guided by the need for accuracy, precision, and robustness. For instance, the use of isotopically labeled internal standards in GC-MS analysis is a self-validating mechanism. These standards, which are chemically identical to the analyte but have a different mass, are added to the sample at the beginning of the preparation process. Any loss of analyte during extraction and cleanup will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final result.
Similarly, in HPLC-FLD, the specificity of fluorescence detection (unique excitation and emission wavelengths for B[a]P) provides a high degree of confidence in the identification and quantification of the analyte, minimizing the impact of co-eluting non-fluorescent compounds.[21] Method validation, including the determination of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, is essential to ensure the trustworthiness of the generated data.[17][21]
Conclusion
This guide has provided a comparative overview of Benzo[a]pyrene levels in various environmental and food matrices, underscoring its significance as a key indicator of PAH contamination. The detailed experimental workflows and the rationale behind methodological choices offer a solid foundation for researchers and scientists in the field. The provided data and protocols emphasize the importance of rigorous analytical techniques to monitor and control the presence of this potent carcinogen in our environment and food supply.
References
- Thermo Fisher Scientific. (n.d.). Determination of Benzo(a)pyrene in Sausage and Preserved Ham.
- Delaware Health and Social Services. (2015). BENZO(A)PYRENE.
-
Wikipedia. (n.d.). Benzo(a)pyrene. Retrieved from [Link]
- Health Canada. (n.d.). Benzo[a]pyrene.
- Government of Canada. (n.d.). Fact sheet: Benzo pyrene.
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National Center for Biotechnology Information. (n.d.). BENZO[a]PYRENE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Benzo(a)coronene Data Across Diverse Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like Benzo(a)coronene is of paramount importance due to their carcinogenic and mutagenic properties.[1][2][3][4] The choice of analytical platform can significantly influence the sensitivity, selectivity, and throughput of these measurements. This guide provides an in-depth comparison of the three most common analytical platforms for this compound analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid in selecting the most appropriate platform for your research needs.
The Analytical Imperative: Why Cross-Validation Matters
This compound, a high molecular weight PAH, is formed from the incomplete combustion of organic materials.[5] Its presence in environmental and biological matrices is a key indicator of contamination and potential health risks. Given the low concentrations at which this analyte is often found and the complexity of sample matrices, the ability to obtain reliable and reproducible data is non-negotiable. Cross-validation across different analytical platforms serves as a robust mechanism to ensure data integrity. By comparing results from orthogonal techniques, we can identify and mitigate potential matrix effects, instrument-specific biases, and method-dependent artifacts, thereby increasing confidence in the final reported concentrations.
Comparative Overview of Analytical Platforms
Each analytical platform offers a unique set of advantages and limitations for the analysis of this compound. The choice of technique is often dictated by the specific requirements of the study, including sensitivity needs, sample throughput, and the availability of instrumentation.
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by native fluorescence. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Selectivity | Good, based on chromatographic retention and fluorescence properties. | High, based on retention time and mass-to-charge ratio. | Very High, based on retention time and specific precursor-product ion transitions.[6] |
| Sensitivity | High, often in the low µg/L (ppb) range.[7][8] | Good to high, depending on the instrument and ionization technique.[7][9] | Very High, capable of reaching ng/L (ppt) levels.[3][6] |
| Throughput | Moderate to high. | Moderate, longer run times may be required for complex mixtures.[10] | High, with the potential for rapid analysis.[2] |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Less prone to ion suppression than LC-MS, but matrix can affect inlet and column performance. | Prone to ion suppression or enhancement, necessitating matrix-matched standards or isotopic dilution.[6] |
| Cost | Relatively low initial investment and operational cost. | Moderate initial investment and operational cost. | High initial investment and operational cost. |
| Analytes | Suitable for fluorescent PAHs. Acenaphthylene, which lacks fluorescence, cannot be detected.[11] | Suitable for volatile and semi-volatile PAHs. High molecular weight PAHs may require high temperatures.[11] | Broad applicability to a wide range of PAHs, including polar metabolites.[6] |
Experimental Workflows and Protocols
The following sections provide detailed experimental workflows and step-by-step protocols for the analysis of this compound on each platform. These protocols are designed to be self-validating, incorporating quality control measures to ensure data accuracy and reliability.
Sample Preparation: A Critical First Step
Regardless of the analytical platform, a robust sample preparation protocol is essential to extract this compound from the sample matrix and remove potential interferences. A common and effective approach is Solid-Phase Extraction (SPE).
dot
Caption: Generalized Solid-Phase Extraction (SPE) workflow for this compound.
Detailed SPE Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.[12]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. For water samples, the addition of a small amount of a miscible organic solvent like isopropanol can improve the solubility of PAHs.[13]
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.[12]
-
Drying: Dry the cartridge under vacuum for at least 30 minutes.[12]
-
Elution: Elute the trapped this compound with 6 mL of n-hexane.[12]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile for HPLC, hexane for GC).
Platform 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a workhorse technique for the analysis of fluorescent PAHs.[8] It offers a good balance of sensitivity, cost-effectiveness, and robustness.
dot
Caption: Experimental workflow for HPLC-FLD analysis of this compound.
Detailed HPLC-FLD Protocol:
-
Instrumentation: Utilize an HPLC system equipped with a fluorescence detector.[8]
-
Chromatographic Column: Employ a column specifically designed for PAH analysis, such as a polymeric C18 column.[8]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile.[4][6]
-
Flow Rate: Set the flow rate to an optimal value for the chosen column, typically around 0.8 mL/min.[8]
-
Injection Volume: Inject a fixed volume of the prepared sample, for example, 10 µL.[8]
-
Fluorescence Detection: Set the excitation and emission wavelengths specific for this compound. For instance, an excitation wavelength of 300 nm and an emission wavelength of 416 nm can be used.[14]
-
Calibration: Prepare a series of calibration standards from a certified reference material (CRM) of this compound.[15][16] Plot the peak area against the concentration to generate a calibration curve.
Platform 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including many PAHs.[7]
dot
Caption: Experimental workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Capillary Column: A low-polarity column, such as one coated with 5% phenyl methyl siloxane (e.g., HP-5MS), is suitable for PAH separation.[12]
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
Injection: Perform a splitless injection of 1-2 µL of the sample extract to maximize sensitivity.[12]
-
Temperature Program: A temperature gradient is crucial for separating the PAHs. A typical program might start at 90°C, ramp to 250°C, and then to 310°C.[12]
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For this compound, the molecular ion (m/z 252) would be a primary target in SIM mode.
-
Calibration: Prepare calibration standards in the same solvent used for the final sample extract.
Platform 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it a powerful tool for trace-level analysis in complex matrices.[2][6]
dot
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Protocol:
-
Instrumentation: Utilize a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatography: The LC conditions (column, mobile phase, flow rate) can be similar to those used for HPLC-FLD.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are often preferred for the ionization of nonpolar PAHs, as they can be difficult to ionize with electrospray ionization (ESI).[1][6]
-
Mass Spectrometry: Operate the instrument in Multiple Reaction Monitoring (MRM) mode.[6] This involves selecting the precursor ion of this compound (e.g., m/z 252) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective detection method significantly reduces background noise.
-
Calibration: The use of an isotopically labeled internal standard for this compound is highly recommended to correct for matrix effects and variations in instrument response.
Trustworthiness Through Self-Validating Systems
To ensure the trustworthiness of the generated data, each protocol should incorporate a self-validating system. This includes:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Spiked Samples: Spike a known amount of this compound into a blank matrix and a real sample to assess recovery and matrix effects.
-
Certified Reference Materials (CRMs): Regularly analyze a CRM to verify the accuracy of the method.[15][16]
-
Replicate Analyses: Analyze samples in replicate to determine the precision of the method.
Conclusion: Selecting the Optimal Platform
The cross-validation of this compound data across different analytical platforms is a critical exercise for ensuring the accuracy and reliability of results.
-
HPLC-FLD is a cost-effective and reliable choice for routine monitoring when high sensitivity is not the primary concern and the matrix is relatively clean.
-
GC-MS provides excellent selectivity and is a well-established technique, particularly for less complex matrices.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in complex biological and environmental samples.[2][6]
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A Comparative Toxicological Guide: Benzo(a)coronene Versus Other High Molecular Weight PAHs for Researchers and Drug Development Professionals
In the intricate landscape of toxicological research and drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide offers an in-depth comparison of the toxicity of benzo(a)coronene against other high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAHs). As researchers and drug development professionals, a comprehensive grasp of their toxicological profiles is crucial for accurate risk assessment and the development of safer chemical entities.
Introduction to High Molecular Weight PAHs and Their Toxicological Significance
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings.[1] HMW PAHs, those with five or more fused rings, are of particular concern due to their persistence in the environment and their potent carcinogenic and mutagenic properties.[2][3] These compounds are primarily formed during the incomplete combustion of organic materials, such as fossil fuels and wood.[3]
The toxicity of many PAHs is not intrinsic but arises from their metabolic activation within the body.[4][5] This process, primarily mediated by cytochrome P450 enzymes, can convert PAHs into highly reactive metabolites, such as diol epoxides, which can bind to DNA, leading to mutations and potentially initiating cancer.[3][4] One of the most well-studied PAHs, benzo(a)pyrene (BaP), is considered a procarcinogen and is often used as a benchmark for the toxicity of other PAHs.[4][5][6]
The Central Role of the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
A key molecular initiating event in the toxicity of many PAHs is their interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[7][8] Binding of a PAH ligand to the AHR triggers a cascade of events, leading to the increased expression of genes encoding for metabolic enzymes, including cytochrome P450s (CYPs), particularly CYP1A1 and CYP1B1.[8] While this response is initially a detoxification mechanism, the resulting metabolic activation can lead to the formation of the aforementioned reactive metabolites that cause cellular damage.[8][9] However, it is important to note that some PAHs may exert toxicity through AHR-independent pathways.[10]
Comparative Toxicity of High Molecular Weight PAHs
While benzo(a)pyrene is the most extensively studied PAH, other HMW PAHs exhibit a wide range of toxicities.[11] The structural arrangement of the benzene rings significantly influences a compound's biological activity.[12][13]
| PAH | Molecular Weight | Carcinogenicity Classification (IARC) | Key Toxicological Findings |
| Benzo(a)pyrene (BaP) | 252.31 | Group 1 (Carcinogenic to humans)[4] | Well-established procarcinogen; toxicity is mediated through metabolic activation to diol epoxides that form DNA adducts.[4][5] Induces a wide range of tumors in animal models.[4] |
| Dibenzo(a,l)pyrene (DB[a,l]P) | 302.37 | Group 2A (Probably carcinogenic to humans)[3] | Considered one of the most potent carcinogenic PAHs, with a relative potency estimated to be 30-100 times that of BaP.[3][14] Its genotoxicity has been well-documented.[14] |
| Coronene | 300.35 | Group 3 (Not classifiable as to its carcinogenicity to humans)[15] | Limited toxicological data available.[15][16] Some studies suggest it may be harmful if consumed and could potentially be mutagenic, but comprehensive studies are lacking.[16][17] |
| This compound | 350.42 | Not Classified | Data on the specific toxicity of this compound is scarce in comparison to other HMW PAHs. Based on its structure, it is expected to be a ligand for the AHR and undergo metabolic activation, similar to other HMW PAHs. Further research is needed to fully characterize its toxicological profile. |
Note: The carcinogenicity classifications are based on the International Agency for Research on Cancer (IARC) monographs.
Experimental Protocols for Assessing PAH Toxicity
A variety of in vitro and in vivo assays are employed to evaluate the toxicity of PAHs. Cell-based assays are particularly valuable for high-throughput screening and mechanistic studies.[18]
The Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[19][20] A positive result in the Ames test indicates that the substance can cause mutations in the DNA of the test organism and is therefore a potential carcinogen.[19]
Step-by-Step Protocol for the Ames Test:
-
Strain Preparation: Culture the selected Salmonella typhimurium tester strain (e.g., TA98 or TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively) overnight in a nutrient broth.[20][21]
-
Metabolic Activation (S9 Mix): For procarcinogens like many PAHs, the addition of a liver homogenate (S9 fraction) from Aroclor- or phenobarbital-induced rats is necessary to provide the metabolic enzymes for activation.[22][23]
-
Exposure: In a test tube, combine the tester strain, the S9 mix (if required), and the test compound at various concentrations.[23] Include positive and negative controls.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar containing a trace amount of histidine (to allow for a few cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).[20]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[20]
-
Scoring: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[19]
Cell-Based Cytotoxicity Assays
Cell-based cytotoxicity assays are essential for determining the concentration at which a compound induces cell death. These assays are often performed using cell lines such as HepG2 (human liver carcinoma) or A549 (human lung carcinoma), which are relevant to the target organs of PAH toxicity.[24]
Step-by-Step Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Plate the chosen cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with a range of concentrations of the test PAH (e.g., this compound) dissolved in a suitable solvent like DMSO.[25] Include vehicle-only controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Conclusion and Future Directions
The toxicological landscape of HMW PAHs is complex and highly structure-dependent. While compounds like benzo(a)pyrene and dibenzo(a,l)pyrene have been extensively studied, providing a framework for understanding PAH toxicity, significant data gaps remain for other HMW PAHs such as this compound.
For researchers and drug development professionals, it is crucial to recognize that assumptions of equal toxicity based on structural similarity can be misleading. The provided experimental protocols offer a starting point for the in-house evaluation of novel compounds or environmental contaminants.
Future research should focus on generating comprehensive toxicological data for less-studied HMW PAHs like this compound. This includes not only standard genotoxicity and cytotoxicity assays but also investigations into their AHR binding affinity, metabolic activation pathways, and potential for AHR-independent toxicity. A more complete understanding of the structure-activity relationships within the HMW PAH class will ultimately lead to more accurate risk assessments and the development of safer chemical products.
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The Blueprint for Trust: A Comparative Guide to Establishing Certified Reference Materials for Benzo(a)coronene
For researchers, scientists, and drug development professionals navigating the complexities of trace-level analysis, the reliability of a measurement is only as strong as the standard to which it is compared. The establishment of Certified Reference Materials (CRMs) is the bedrock of analytical quality, ensuring data comparability, accuracy, and metrological traceability. This guide provides an in-depth technical comparison of methodologies for establishing a CRM for Benzo(a)coronene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its potential carcinogenicity.
While CRMs for more common PAHs like Benzo(a)pyrene are commercially available, the landscape for this compound is less defined. This presents both a challenge and an opportunity. This guide will, therefore, serve as a blueprint, drawing upon established international standards and best practices for similar compounds to illuminate the path toward creating a robust this compound CRM. We will delve into the causality behind experimental choices, presenting a self-validating system for CRM production that ensures scientific integrity from material selection to final certification.
The Imperative for a this compound CRM
This compound is a large PAH composed of multiple fused aromatic rings. Like other high-molecular-weight PAHs, it is formed from the incomplete combustion of organic materials. Its presence in environmental and biological matrices necessitates accurate quantification to assess human exposure and toxicological risk. The absence of a readily available, well-characterized CRM for this compound creates a critical gap in analytical quality assurance, hindering the ability to generate reliable and comparable data across different laboratories and studies.
Core Principles of CRM Establishment: An Overview
The production of a CRM is a meticulous process governed by internationally recognized standards, primarily ISO 17034 ("General requirements for the competence of reference material producers") and the detailed technical guidance provided in ISO Guide 35 ("Reference materials — Guidance for characterization and assessment of homogeneity and stability").[1][2][3][4] The journey from a candidate material to a CRM involves several critical stages, each with its own set of experimental considerations and quality checks.
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Safety Operating Guide
A Guide to the Safe Disposal of Benzo(a)coronene
Introduction: Understanding the Imperative for Proper Disposal
Benzo(a)coronene is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their significant toxicological profiles. While a valuable tool in research and development, its hazardous nature necessitates a rigorous and informed approach to its disposal. Improper handling of this compound waste poses a substantial risk to both human health and the environment. It is classified as a substance that may cause cancer, genetic defects, and may damage fertility or an unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]
The primary source of PAHs in the environment is the incomplete combustion of organic materials such as wood, fuel, and coal tar.[3][4] Therefore, laboratory-generated waste containing this compound must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of the powder and skin contact.[4] this compound is a suspected human carcinogen and may cause heritable genetic damage.[5]
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier against this hazardous compound.
-
Respiratory Protection : For handling the solid compound or where dust may be generated, a NIOSH-approved particulate filter respirator is essential to prevent inhalation.[5] All work with solid this compound should be conducted within a certified chemical fume hood or a similar ventilated enclosure.[6]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[5]
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust.[4][5]
-
Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[5] Contaminated clothing should be removed immediately and decontaminated before reuse. It is strongly advised not to take work clothes home.[5]
Waste Identification and Segregation: A Critical First Step
Proper disposal begins with accurate waste identification and segregation at the point of generation. This prevents cross-contamination and ensures that the waste is handled by the appropriate disposal stream.
Do NOT mix this compound waste with other waste streams.
Types of this compound Waste:
-
Solid Waste : Includes unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, pipette tips), and spill cleanup materials.
-
Liquid Waste : Comprises solutions containing this compound and solvents used to rinse contaminated glassware.
-
Contaminated Sharps : Needles, scalpels, or other sharps that have come into contact with this compound.
All waste streams must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.[6]
Chemical Profile and Hazard Data
| Property | Data | Source |
| Chemical Formula | C20H12 | [1][2] |
| Molecular Weight | 252.31 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid | [4][5][7] |
| CAS Number | 50-32-8 | [1][2] |
| Hazard Classification | Carcinogenicity (Category 1B), Germ cell mutagenicity (Category 1B), Reproductive toxicity (Category 1B), Skin sensitization (Category 1), Hazardous to the aquatic environment (long-term, Category 1) | [1] |
| US EPA Waste Number | U022 (when discarded as a commercial chemical product) | [8] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Waste Collection and Containment
-
Solid Waste :
-
Collect all solid waste in a designated, leak-proof, and sealable container.[6][8] The container must be made of a material compatible with the waste.
-
For powders, it is advisable to moisten the material slightly with a suitable solvent to prevent dusting during transfer.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste: this compound" and the date of accumulation.
-
-
Liquid Waste :
-
Collect all liquid waste in a designated, sealed, and shatter-resistant container.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Label the container with "Hazardous Waste: this compound" and list all solvent components.
-
-
Contaminated Glassware :
-
Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or toluene).
-
The resulting solvent rinse is now considered hazardous liquid waste and must be collected accordingly.
-
After rinsing, the glassware can be washed using standard laboratory procedures.
-
Step 2: Storage of Hazardous Waste
-
Store all this compound waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents (e.g., peroxides, nitrates).[5][6]
-
The storage area should have secondary containment to control any potential leaks or spills.
-
Ensure the storage area is accessible only to authorized personnel.
Step 3: Arranging for Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will have established procedures and approved vendors for hazardous waste disposal.
-
Provide the EHS department with an accurate inventory of the waste, including the type and quantity.
Step 4: Final Disposal Method
The ultimate disposal of this compound is typically achieved through high-temperature incineration.[3][9] This method is effective for destroying PAHs and preventing their release into the environment. Other potential methods, though less common for laboratory-scale waste, include chemical oxidation.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is crucial to mitigate harm.
Spill Response
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[4]
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Do not attempt to clean a spill without the proper PPE, including respiratory protection.[4]
-
Containment : For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[4][8] Moisten the material first if possible.[4] For liquid spills, use an appropriate absorbent material from a chemical spill kit.
-
Cleanup : Carefully collect the contaminated material and place it in a sealed, labeled hazardous waste container.[8]
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department.
Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][5] Seek medical attention.[6]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Regulatory Compliance
Disposal of this compound is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10][11] It is the responsibility of the waste generator to ensure that all procedures are compliant with these regulations.[12] Failure to comply can result in significant penalties. Always consult your local and national regulations, as they may have specific requirements.[6]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (n.d.). NCBI. Retrieved from [Link]
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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Benzo[a]coronene and Other High-Potency Polycyclic Aromatic Hydrocarbons
For the dedicated researcher, the pursuit of novel therapeutics and chemical entities often involves navigating the inherent risks of potent compounds. Among these, polycyclic aromatic hydrocarbons (PAHs) represent a class of molecules with significant toxicological profiles that demand the utmost respect and meticulous handling. While this guide focuses on the safe handling of Benzo[a]coronene, the principles and procedures outlined are broadly applicable to other high-potency PAHs, such as the well-studied carcinogen Benzo[a]pyrene, due to their similar toxicological properties.[1][2] This document serves as an essential, practical resource for laboratory personnel, providing in-depth guidance on personal protective equipment (PPE), operational protocols, and disposal, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why Meticulous Protection is Non-Negotiable
Benzo[a]coronene, like many PAHs, is classified as a potent carcinogen and mutagen.[3][4][5][6][7] The primary routes of exposure are inhalation of airborne particulates, skin absorption, and ingestion.[2][8][9] Once absorbed, these compounds can be metabolically activated to highly reactive intermediates that can bind to DNA, leading to genetic mutations and an increased risk of cancer.[2][6] The insidious nature of these compounds lies in their chronic toxicity; the detrimental effects of exposure may not manifest for years. Therefore, a proactive and comprehensive approach to safety is paramount.
Core Directive: Establishing a Multi-Layered Defense
A robust safety protocol for handling Benzo[a]coronene is not merely a checklist of PPE; it is a holistic system designed to minimize exposure at every stage of the workflow. This involves a combination of engineering controls, administrative controls, and, as the final and critical barrier, the correct selection and use of personal protective equipment.
Engineering Controls: The First Line of Defense
Before any handling of Benzo[a]coronene, ensure that appropriate engineering controls are in place and functioning correctly.
-
Fume Hood: All work involving solid or dissolved Benzo[a]coronene must be conducted in a certified chemical fume hood to control the inhalation of dust or aerosols.[10][11]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12]
Personal Protective Equipment: Your Last and Most Critical Barrier
The selection of appropriate PPE is crucial for preventing direct contact with Benzo[a]coronene. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Gloves | Type: Nitrile or other chemically resistant gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[12] Practice: Double gloving is strongly recommended to provide an additional layer of protection, especially during prolonged handling or when there is a higher risk of contamination. Change gloves immediately if they become contaminated.[12] |
| Eye Protection | Type: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[12] Standard safety glasses do not provide adequate protection. |
| Respiratory Protection | Type: For weighing and handling of the solid compound where dust may be generated, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[12][13][14] Rationale: This prevents the inhalation of fine particles that can be easily aerosolized.[13] |
| Protective Clothing | Type: A disposable lab coat or a dedicated lab coat that is regularly laundered is essential.[12][13][14] Full-length pants and closed-toe shoes are mandatory. For larger quantities or in situations with a high risk of contamination, disposable coveralls should be considered. Rationale: This prevents the contamination of personal clothing and subsequent take-home exposure.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical to minimizing the risk of exposure to Benzo[a]coronene.
Preparation and Weighing
-
Designated Area: Designate a specific area within the fume hood for handling Benzo[a]coronene.
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so on a tared weigh boat within the fume hood. Use a spatula to carefully transfer the solid, minimizing the generation of dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed Benzo[a]coronene within the fume hood.
Experimental Work
-
Contained Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Avoid Contamination: Be mindful of potential cross-contamination. Do not touch personal items, such as pens or notebooks, with gloved hands.
-
Immediate Cleanup: In the event of a minor spill within the fume hood, decontaminate the area immediately using a suitable solvent and absorbent pads.
Disposal Plan: Managing Contaminated Waste
Proper disposal of Benzo[a]coronene and all contaminated materials is a critical final step in the safe handling workflow.
-
Waste Segregation: All disposable items that have come into contact with Benzo[a]coronene, including gloves, weigh boats, and absorbent pads, must be collected in a designated, sealed hazardous waste container.[4]
-
Labeling: The hazardous waste container must be clearly labeled with the contents, including "Benzo[a]coronene" and the appropriate hazard warnings (e.g., "Carcinogen").[15]
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of carcinogenic chemical waste.[4][15] Do not mix with non-hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][15][16] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the critical steps for safely handling Benzo[a]coronene, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of safely handling Benzo[a]coronene, from preparation to disposal.
By internalizing and consistently applying these procedures, you can significantly mitigate the risks associated with handling Benzo[a]coronene and other potent PAHs, fostering a culture of safety and scientific excellence within your laboratory.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
